Unraveling the Mechanism of Action of 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride: A Comprehensive Technical Guide
Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a privileged structural motif in medicinal chemistry. Existing primarily as a brown oil in its free base form, it is most frequently utilized and studied a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a privileged structural motif in medicinal chemistry. Existing primarily as a brown oil in its free base form, it is most frequently utilized and studied as a dihydrochloride salt (CAS 864512-47-0) to ensure optimal aqueous solubility and stability during biological assays (1)[1]. 2,3-DCPP is not only a critical synthetic precursor but also a known, pharmacologically active human metabolite of atypical antipsychotics such as aripiprazole (2)[2]. This guide delves into the molecular pharmacology, structure-activity relationships (SAR), and validated experimental methodologies surrounding 2,3-DCPP dihydrochloride.
Molecular Pharmacology & Signal Transduction
The pharmacological hallmark of 2,3-DCPP and its derivatives is their interaction with the dopaminergic and serotonergic systems.
Dopamine D2/D3 Receptor Partial Agonism
2,3-DCPP acts as a partial agonist at dopamine D2 and D3 receptors (3)[3]. The causality behind its clinical utility lies in this partial agonism: in a hyperdopaminergic state (such as the mesolimbic pathway in schizophrenia), 2,3-DCPP competes with endogenous dopamine, acting as a functional antagonist. Conversely, in hypodopaminergic environments, it provides a baseline level of receptor activation, thereby stabilizing neurotransmission without inducing the severe extrapyramidal symptoms (EPS) characteristic of full D2 antagonists (4)[4].
Mechanistically, D2 and D3 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Binding of 2,3-DCPP triggers the dissociation of the Gαi/o subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), leading to a dampened Protein Kinase A (PKA) signaling cascade (5)[5].
Dopaminergic signal transduction pathway modulated by 2,3-DCPP partial agonism.
Structure-Activity Relationship (SAR) & Quantitative Data
The precise arrangement of the 2,3-DCPP molecule dictates its receptor affinity. The basic piperazine nitrogen acts as a primary anchor, forming a crucial salt bridge with a conserved aspartate residue in the orthosteric binding pocket of monoamine GPCRs.
The 2,3-dichloro substitution on the phenyl ring is not arbitrary; it significantly increases the lipophilicity of the molecule, which correlates directly with improved binding affinity for the hydrophobic pockets of D2/D3 receptors (5)[5]. Furthermore, structural modifications, such as the elongation of the carbon linker attached to the piperazine ring, have been shown to drastically increase affinity for secondary targets like the 5-HT1A receptor (6)[6].
Quantitative SAR Summary
Chemical / Pharmacological Property
Value / Observation
Mechanistic Significance
Molecular Weight (Dihydrochloride)
304.0 g/mol
Salt formation significantly enhances aqueous solubility for in vitro biological assays.
D2/D3 Receptor Activity
Partial Agonist
Balances dopaminergic tone; acts as a functional antagonist in hyperdopaminergic states.
5-HT1A Receptor Affinity
Variable (Linker-dependent)
Elongation of the N4-alkyl chain increases affinity, allowing for dual-target drug design.
Optimal Cyclization Temperature
160°C
High thermal energy is required to overcome the activation barrier for piperazine ring closure.
To rigorously evaluate the partial agonist properties of 2,3-DCPP derivatives, standard radioligand binding assays are insufficient as they only measure affinity, not functional efficacy. As a self-validating system, we employ a functional mitogenesis assay utilizing an internal positive control (Quinpirole) to establish a baseline of full receptor activation.
Rationale: This assay measures the ability of a test compound to inhibit cell proliferation stimulated by a known full agonist, thereby quantifying its partial agonist or antagonist properties (5)[5].
Cell Culture & Plating: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D3 receptor (CHO-hD3). Plate cells at a standardized density in serum-free media to arrest baseline proliferation.
Positive Control Stimulation: Treat the cells with Quinpirole (a full D2/D3 agonist) to stimulate mitogenesis. This establishes the 100% activation baseline and validates the responsiveness of the cellular system.
Compound Co-incubation: Co-incubate the stimulated cells with varying logarithmic concentrations of 2,3-DCPP dihydrochloride.
Radiolabeling: Introduce [3H]thymidine into the culture media. As cells divide in response to D3 receptor activation, they incorporate the radiolabeled nucleotide into their newly synthesized DNA.
Harvest & Quantification: Lyse the cells, harvest the DNA onto glass fiber filters, and quantify the incorporated radioactivity using liquid scintillation counting.
Data Analysis: Plot the radioactive counts against the log concentration of 2,3-DCPP. The concentration that inhibits 50% of the Quinpirole-stimulated mitogenesis represents the EC50/IC50 value, confirming the partial agonistic efficacy.
Step-by-step experimental workflow for the [3H]thymidine incorporation mitogenesis assay.
Chemical Synthesis & Optimization
The industrial and laboratory-scale synthesis of 2,3-DCPP hydrochloride relies on a robust cyclization reaction. The causality behind the specific temperature and reagent choices is rooted in overcoming the steric hindrance of the di-chloro substituted phenyl ring.
Protocol 2: Cyclization and Purification of 2,3-DCPP
Rationale: The reaction utilizes bis(2-chloroethyl)amine hydrochloride to form the piperazine ring directly on the aniline nitrogen. The high temperature is critical to drive the double alkylation required for ring closure (7)[7].
Reactant Charging: Charge a reaction vessel with 100 kg of 2,3-dichloroaniline and heat to 100°C under continuous stirring.
Controlled Addition: To manage the exothermic nature of the reaction, add 165 kg of bis(2-chloroethyl)amine hydrochloride solid in controlled portions while maintaining the 100°C baseline.
Cyclization: Elevate the reactor temperature to 160°C and maintain for 12 hours. This sustained thermal energy is the causal factor that forces the complete cyclization of the piperazine ring.
Work-up: Cease heating, safely vent evolved HCl gases, and add n-butanol (230 kg). Stir under reflux for 1 hour to homogenize the mixture.
Isolation & Purification: Cool the mixture to induce crystallization of the crude product. Isolate via centrifugation, then recrystallize from a methanol/water (10:1) mixture to yield high-purity (>99.5%) 1-(2,3-dichlorophenyl)piperazine hydrochloride (7)[7].
Industrial synthesis and purification workflow for 2,3-DCPP hydrochloride.
Conclusion
1-(2,3-Dichlorophenyl)piperazine dihydrochloride remains a cornerstone in modern neuropharmacology. Its unique ability to act as a partial agonist at D2/D3 receptors, combined with its highly tunable structure-activity relationship, makes it an indispensable scaffold for drug development professionals engineering the next generation of atypical antipsychotics and dual-target CNS therapeutics.
References
Grokipedia - 2,3-Dichlorophenylpiperazine.
Wikipedia - 2,3-Dichlorophenylpiperazine.
Benchchem - The Pharmacology of Dichlorophenylpiperazine Derivatives: A Technical Guide.
2,3-DCPP HCl: Structural Profiling, Synthesis, and Pharmacological Applications
Executive Summary 1-(2,3-Dichlorophenyl)piperazine hydrochloride, commonly abbreviated as 2,3-DCPP HCl , is a highly versatile fragment molecule and pharmacophore widely utilized in medicinal chemistry and neuroscience r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine hydrochloride, commonly abbreviated as 2,3-DCPP HCl , is a highly versatile fragment molecule and pharmacophore widely utilized in medicinal chemistry and neuroscience research[1]. It serves as both a critical synthetic precursor and an active human metabolite for atypical antipsychotics, most notably aripiprazole and cariprazine [2]. By providing a structural basis that interacts effectively with biological targets, 2,3-DCPP HCl is indispensable for researchers designing novel therapeutic agents for mood disorders, schizophrenia, and central nervous system (CNS) conditions [3].
This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and a self-validating synthetic protocol designed for drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of 2,3-DCPP HCl consists of a piperazine ring attached to a phenyl group bearing chlorine atoms at the 2- and 3-positions [4].
The Piperazine Ring: Provides the basic nitrogen centers necessary for hydrogen bonding and electrostatic interactions with receptor binding pockets.
The 2,3-Dichlorophenyl Moiety: Dictates the steric bulk and lipophilicity, ensuring precise geometric alignment within the monoamine receptor clefts.
The Hydrochloride Salt: The HCl salt form is preferred over the free base (which is a brown oil) due to its enhanced thermodynamic stability, resistance to oxidation, and high aqueous solubility, making it ideal for formulation and in vitro assays[5].
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of 2,3-DCPP HCl required for analytical and formulation workflows.
Molecules containing the 2,3-DCPP scaffold exhibit a high affinity for dopamine D₂ and D₃ receptors [4]. Unlike traditional full antagonists that completely block dopamine signaling (often leading to severe extrapyramidal side effects), 2,3-DCPP acts as a partial agonist .
This partial agonism allows the molecule to balance dopaminergic neurotransmission: it acts as a functional antagonist in hyperdopaminergic regions (e.g., the mesolimbic pathway in schizophrenia) and as a functional agonist in hypodopaminergic regions (e.g., the mesocortical pathway) [2].
The synthesis of 2,3-DCPP HCl relies on the double-alkylation cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride [9]. To ensure reproducibility, the following protocol is designed as a self-validating system, embedding causality into every reagent choice and mandating in-process analytical checkpoints.
Reagents and Causality
2,3-Dichloroaniline & Bis(2-chloroethyl)amine HCl: The core building blocks providing the phenyl ring and the aliphatic nitrogen backbone.
p-Toluenesulfonic acid (p-TsOH): Acts as an acid catalyst to increase the electrophilicity of the carbon centers, facilitating the nucleophilic attack by the aniline nitrogen.
Tetrabutylammonium bromide (TBAB): A phase-transfer catalyst. Because bis(2-chloroethyl)amine HCl is highly ionic and poorly soluble in organic solvents, TBAB shuttles it into the organic phase, drastically accelerating the reaction kinetics.
Xylene: Chosen as the solvent because its high boiling point (~140 °C) provides the thermal energy required to overcome the high activation barrier of the second ring-closing step.
Step-by-Step Workflow
Step 1: Cyclization Reaction
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine HCl (8.7g, 61.72 mmol) in xylene (150 mL), add p-TsOH (1.17g, 6.17 mmol) and TBAB (1.5g, 6.17 mmol).
Heat the mixture to reflux (~140 °C) for 24 hours.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction must not proceed until the 2,3-dichloroaniline spot is completely consumed. If unreacted starting material remains, it will co-extract later and ruin the purity of the final salt. Continue refluxing until the spot disappears.
Step 2: Free Base Extraction
4. Cool the mixture to room temperature and add aqueous ammonia (NH₃) until the pH reaches 9-10. Causality: This neutralizes the acidic mixture and converts the intermediate piperazine salt into its free base form, which is highly soluble in organic solvents.
5. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Causality: This step separates the target molecule from water-soluble impurities (like the TBAB catalyst and ammonium salts).
Step 3: Hydrochloride Salt Precipitation
6. Filter the drying agent and transfer the organic filtrate to a clean flask in an ice bath.
7. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of ethereal HCl) into the solution. Causality: The free base is converted back into the hydrochloride salt. Because the salt is highly polar, it becomes insoluble in the ethyl acetate and crashes out as a white precipitate, inherently purifying itself.
8. Filter the precipitate, wash with cold ethyl acetate, and dry under a vacuum.
Step-by-step synthetic workflow for 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Analytical Characterization Protocol
To guarantee the trustworthiness of the synthesized batch, the final product must undergo self-validating thermodynamic and chromatographic checks [9].
Melting Point Determination:
Ensure the 2,3-DCPP HCl sample is completely dry and finely powdered.
Pack a capillary tube to 2-3 mm and heat rapidly to 220 °C, then decrease the ramp rate to 1-2 °C per minute.
Validation: The pure compound must melt sharply between 243–247 °C [7]. A depressed or broadened melting range mathematically proves the presence of crystal lattice impurities (e.g., trapped solvent or unreacted amines), triggering an automatic recrystallization loop from hot ethanol.
HPLC Purity Verification:
Run the sample on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile.
Detect at 218 nm and 249 nm [5]. Purity must exceed ≥97% for use in sensitive in vitro binding assays.
References
PubChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride." National Center for Biotechnology Information. URL:[Link]
The Pharmacology of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): A Comprehensive Technical Guide
Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly versatile organic compound and a privileged pharmacophore in neuropharmacology. Recognized primarily as a major active human metabolite of the aty...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly versatile organic compound and a privileged pharmacophore in neuropharmacology. Recognized primarily as a major active human metabolite of the atypical antipsychotic aripiprazole, 2,3-DCPP plays a critical role in modulating dopaminergic and serotonergic neurotransmission[1]. This whitepaper provides an in-depth analysis of its receptor binding profile, mechanistic signaling pathways, metabolic origins, and the self-validating experimental protocols required to characterize its pharmacological properties.
Structural Pharmacology & Receptor Affinity
The core structure of 2,3-DCPP consists of a piperazine ring attached to a phenyl group bearing chlorine atoms at the 2- and 3-positions[2]. This specific halogenation pattern is critical for its high affinity and partial agonist activity at dopamine
D2
and
D3
receptors. Beyond dopaminergic interactions, 2,3-DCPP exhibits significant affinity for multiple serotonin (5-HT) receptor subtypes, contributing to the complex polypharmacology observed in aripiprazole and its derivatives[3].
Table 1: Binding Affinities (
Ki
) of 2,3-DCPP at Serotonin Receptors
Receptor Subtype
Binding Affinity (
Ki
, nM)
Pharmacological Implication
5-HT1A
30
Contributes to anxiolytic and antidepressant effects.
Implicated in weight regulation and mood stabilization.
5-HT7
30
Influences circadian rhythms and cognitive function.
Quantitative data derived from comprehensive pharmacological profiling of 2,3-DCPP[3].
Mechanistic Pathway: GPCR Signaling
Dopamine
D2
and
D3
receptors are G-protein coupled receptors (GPCRs) that primarily signal through the
Gαi/o
pathway. As a partial agonist, 2,3-DCPP acts as a dopaminergic system stabilizer. In hyperdopaminergic environments, it competes with endogenous dopamine at the orthosteric site to prevent receptor overstimulation; conversely, in hypodopaminergic states, its intrinsic efficacy provides a basal level of receptor activation[4].
GPCR signaling cascade of 2,3-DCPP at Dopamine D2/D3 receptors.
Metabolic Origins: The Aripiprazole Pathway
In clinical pharmacology, 2,3-DCPP is generated in vivo as a minor but highly active metabolite of aripiprazole. This biotransformation occurs via N-dealkylation at the piperazinyl nitrogen, a process predominantly catalyzed by the hepatic cytochrome P450 isoenzymes CYP3A4 and CYP2D6[5].
CYP450-mediated N-dealkylation of aripiprazole to 2,3-DCPP.
Self-Validating Experimental Methodologies
To rigorously characterize the pharmacology of 2,3-DCPP and its derivatives, researchers must employ a coupled approach: a radioligand binding assay to determine affinity (
Ki
) and a functional assay to determine intrinsic efficacy (
EC50
). As a Senior Application Scientist, I design these protocols as self-validating systems to ensure absolute data integrity.
Protocol 1: In Vitro Radioligand Binding Assay for
D2/D3
Affinity
Causality of Choice: We utilize CHO (Chinese Hamster Ovary) cells stably expressing recombinant human
D2
or
D3
receptors to eliminate endogenous receptor cross-talk.
[3H]Spiperone
is selected as the radioligand because its high affinity and slow dissociation kinetics establish a highly stable equilibrium for competitive displacement by 2,3-DCPP[6].
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
CaCl2
, 1 mM
MgCl2
, pH 7.4).
Ligand Dilution: Prepare serial dilutions of 2,3-DCPP ranging from
10−11
M to
10−4
M.
Incubation: In a 96-well plate, combine 25 µL of test compound, 25 µL of
[3H]Spiperone
(0.1–1.0 nM final concentration), and 200 µL of CHO cell membrane preparation.
Harvesting: Incubate for 60 minutes at room temperature, then rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.
Quantification: Measure bound radioactivity using liquid scintillation counting.
Self-Validation Mechanism: The assay strictly requires parallel wells for Total Binding (TB, buffer only) and Non-Specific Binding (NSB, containing 10 µM haloperidol). The difference defines the specific binding window. If specific binding falls below 70% of TB, the plate is rejected, ensuring the signal-to-noise ratio is sufficient to calculate an accurate
Ki
[6].
Protocol 2: Functional cAMP Inhibition Assay
Causality of Choice: Because
D2/D3
receptors are
Gi/o
-coupled, their activation inhibits adenylyl cyclase. To quantify this, cells are pre-treated with forskolin to artificially elevate basal cAMP levels, allowing the inhibitory effect of 2,3-DCPP to be measured via a robust downward signal[4].
Step-by-Step Methodology:
Cell Seeding: Seed CHO cells expressing
D2/D3
receptors into 384-well plates.
Stimulation: Add 10 µM forskolin alongside varying concentrations of 2,3-DCPP.
Lysis & Detection: Incubate for 30 minutes, lyse the cells, and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.
Self-Validation Mechanism: Quinpirole (a full
D2/D3
agonist) is run concurrently to establish maximum inhibition (
Emax=100%
). 2,3-DCPP's efficacy is calculated relative to this maximum. If quinpirole fails to generate a complete dose-response curve, the cell batch is deemed unresponsive, preventing false-negative characterizations of partial agonists[4].
Step-by-step workflow for validating 2,3-DCPP receptor affinity and efficacy.
Structure-Activity Relationship (SAR) in Drug Design
2,3-DCPP is widely employed as a synthetic building block for novel therapeutics targeting the central nervous system. Modifications to the piperazine nitrogen—such as the addition of functionalized linking chains—dramatically shift receptor selectivity. For example, incorporating a 2-methoxyfluorenyl derivative with a saturated butyl linking chain yields exceptional
D3
over
D2
selectivity, a profile highly sought after for substance abuse therapeutics[7].
Table 2: Impact of Linker Modifications on DCPP-Derivative Selectivity
Compound Linker
D2
Receptor
Ki
(nM)
D3
Receptor
Ki
(nM)
D2/D3
Selectivity Ratio
Saturated Butyl
55.4
0.3
185-fold
2-Hydroxybutyl
~ 9x higher than 3-OH
~ 6x higher than 3-OH
Variable
3-Hydroxybutyl
Moderate
High
Up to 177-fold
Data illustrating the impact of linker modifications on DCPP-derivative selectivity[7].
In-Depth Technical Guide on CAS 119532-26-2: Physicochemical Profiling and Applications of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Executive Summary In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, CAS 119532-26-2 , formally known as 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl), serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, CAS 119532-26-2 , formally known as 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl), serves as a critical structural scaffold. Primarily recognized as a highly reactive precursor in the synthesis of the atypical antipsychotic Aripiprazole, it is also closely monitored as "Aripiprazole Impurity B" in quality control matrices[1]. This whitepaper provides an authoritative, E-E-A-T-driven analysis of its physicochemical properties, synthetic utility, and the self-validating analytical protocols required for its handling.
Core Physicochemical Profiling
Understanding the fundamental properties of 2,3-DCPP HCl is essential for predicting its behavior in both synthetic environments and biological assays.
In drug development, the choice of salt form is never arbitrary. The free base of 1-(2,3-Dichlorophenyl)piperazine is an oily, volatile substance prone to rapid oxidative degradation upon exposure to atmospheric oxygen. By converting it into a monohydrochloride salt (CAS 119532-26-2), the secondary amine of the piperazine ring becomes protonated.
Stability: This protonation locks the molecule into a rigid, ionic crystal lattice, drastically elevating its melting point to 243–250 °C and preventing thermal degradation during bulk storage[5][6].
Solubility: The ionic nature of the HCl salt enhances its aqueous solubility (10 mg/mL in PBS), which is a critical requirement for in vitro pharmacological screening where lipophilic free bases often precipitate out of aqueous media[2].
Synthetic Utility and API Manufacturing
2,3-DCPP HCl is the primary pharmacophore donor in the synthesis of Aripiprazole. The secondary nitrogen on the piperazine ring acts as a potent nucleophile.
Workflow detailing the N-alkylation of 2,3-DCPP in the synthesis of Aripiprazole.
Mechanistic Insight
During manufacturing, 2,3-DCPP HCl must first undergo an alkaline workup to liberate the free secondary amine. This nucleophile then attacks the electrophilic carbon of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril via an SN2 mechanism (N-alkylation). If unreacted 2,3-DCPP carries over into the final crystallization step, it is flagged as Aripiprazole Impurity B , a strictly regulated compound in pharmacopeial monographs[1].
To reliably quantify CAS 119532-26-2 as an API impurity or verify its purity as a reference standard (≥97%)[2], researchers must employ a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following protocol is engineered as a self-validating system.
Objective: Quantify the purity of 2,3-DCPP HCl while suppressing secondary amine interactions.
Step-by-Step Methodology:
Mobile Phase Preparation (The Causality of TFA):
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Why TFA? The basic piperazine nitrogen strongly interacts with residual acidic silanol groups on silica-based columns, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks.
Standard Preparation: Dissolve 10.0 mg of CAS 119532-26-2 reference standard in 10 mL of Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to 100 µg/mL with Mobile Phase A for injection.
Chromatographic Execution:
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV absorbance at 218 nm and 249 nm (optimal chromophore absorption points for the dichlorophenyl ring)[2].
Injection Volume: 10 µL.
System Suitability Testing (Self-Validation Check): Inject the standard solution in pentaplicate (5 times).
Validation Gate: The system is only deemed valid for sample analysis if the Relative Standard Deviation (RSD) of the peak area is < 2.0% AND the USP tailing factor is ≤ 1.5. If tailing exceeds 1.5, the run must be aborted, and the mobile phase pH must be verified.
Pharmacological Significance of the Piperazine Scaffold
Beyond its role as a synthetic intermediate, the 1-(2,3-dichlorophenyl)piperazine moiety is a privileged pharmacophore in neuropharmacology.
Pharmacological interaction of the 2,3-DCPP pharmacophore with serotonin receptors.
The steric bulk and electron-withdrawing nature of the two ortho/meta chlorine atoms force the phenyl ring into an orthogonal conformation relative to the piperazine ring. This specific 3D geometry is highly complementary to the binding pockets of serotonin (5-HT) receptors, making molecules containing this fragment potent modulators of serotonergic signaling[7].
Safety, Handling, and Storage
Maintaining the integrity of CAS 119532-26-2 requires strict adherence to handling protocols.
Hygroscopicity: The hydrochloride salt is highly hygroscopic[5][6]. Exposure to ambient humidity will cause the powder to absorb atmospheric water, leading to inaccurate mass measurements during formulation and potential hydrolysis over time. It must be stored in a tightly sealed container inside a desiccator.
Occupational Hazards: The compound is classified as a skin and serious eye irritant (H315, H319) and may cause respiratory irritation (H335)[6][8]. All handling, including the weighing of the dry powder, must be conducted inside a Class II biological safety cabinet or a ventilated fume hood using nitrile gloves and safety goggles.
In Vivo Studies of 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride: A Comprehensive Technical Guide
Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly active pharmacophore and a principal circulating metabolite of widely prescribed atypical antipsychotics, including aripiprazole and cariprazine[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly active pharmacophore and a principal circulating metabolite of widely prescribed atypical antipsychotics, including aripiprazole and cariprazine[1][2]. While traditionally viewed merely as a synthetic intermediate, recent in vivo studies have unveiled its potent, independent pharmacological profile. Formulated as a dihydrochloride salt to maximize aqueous solubility for physiological administration, 2,3-DCPP dihydrochloride is now a critical tool compound for neuropharmacologists[3][4]. This whitepaper synthesizes the latest in vivo findings, detailing its dual role as a monoaminergic modulator and a potent inhibitor of cholesterol biosynthesis, while providing validated protocols for its experimental application.
Pharmacological Profile & Mechanistic Causality
The transition of 2,3-DCPP from a synthetic precursor to a subject of intense in vivo research is driven by its ability to cross the blood-brain barrier and accumulate in the central nervous system (CNS). In rat models, 2,3-DCPP can constitute up to 40% of the parent drug's steady-state plasma and brain concentrations[2].
Monoaminergic Receptor Modulation
The 2,3-DCPP moiety is responsible for the signature receptor binding profile of its parent compounds. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors[1][5].
Causality in Experimental Design: Because 2,3-DCPP acts as a "stabilizer" (providing baseline stimulation in hypodopaminergic states and competitive antagonism in hyperdopaminergic states), in vivo behavioral assays must carefully control baseline neurotransmitter levels (e.g., using amphetamine-induced hyperlocomotion models) to accurately observe its effects[1].
DHCR7 Inhibition: A Paradigm Shift in Lipid Metabolism
A groundbreaking discovery in recent years is that 2,3-DCPP is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis[2][6]. In vivo administration of 2,3-DCPP results in a significant accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol in brain tissue[2].
Translational Impact: This inhibition mimics the biochemical phenotype of Smith-Lemli-Opitz syndrome (SLOS) and raises critical questions regarding the teratogenic potential and long-term lipid-raft alterations caused by chronic antipsychotic exposure[7][8].
Fig 1: Metabolic generation of 2,3-DCPP and its dual pharmacological pathways.
Quantitative Data Summary
To facilitate experimental design, the following tables summarize the established quantitative parameters for 2,3-DCPP based on recent in vitro and in vivo models.
Table 2: In Vivo Pharmacokinetic & Metabolic Parameters
Parameter
Observation / Value
Experimental Implication
Metabolic Origin
CYP3A4, CYP2D6
Susceptible to drug-drug interactions in co-administration studies[5][8].
Brain Penetration
Highly Permeable
Excellent target engagement for CNS-directed assays[2].
Steady-State Brain Conc.
~40% of parent drug
Must be accounted for when evaluating the efficacy of parent drugs[2].
Salt Form Utility
Dihydrochloride (HCl)
Enhances aqueous solubility, bypassing the need for toxic lipid vehicles[3][10].
Experimental Methodologies
The following protocols are designed as self-validating systems. By utilizing the dihydrochloride salt form of 2,3-DCPP, researchers can avoid harsh organic solvents (like DMSO or Tween-80) which can independently alter lipid metabolism and confound DHCR7 inhibition assays[4].
Protocol 1: In Vivo Formulation and Administration
Objective: Prepare a bioavailable, well-tolerated solution of 2,3-DCPP dihydrochloride for intraperitoneal (IP) injection in murine models.
Compound Preparation: Weigh the required mass of 2,3-DCPP dihydrochloride (CAS: 864512-47-0)[11]. Causality: The dihydrochloride salt ensures rapid dissolution in aqueous media compared to the free base[3][10].
Vehicle Selection: Dissolve the powder in sterile 0.9% physiological saline. If higher concentrations are required (>10 mg/kg), a mild buffer (e.g., 50 mM Phosphate Buffer, pH 6.5) can be used to prevent localized tissue irritation at the injection site.
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.
Administration: Administer via IP injection at a standard volume of 10 mL/kg body weight. For DHCR7 inhibition studies, a dose range of 1 to 5 mg/kg is typically sufficient to observe significant sterol alteration within 24–48 hours[2].
Protocol 2: Ex Vivo Quantification of Brain 7-DHC (Biomarker Assay)
Objective: Validate the in vivo target engagement of 2,3-DCPP at the DHCR7 enzyme by measuring the accumulation of 7-DHC in brain tissue[2][7].
Tissue Harvesting: Euthanize the animal via rapid decapitation (to preserve lipid integrity) 24 hours post-dose. Rapidly dissect the brain, flash-freeze in liquid nitrogen, and store at -80°C.
Lipid Extraction (Folch Method): Homogenize 50 mg of brain tissue in 1 mL of Chloroform/Methanol (2:1 v/v) containing an internal standard (e.g., d7-cholesterol). Causality: The 2:1 ratio efficiently disrupts lipid-protein complexes, ensuring total sterol recovery.
Phase Separation: Add 0.2 mL of MS-grade water, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase.
Derivatization (Optional but Recommended): To enhance ionization for LC-MS/MS, derivatize the sterols using PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), which selectively reacts with the conjugated diene of 7-DHC.
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Monitor the specific MRM transitions for PTAD-derivatized 7-DHC and cholesterol to quantify the extent of DHCR7 inhibition[2].
Fig 2: Sequential workflow for in vivo administration and ex vivo biomarker analysis.
Conclusion & Translational Impact
The study of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride has evolved far beyond its origins as a pharmaceutical intermediate[10][12]. As a highly penetrant, active metabolite, it fundamentally dictates the in vivo efficacy and side-effect profile of major antipsychotic drugs[2][5]. By utilizing the highly soluble dihydrochloride salt, researchers can execute precise, vehicle-unconfounded in vivo studies. The recent identification of 2,3-DCPP as a potent DHCR7 inhibitor opens new avenues for research into drug-induced lipidosis, developmental neurotoxicity, and the nuanced role of cholesterol biosynthesis in psychiatric pharmacology[2][6][7].
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Pharmaceutical Intermediate
Vubrix Pharma Blog
URL: [Link]
Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis
PMC (NIH)
URL:[Link]
(PDF) Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7
ResearchGate
URL:[Link]
Altered Cholesterol Biosynthesis Affects Drug Metabolism
ACS Omega
URL:[Link]
Radioligand and computational insight in structure – Activity relationship of saccharin derivatives
ResearchGate
URL: [Link]
Chemical Inhibition of Sterol Biosynthesis
MDPI
URL:[Link]
The Strategic Role of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) in Modern Neuropharmacology: Synthesis, Mechanisms, and Application
Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a foundational chemical scaffold in medicinal chemistry, serving as a critical intermediate in the industrial synthesis of several blockbuster central nerv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a foundational chemical scaffold in medicinal chemistry, serving as a critical intermediate in the industrial synthesis of several blockbuster central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 2,3-DCPP, detailing its chemical architecture, comparative industrial synthesis pathways, receptor pharmacology, and standardized experimental protocols for validation.
Chemical Architecture and Rationale
The pharmacological versatility of 2,3-DCPP (CAS: 41202-77-1) stems from its bipartite structural motif:
The Piperazine Backbone: A six-membered heterocyclic ring containing two nitrogen atoms. This structure acts as a flexible, hydrophilic linker that facilitates diverse biological system interactions and serves as a primary site for alkylation during drug synthesis[1].
The 2,3-Dichloro Substitution: The addition of two highly electronegative chlorine atoms at the ortho and meta positions of the phenyl ring drastically increases the molecule's lipophilicity[1]. This enhanced lipophilicity is a causal factor in improving blood-brain barrier (BBB) penetration. Furthermore, the steric bulk of the chlorine atoms forces the molecule into a specific conformation that optimally fits the hydrophobic binding pockets of dopamine receptors, directly enhancing2[2].
Industrial Synthesis Pathways
The synthesis of 2,3-DCPP requires a delicate balance between yield, reagent cost, and scalability. Two primary amination pathways dominate the industrial landscape:
Palladium-Catalyzed Amination (Buchwald-Hartwig): The traditional route couples 1,2-dichloro-3-iodobenzene with piperazine using a Palladium (Pd) catalyst and a BINAP ligand. While this yields 50–60% of the target product, the extreme air/moisture sensitivity of the ligands and the high cost of Palladium present significant manufacturing bottlenecks[3].
Copper-Catalyzed Amination (Ullmann-Type): To circumvent the limitations of Pd-catalysis, a highly scalable pathway was developed starting from the inexpensive raw material 2,3-dichloroaniline[3]. This method is insensitive to moisture and utilizes cheaper catalysts, making it the preferred choice for large-scale production despite a lower raw yield[3].
Fig 1: Comparative industrial synthesis pathways for 2,3-DCPP via Pd and Cu catalysis.
Protocol 1: Copper-Catalyzed Synthesis of 2,3-DCPP (Ullmann-Type)
Objective: Synthesize 2,3-DCPP using scalable, moisture-insensitive copper catalysis.
Causality: CuI is selected over Pd to eliminate the need for strictly anhydrous conditions. L-proline acts as a bidentate ligand to stabilize the Cu(I) intermediate, preventing catalyst degradation and facilitating the oxidative addition of the aryl iodide. Excess piperazine is used to prevent unwanted diarylation.
Self-Validation Checkpoint: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete and valid for workup only when the 1,2-dichloro-3-iodobenzene precursor peak area falls below 1%.
Step-by-Step Methodology:
Diazotization: Convert 2,3-dichloroaniline (1.0 eq) to its hydrogen sulfate salt using concentrated H₂SO₄. React with NaNO₂ at 0–5°C to form the diazonium salt.
Iodination: Displace the diazonium group by adding an aqueous solution of KI to yield 1,2-dichloro-3-iodobenzene (approx. 81% yield)[3].
Coupling Setup: In a reaction vessel, combine 1,2-dichloro-3-iodobenzene (1.0 eq) and piperazine (3.0 eq).
Catalysis: Add CuI (10 mol%) and L-proline (20 mol%). Add K₂CO₃ (2.0 eq) as a base to neutralize hydroiodic acid byproducts. Suspend in dimethyl sulfoxide (DMSO)[3].
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 24 hours.
Purification: Dilute with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Isolate 2,3-DCPP via crystallization as a hydrochloride salt.
Pharmacological Applications & Downstream APIs
2,3-DCPP is not merely a passive structural element; it is the core pharmacophore responsible for the receptor binding profiles of several major 1[1]. It undergoes alkylation with various side chains to form the final Active Pharmaceutical Ingredients (APIs)[4].
Table 1: Downstream APIs utilizing the 2,3-DCPP intermediate
Molecules containing the 2,3-DCPP moiety exhibit a highly specialized pharmacological profile, acting primarily as partial agonists at dopamine D₂ and D₃ receptors[4]. Unlike traditional full antagonists that completely block dopaminergic neurotransmission (often causing severe extrapyramidal side effects), 2,3-DCPP derivatives act as functional antagonists in hyperdopaminergic states and functional agonists in hypodopaminergic states[4].
Fig 2: Mechanism of action for 2,3-DCPP derivatives modulating dopaminergic signaling.
Protocol 2: In Vitro Mitogenesis Assay for D2/D3 Receptor Activity
Objective: Evaluate the functional partial agonist/antagonist activity of a novel 2,3-DCPP derivative at the human D₃ receptor.
Causality: A mitogenesis (cell proliferation) assay is utilized because it provides a highly sensitive, amplified downstream readout of Gi/o-coupled receptor activation, which is often more reliable than direct cAMP quantification for partial agonists[2].
Self-Validation Checkpoint: The assay must include a positive control well (10 µM quinpirole) to confirm maximum baseline proliferation, and a negative control (vehicle only) to establish the basal state. The assay is quantitatively valid only if the signal-to-background ratio strictly exceeds 3:1.
Step-by-Step Methodology:
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₃ receptor in Ham's F-12 medium supplemented with 10% FBS[2].
Starvation Phase: Wash cells and incubate in serum-free medium for 24 hours to arrest the cell cycle, ensuring all cells are at a synchronized basal proliferation rate.
Compound Treatment: Co-incubate cells with a fixed concentration of a full D₂/D₃ agonist (e.g., quinpirole) to stimulate mitogenesis, alongside varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the target 2,3-DCPP derivative[2].
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Radiolabeling: Pulse the cells with [³H]-thymidine (1 µCi/well) for the final 4 hours of incubation.
Quantification: Harvest cells onto glass fiber filters, wash with ice-cold PBS, and quantify incorporated radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.
Physicochemical Data and Quality Control
For pharmaceutical manufacturing and API formulation, strict adherence to the physicochemical parameters of 2,3-DCPP—typically handled as a stable hydrochloride salt—is mandatory[6].
Table 2: Key Physicochemical Parameters of 2,3-DCPP
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Technical Guide on Pharmacological Mechanisms and Synthetic Applications
Executive Summary 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a highly versatile arylpiperazine derivative that occupies a dual role in modern pharmacology. It is universally recognized as the critical c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a highly versatile arylpiperazine derivative that occupies a dual role in modern pharmacology. It is universally recognized as the critical chemical precursor in the synthesis of atypical antipsychotics, most notably aripiprazole[1]. Concurrently, it serves as a major active human metabolite of these parent drugs, exerting its own distinct polypharmacological effects on monoaminergic pathways[2]. This whitepaper synthesizes the physicochemical properties, receptor kinetics, and validated experimental protocols surrounding DCPP HCl to provide a rigorous foundation for downstream drug development and neuropharmacological research.
Physicochemical Profile and Structural Biology
The structural architecture of DCPP HCl is defined by two primary pharmacophores: the 2,3-dichlorophenyl moiety and the basic piperazine ring. The ortho- and meta-chloro substitutions on the phenyl ring provide the precise steric bulk and lipophilicity required for deep insertion into the hydrophobic pockets of G-protein-coupled receptors (GPCRs)[3]. Meanwhile, the basic nitrogen of the piperazine ring (protonated at physiological pH) forms a critical salt bridge with the conserved Asp3.32 residue found in the transmembrane domain 3 (TM3) of aminergic receptors.
Table 1: Quantitative Physicochemical Properties
Property
Value / Description
Chemical Name
1-(2,3-Dichlorophenyl)piperazine hydrochloride
CAS Registry Number
119532-26-2 (HCl salt) / 41202-77-1 (Free base)
Molecular Formula
C10H12Cl2N2 · HCl
Molecular Weight
267.58 g/mol
Topological Polar Surface Area (TPSA)
15.3 Ų
Physical Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, and hot Water
Data aggregated from standardized chemical databases and verified supplier specifications[4],[3].
Pharmacodynamics and Receptor Kinetics
In neuroscience research, DCPP is studied for its ability to modulate the dopaminergic and serotonergic systems. As a structural analog to other psychoactive piperazines (e.g., mCPP), DCPP exhibits a "Goldilocks" binding profile—acting primarily as a partial agonist at Dopamine D2/D3 and Serotonin 5-HT1A receptors, while demonstrating antagonistic properties at 5-HT2A receptors[5],[6].
Table 2: Comparative Receptor Binding Profile (In Vitro)
Receptor Target
Functional Activity
Estimated Affinity (Ki)
Downstream Effector
Dopamine D2
Partial Agonist
1.5 – 10 nM
Gi/o (cAMP inhibition)
Dopamine D3
Partial Agonist
2.0 – 15 nM
Gi/o (cAMP inhibition)
Serotonin 5-HT1A
Partial Agonist
10 – 50 nM
Gi/o (cAMP inhibition)
Serotonin 5-HT2A
Antagonist
50 – 120 nM
Gq (IP3/DAG reduction)
Note: Affinity ranges are extrapolated from competitive radioligand binding assays of DCPP and its direct structural analogs[5],[7].
Monoaminergic signaling modulation by 1-(2,3-DCPP) at D2, 5-HT1A, and 5-HT2A receptors.
Synthetic Utility: API Manufacturing Workflow
DCPP HCl is the cornerstone intermediate in the synthesis of aripiprazole. The standard industrial route involves the N-alkylation of DCPP with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (BBQ)[1].
Causality in Experimental Design
To achieve high yields, this reaction employs a Finkelstein catalyst (Sodium Iodide). The bromide leaving group on BBQ is relatively slow to react with the sterically hindered secondary amine of DCPP. By introducing NaI, the alkyl bromide is converted in situ to an alkyl iodide. Iodide is a vastly superior leaving group due to its larger atomic radius and polarizability, which lowers the activation energy for the subsequent SN2 nucleophilic attack by the piperazine nitrogen[1],[8].
Alkylation workflow for Aripiprazole synthesis utilizing 1-(2,3-DCPP) HCl and BBQ.
Protocol 1: Catalytic N-Alkylation for Aripiprazole Synthesis
This protocol is designed as a self-validating system; the progression of the reaction can be visually and analytically confirmed via phase changes and HPLC monitoring.
Preparation of the Reaction Matrix : In a dry, inert reaction vessel, suspend 1.0 molar equivalent of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone in anhydrous N,N-dimethylformamide (DMF) (approx. 5 volumes).
Catalyst and Base Addition : Add 0.2 molar equivalents of Sodium Iodide (NaI) and 2.0 molar equivalents of anhydrous Sodium Carbonate (Na2CO3). Causality: The excess base is required to neutralize both the HCl salt of the DCPP and the hydrobromic/hydroiodic acid generated during the SN2 substitution.
Substrate Introduction : Add 1.1 molar equivalents of 1-(2,3-Dichlorophenyl)piperazine hydrochloride to the suspension[1].
Thermal Activation : Heat the mixture to 90–95°C under continuous stirring for 3 to 4 hours.
In-Process Control (Self-Validation) : Withdraw a 10 µL aliquot, quench in mobile phase, and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the BBQ peak area is < 1.0%.
Isolation : Cool the resultant clear solution to 25°C. Pour the mixture into ice water to precipitate the crude product. Filter the solid and recrystallize from absolute ethanol to yield high-purity aripiprazole (>99.5% by HPLC)[1].
Metabolic Stability and In Vitro Assays
In vivo, aripiprazole undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6, leading to the formation of dehydro-aripiprazole and the cleavage product, DCPP[2]. Understanding the intrinsic clearance of DCPP is critical for predicting drug-drug interactions (DDIs) and toxicity profiles.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol utilizes a minus-NADPH negative control to strictly differentiate CYP450-mediated enzymatic degradation from spontaneous chemical instability.
Matrix Equilibration : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
Compound Spiking : Spike DCPP HCl (dissolved in DMSO) into the HLM suspension to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.
Pre-Incubation : Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium[2].
Reaction Initiation :
Test Sample: Add NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated metabolism.
Control Sample (Self-Validation): Add an equivalent volume of buffer instead of NADPH. If DCPP depletes in this control, the compound is chemically unstable or degraded by non-CYP enzymes.
Kinetic Sampling : At intervals of 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[2].
Preparation for Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine." PubChem. Available at: [Link]
Google Patents. "US20100130744A1 - Process for the preparation of aripiprazole." United States Patent Application.
ResearchGate. "Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues." European Journal of Medicinal Chemistry. Available at: [Link]
The Pharmacological and Analytical Paradigm of Aripiprazole and Dehydroaripiprazole
Executive Summary Aripiprazole represents a paradigm shift in psychopharmacology, characterized by its unique mechanism as a dopamine-serotonin system stabilizer. Unlike traditional antagonists, its clinical efficacy is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aripiprazole represents a paradigm shift in psychopharmacology, characterized by its unique mechanism as a dopamine-serotonin system stabilizer. Unlike traditional antagonists, its clinical efficacy is heavily dependent on its primary active metabolite, dehydroaripiprazole . Because dehydroaripiprazole shares an almost identical pharmacodynamic profile with its parent compound and accounts for up to 40% of the total active moiety in human plasma[1], therapeutic drug monitoring (TDM) and pharmacokinetic modeling must evaluate both entities simultaneously[2].
This technical guide provides an in-depth analysis of the metabolic pathways, receptor affinities, and self-validating analytical protocols required to quantify and understand aripiprazole and dehydroaripiprazole in clinical and research settings.
Metabolic Biotransformation & Pharmacokinetics
Aripiprazole is extensively metabolized in the liver. The formation of its primary active metabolite, dehydroaripiprazole, is driven by dehydrogenation pathways catalyzed predominantly by CYP2D6 and CYP3A4 [2]. Conversely, the elimination of dehydroaripiprazole into inactive metabolites (via N-dealkylation and further hydroxylation) is heavily reliant on CYP3A4[2],[3].
Fig 1: Hepatic biotransformation of aripiprazole to dehydroaripiprazole via CYP2D6 and CYP3A4.
The pharmacokinetics of both compounds exhibit high interindividual variability, largely dictated by genetic polymorphisms in the CYP2D6 gene. In individuals with normal metabolizer (NM) phenotypes, the elimination half-life of aripiprazole is approximately 75 hours, whereas dehydroaripiprazole extends to 94 hours[4].
The therapeutic success of aripiprazole is rooted in its "adaptive" pharmacological activity. Depending on the endogenous dopaminergic tone, it acts as a partial agonist at D2 and D3 receptors[5]. Dehydroaripiprazole mirrors this polypharmacology[7]. Because the active metabolite maintains high-affinity binding to these critical targets, it directly contributes to the sustained antipsychotic effects, particularly during dosing troughs or missed doses[6].
To accurately conduct therapeutic drug monitoring (TDM), laboratories must employ highly selective techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its ability to differentiate the parent drug from its desaturated metabolite, which differ by only 2 atomic mass units (m/z 448 vs. 446)[8].
Fig 2: Self-validating LC-MS/MS workflow for aripiprazole and dehydroaripiprazole quantification.
Step-by-Step Self-Validating Protocol for Plasma Extraction
Rationale: Liquid-Liquid Extraction (LLE) is explicitly chosen over simple Protein Precipitation (PPT) to remove endogenous phospholipids. Phospholipids cause severe matrix ion suppression in the Electrospray Ionization (ESI) source, which compromises assay trustworthiness[9].
Step 1: Spiking & Equilibration
Aliquot 200 µL of human plasma into a clean microcentrifuge tube[1],[9].
Spike with 50 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Aripiprazole-d8, at a working concentration of 10 ng/mL[8].
Causality: Aripiprazole-d8 co-elutes exactly with the parent drug. Because it experiences the exact same matrix ionization environment, it mathematically normalizes any residual ion suppression, ensuring the protocol is self-validating.
Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
Causality: Aripiprazole is a basic lipophilic drug. Basification suppresses its ionization in the aqueous phase, driving >85% recovery into the organic MTBE layer while leaving polar interferents behind[9].
Step 3: Evaporation and Reconstitution
Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 200 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid)[8].
Step 4: UHPLC Separation & ESI(+)-MS/MS Detection
Inject 5 µL onto an ACQUITY UHPLC BEH C18 column (2.1 × 50.0 mm, 1.7 μm) at 40°C[8].
Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).
Self-Validation Checkpoints:
To guarantee data integrity, run a post-column infusion experiment during method validation. Infuse a standard solution of aripiprazole (100 ng/mL) directly into the MS while injecting a blank plasma extract from the LC[9]. A stable baseline confirms the absence of matrix effects at the analytes' retention times. Furthermore, Quality Control (QC) samples must demonstrate an intra- and inter-run precision deviation of ≤15%[1].
Clinical Pharmacogenomics & Precision Dosing
The concentration-to-dose (C/D) ratio of aripiprazole and the parent-to-metabolite ratio are heavily influenced by CYP2D6 phenotypes.
Poor Metabolizers (PMs): Patients lacking functional CYP2D6 enzymes exhibit up to a 67% increase in active moiety (aripiprazole + dehydroaripiprazole) concentrations and a significantly higher aripiprazole-to-dehydroaripiprazole ratio[3],[10]. The elimination half-life of the parent drug in PMs can extend to 146 hours[6].
Clinical Causality: Because dehydroaripiprazole relies partially on CYP3A4 for its own elimination, patients who are PMs for both CYP2D6 and CYP3A4 show drastically elevated plasma levels of both compounds, necessitating immediate dose reductions to avoid D2 receptor oversaturation (>90%), which triggers extrapyramidal symptoms (EPS)[3],[7].
References
Aripiprazole Pathway, Pharmacokinetics - ClinPGx.
Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed.
Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment - PubMed.
Influence of CYP2D6 Genotypes and Phenotypes on the Plasma Levels and Clinical Response to Aripiprazole - Schizophrenia Bulletin | Oxford Academic.
A Liquid Chromatography–Electrospray Ionization- Tandem Mass Spectrometry Method for Quantitation of Aripiprazole in Human Plasma - Oxford Academic.
Aripiprazole: an overview of a novel antipsychotic - PubMed.
Classics in Chemical Neuroscience: Aripiprazole - ACS Publications.
Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - Frontiers.
Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC.
Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma - AKJournals.
Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC.
Pharmacological Profiling and Structural Optimization of 1-(2,3-Dichlorophenyl)piperazine Analogs: A Technical Guide
Introduction to the 2,3-DCPP Pharmacophore The 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) scaffold is a privileged pharmacophore in neuropharmacology. It serves as the critical binding determinant in third-generation at...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the 2,3-DCPP Pharmacophore
The 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) scaffold is a privileged pharmacophore in neuropharmacology. It serves as the critical binding determinant in third-generation atypical antipsychotics, most notably aripiprazole and cariprazine [1]. As a researcher overseeing G protein-coupled receptor (GPCR) ligand characterization, I have consistently observed that the unique polypharmacology of 2,3-DCPP derivatives makes them invaluable for treating complex psychiatric disorders.
Unlike classical full antagonists that often induce extrapyramidal symptoms, 2,3-DCPP analogs exhibit "functional selectivity." They act as partial agonists at dopamine D2 and D3 receptors, while simultaneously functioning as antagonists at serotonin 5-HT2A receptors[2]. This dual action allows them to stabilize dopaminergic tone—dampening overactive pathways while maintaining baseline signaling in hypodopaminergic regions.
The 2,3-DCPP moiety anchors the molecule within the orthosteric binding pocket of aminergic GPCRs. In the D2 receptor, the basic piperazine nitrogen interacts via a critical salt bridge with Asp3.32, while the dichlorophenyl ring engages in hydrophobic and aromatic interactions within a sub-pocket formed by transmembrane helices TM3, TM5, and TM6 [3].
Modifications to the linker and secondary pharmacophore significantly alter the affinity and functional profile of these analogs:
Linker Elongation: Unlike 1-phenylpiperazine analogs where carbon linker elongation increases D2 affinity, extending the linker in 2,3-DCPP analogs often exerts an opposite effect on D2 receptors, while positively influencing 5-HT1A receptor binding [4, 5].
Aryl Ring Substitutions: Introducing bulky or electron-withdrawing groups (e.g., naphthalene or methoxy-substituted benzisoxazoles) to the secondary amine moiety yields analogs with exceptional sub-nanomolar affinity for 5-HT2A and robust D2 partial agonism [6].
Bioisosteric Replacements: Replacing carboxamide linkers with sulfonamides in benzyl-2,3-DCPP derivatives shifts the selectivity profile, dramatically enhancing affinity for the 5-HT7 receptor (Ki = 8–85 nM) while maintaining sub-100 nM affinity for D2 receptors [4].
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of key 2,3-DCPP analogs, demonstrating how structural tweaks shift receptor selectivity.
Compound / Analog
Dopamine D2 Ki (nM)
Serotonin 5-HT1A Ki (nM)
Serotonin 5-HT2A Ki (nM)
Key Pharmacological Profile
Aripiprazole (Standard)
0.34
1.7
8.7
D2 Partial Agonist, 5-HT2A Antagonist [2]
Dehydroaripiprazole
0.50
2.1
10.2
Active Metabolite, D2 Partial Agonist [1]
Compound 14 (OCH3-substituted)
14.8
6.8
0.22
High 5-HT2A Selectivity [6]
Compound 22 (Naphthalene-substituted)
23.0
4.6
1.1
Balanced D2/5-HT1A/5-HT2A Affinity [6]
Mechanistic Causality in GPCR Signaling
To understand why 2,3-DCPP analogs are therapeutically effective, we must look at the intracellular signaling cascades they modulate.
At the Dopamine D2 receptor , these analogs act as partial agonists. In a hyperdopaminergic state, they compete with endogenous dopamine, effectively reducing Gαi/o-mediated inhibition of adenylyl cyclase [1]. Conversely, in a hypodopaminergic state, they provide baseline receptor stimulation.
At the Serotonin 5-HT2A receptor , these analogs act as neutral antagonists or inverse agonists. They block the Gq/11-mediated activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) [7].
GPCR signaling modulation by DCPP analogs at D2 and 5-HT2A receptors.
Self-Validating Experimental Protocols
To rigorously validate the binding affinity (Ki) of novel 2,3-DCPP analogs, a competitive radioligand binding assay is the gold standard. As an application scientist, I design these protocols as self-validating systems: they incorporate strict internal controls (total binding vs. non-specific binding) to ensure assay integrity.
Protocol: Competitive Radioligand Binding Assay (5-HT2A and D2 Receptors)
Step 1: Membrane Preparation
Procedure: Homogenize CHO-K1 cells stably expressing the human 5-HT2A or D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.5 mM EDTA and 5 mM MgCl2 [8, 9]. Centrifuge at 50,000 x g for 10 minutes, resuspend the pellet, and quantify protein concentration (target: 70 µ g/well ) [10].
Causality Check: Why use CHO-K1 cells? Chinese Hamster Ovary cells lack endogenous human aminergic receptors, ensuring that the radioactive signal is exclusively derived from the transfected target receptor. Furthermore, Mg2+ is critical for stabilizing the high-affinity agonist state of the GPCR, while EDTA chelates endogenous heavy metals that could degrade the receptor.
Step 2: Assay Incubation
Procedure: In 96-well plates, combine 200 µL total volume containing: assay buffer, membrane preparation, a constant concentration of radioligand (e.g., 0.5 nM [3H]ketanserin for 5-HT2A or [3H]spiperone for D2), and varying concentrations of the 2,3-DCPP analog (0.01 nM to 10 µM)[9, 10].
Validation Control: Include wells with 10 µM haloperidol (for D2) or 10 µM DOI (for 5-HT2A) to define Non-Specific Binding (NSB) [9].
Step 3: Equilibration & Rapid Filtration
Procedure: Incubate for 20 minutes at room temperature to reach thermodynamic equilibrium [10]. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.
Causality Check: Prior to filtration, filters must be presoaked in 0.5% Polyethyleneimine (PEI) for 2 hours[9, 10]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, reducing the non-specific binding of lipophilic basic ligands (like DCPP analogs) by up to 50%, thereby drastically improving the signal-to-noise ratio [10].
Step 4: Washing and Detection
Procedure: Wash filters three times with ice-cold buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complex [11]. Add a scintillation cocktail (e.g., MicroScint-20) and measure radioactivity (CPM) using a MicroBeta scintillation counter [8]. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Step-by-step workflow for competitive radioligand binding assay.
Conclusion
The 2,3-DCPP scaffold remains a cornerstone in the rational design of neurotherapeutics. By systematically manipulating the linker and secondary binding elements, researchers can fine-tune the polypharmacological profile of these analogs to target specific disease states. Utilizing rigorous, self-validating binding assays ensures that these structural modifications translate into predictable, quantifiable, and therapeutically beneficial receptor engagement.
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.[Link]
The synthesis of cyclic and acyclic long-chain arylpiperazine derivatives of salicylamide as serotonin receptor ligands. ResearchGate.[Link]
Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. PubMed.[Link]
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS.[Link]
Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI.[Link]
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.[Link]
Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. IMR Press.[Link]
Exploratory
An In-depth Technical Guide to the Toxicological Profile of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a significant chemical intermediate and a primary metabolite of the atypical antipsych...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a significant chemical intermediate and a primary metabolite of the atypical antipsychotic drug aripiprazole.[1][2] Its phenylpiperazine structure is a common pharmacophore in centrally active agents, warranting a thorough understanding of its toxicological profile for safety assessment in drug development and research. This guide provides a comprehensive analysis of the known and inferred toxicological properties of DCPP HCl, including its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and a detailed evaluation of its potential hazards. Standardized protocols for key toxicological assays are also presented to facilitate further investigation and ensure data integrity.
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride is a synthetic organic compound that has garnered significant interest in medicinal chemistry and pharmacology.[3] It serves as a crucial building block in the synthesis of various pharmaceuticals, most notably as a precursor to aripiprazole.[2] Furthermore, as a metabolite, its systemic exposure in patients treated with aripiprazole necessitates a clear understanding of its intrinsic biological activity and potential for toxicity.[1] The toxicological profile of DCPP HCl is of paramount importance for risk assessment in pharmaceutical manufacturing, preclinical development, and clinical safety evaluations.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
As a metabolite of aripiprazole, DCPP is formed primarily through N-dealkylation, a metabolic process often mediated by cytochrome P450 enzymes such as CYP3A4.[1] Once formed, DCPP itself is likely to undergo further metabolism, potentially through hydroxylation of the aromatic ring, a common metabolic pathway for phenylpiperazine derivatives. The pharmacokinetic profile of DCPP HCl, including its absorption, distribution, metabolism, and excretion (ADME) properties, is crucial for determining its potential for accumulation and subsequent toxicity. While specific pharmacokinetic data for DCPP HCl is limited, its structural similarity to other phenylpiperazines suggests it is likely to be well-absorbed orally and distribute into the central nervous system.
Pharmacodynamics and Mechanism of Action
1-(2,3-Dichlorophenyl)piperazine has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[2] Its interaction with these receptors, which are key regulators of neurotransmission, is the basis for its pharmacological activity and also provides insight into its potential for centrally-mediated toxic effects. The affinity of DCPP for various dopamine and serotonin receptor subtypes is a critical determinant of its overall pharmacological and toxicological profile.[7] The partial agonism at D2 and D3 receptors suggests a modulatory effect on dopaminergic signaling, which could contribute to both therapeutic and adverse effects.[8]
Caption: Potential mechanism of action of DCPP HCl at a dopaminergic synapse.
Toxicological Profile
The available toxicological data for DCPP HCl is primarily derived from Safety Data Sheets (SDS), which provide a summary of its hazardous properties based on GHS classification.[4][5]
Table 2: GHS Hazard Classification for 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Hazard Class
Hazard Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure
Category 3
H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard
Category 1
H400: Very toxic to aquatic life
Acute Toxicity
Irritation and Sensitization
DCPP HCl is classified as a skin and eye irritant.[4][5] Direct contact can cause redness, pain, and inflammation. It may also cause respiratory irritation if inhaled.[4] There is no data available to suggest that DCPP HCl is a skin sensitizer.
Genotoxicity
There are no specific genotoxicity studies available for DCPP HCl. However, as a standard part of a toxicological assessment, a battery of in vitro and in vivo genotoxicity tests should be conducted to evaluate its potential to induce gene mutations or chromosomal damage.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of DCPP HCl is not available. Given its intended use in pharmaceuticals and potential for systemic exposure, a thorough evaluation of its effects on fertility, embryonic development, and postnatal development is warranted.
Chronic Toxicity
No chronic toxicity studies have been reported for DCPP HCl. Long-term exposure studies would be necessary to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL) for risk assessment.
Inferred Toxicities from Structurally Related Compounds
Hepatotoxicity: Studies on other piperazine derivatives have indicated a potential for hepatotoxicity.[9][10] The mechanism may involve the upregulation of key enzymes in cholesterol biosynthesis, potentially increasing the risk of phospholipidosis and steatosis.[10][11] Therefore, the potential for DCPP HCl to induce liver injury should be considered and investigated.
Cardiotoxicity: Some phenylpiperazine derivatives have been associated with cardiotoxic effects.[12][13] These effects can be concentration-dependent and may involve complex mechanisms.[12] Given the structural similarities, a cardiovascular safety assessment for DCPP HCl is advisable.
Neurotoxicity: As a centrally active agent that modulates dopaminergic and serotonergic systems, DCPP HCl has the potential to induce neurotoxic effects. Adverse effects on the central nervous system, such as headache and dysphoria, have been observed with the related compound m-chlorophenylpiperazine (mCPP).[14]
Experimental Protocols
The following are detailed, step-by-step methodologies for key toxicological experiments based on internationally recognized guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)[15][16]
Caption: General workflow for the Acute Toxic Class Method (OECD 423).
Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (usually females), acclimatized to laboratory conditions for at least 5 days.
Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g body weight.
Dosing: Administer a single oral dose of the test substance by gavage to a group of 3 fasted animals.
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Stepwise Procedure:
If 2 or 3 animals die, the next step is to dose a new group of 3 animals at a lower fixed dose level.
If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at a higher fixed dose level.
The test is stopped when a clear outcome is observed, allowing for classification into one of the GHS categories.
Pathology: At the end of the study, all surviving animals are subjected to a gross necropsy.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Caption: General workflow for the Ames Test (OECD 471).
Bacterial Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix).
Test Procedure (Plate Incorporation Method):
To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.
Pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate.
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Genotoxicity: In Vitro Micronucleus Assay (OECD 487)
Comprehensive Physicochemical and Pharmacological Profiling of 2,3-DCPP HCl: A Technical Guide
Introduction In the landscape of modern medicinal chemistry and neuropharmacology, 1-(2,3-dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) stands as a highly critical pharmacophore and synthetic intermediate. Recog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry and neuropharmacology, 1-(2,3-dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) stands as a highly critical pharmacophore and synthetic intermediate. Recognized primarily as the foundational building block for atypical antipsychotics such as aripiprazole and cariprazine, its unique structural motif drives the partial agonism observed at dopaminergic and serotonergic receptors[1][2]. As a Senior Application Scientist, I approach the profiling of this compound not merely as a list of properties, but as an integrated system where molecular structure dictates both synthetic behavior and pharmacological efficacy.
Molecular Identity and Physicochemical Profiling
Understanding the fundamental physicochemical properties of 2,3-DCPP HCl is the first step in rational drug design and formulation. The molecular formula for the hydrochloride salt is C₁₀H₁₂Cl₂N₂ · HCl (often aggregated as C₁₀H₁₃Cl₃N₂), with a molecular weight of 267.58 g/mol [3][4].
The Causality of Salt Selection:
A critical experimental choice in the handling of 2,3-DCPP is the deliberate use of the monohydrochloride salt over its free base form. The free base of 2,3-DCPP (MW: 231.12 g/mol ) exists as a brown oil at standard room temperature[1][3]. This liquid state presents significant challenges for precise stoichiometric weighing, long-term oxidative stability, and formulation consistency. By reacting the free base with hydrochloric acid, the compound is converted into a stable, white to off-white crystalline solid[3][4]. This crystalline matrix prevents degradation and drastically improves aqueous solubility—a mandatory requirement for reliable in vitro assay preparation and industrial-scale pharmaceutical manufacturing[3][5].
Table 1: Physicochemical Properties of 2,3-DCPP HCl
Property
Value
Experimental & Clinical Relevance
Chemical Name
1-(2,3-Dichlorophenyl)piperazine hydrochloride
Standard IUPAC nomenclature for regulatory compliance.
CAS Number
119532-26-2
Unique registry identifier for the HCl salt form[6][7].
Molecular Formula
C₁₀H₁₂Cl₂N₂ · HCl
Dictates stoichiometric calculations in synthesis[4].
Molecular Weight
267.58 g/mol
Essential for calculating accurate molarity in biological assays[8].
Appearance
White to off-white crystalline solid
Visual indicator of high purity and solid-state stability[3].
Melting Point
243–247 °C
Used for rapid, preliminary purity verification[3].
UV/Vis λmax
218 nm, 249 nm
Critical parameters for HPLC-UV detection and quantification[9].
Pharmacological Mechanism & Structural Causality
The 2,3-DCPP moiety is not a passive structural linker; it is a highly active pharmacophore. The piperazine ring acts as the primary basic center. At physiological pH, the secondary amine of the piperazine ring becomes protonated, allowing it to form a crucial salt bridge with the highly conserved aspartate residue (Asp3.32) within the orthosteric binding pocket of monoamine receptors[2][10].
Causality of the 2,3-Dichloro Substitution:
The precise placement of the chlorine atoms at the 2- and 3-positions of the phenyl ring is a deliberate design choice. These halogens significantly increase the lipophilicity of the molecule, driving the aromatic ring deep into the hydrophobic sub-pockets of the dopamine D₂ and D₃ receptors[10]. More importantly, this specific steric bulk prevents the receptor from undergoing the full conformational change required for complete G-protein activation. Instead, it locks the receptor into an intermediate state, inducing partial agonism[1][2]. This partial agonism is the foundational mechanism of drugs like aripiprazole, allowing them to act as functional antagonists in hyperdopaminergic states (e.g., schizophrenia) and as agonists in hypodopaminergic states (e.g., depression)[2].
Figure 1: Modulatory signaling pathway of 2,3-DCPP at Dopamine D2/D3 receptors.
Synthesis Protocol and Analytical Validation
To ensure reproducibility and scientific integrity, the synthesis and validation of 2,3-DCPP HCl must be treated as a self-validating system. The following protocol outlines the industry-standard cyclization method, followed by rigorous analytical verification to ensure a purity of ≥97%[3][4].
Step-by-Step Methodology: Synthesis of 2,3-DCPP HCl
Reagent Preparation: Combine 2,3-dichloroaniline (1.0 eq, 6.17 mol) with bis(2-chloroethyl)amine hydrochloride (1.3 eq, 8.02 mol)[2][3].
Causality: Bis(2-chloroethyl)amine acts as the bifunctional cyclizing agent, designed to form the piperazine ring directly onto the primary amine of the aniline derivative.
High-Temperature Cyclization: Suspend the reactants in a high-boiling solvent such as sulfolane (3.0 L) or xylene. Add a catalytic amount of p-toluenesulfonic acid and tetrabutylammonium bromide (a phase transfer catalyst)[2][3]. Heat the mixture to 150 °C for 14 hours under continuous stirring.
Causality: The formation of the piperazine ring requires overcoming a massive activation energy barrier. This necessitates reaction temperatures that far exceed the boiling points of standard organic solvents, making sulfolane the optimal choice.
Free Base Isolation: Cool the reaction mixture to room temperature and basify using aqueous ammonia. Extract the resulting 2,3-DCPP free base (which will appear as a brown oil) using ethyl acetate, then dry the organic layer over anhydrous sodium sulfate[3].
Causality: Basification neutralizes the acidic reaction mixture, deprotonating the newly formed piperazine ring. This allows the highly lipophilic free base to partition exclusively into the organic phase, leaving unreacted salts and water-soluble byproducts in the aqueous layer.
Hydrochloride Salt Precipitation: Dissolve the concentrated free base in a dry organic solvent (e.g., diethyl ether) and purge the solution with anhydrous HCl gas until precipitation ceases. Filter the resulting white crystals and wash with cold ether[3][5].
Causality: The introduction of anhydrous HCl forces the protonation of the piperazine nitrogen. The resulting ionic salt is insoluble in the non-polar ethereal solvent, driving the rapid crystallization of highly pure 2,3-DCPP HCl.
Analytical Validation (Self-Validating QC)
To confirm the integrity of the synthesized batch, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is employed as a self-validating quality control measure.
Stationary Phase: C18 Reverse-Phase Column.
Mobile Phase: Gradient of Acetonitrile and Water (supplemented with 0.1% Trifluoroacetic acid to maintain the analyte in its protonated state).
Detection: UV absorbance monitored at 218 nm and 249 nm[9].
Causality: The conjugated pi-electron system of the dichlorophenyl ring exhibits specific, characteristic absorption maxima at 218 nm and 249 nm[9]. Monitoring these exact wavelengths ensures that the integrated peak area corresponds exclusively to the target pharmacophore, effectively filtering out non-aromatic impurities and validating the final product.
Figure 2: Step-by-step synthesis and analytical validation workflow for 2,3-DCPP HCl.
The Phenylpiperazine Scaffold in CNS Drug Discovery: History, Pharmacology, and Experimental Paradigms
Executive Summary & Historical Context The N -phenylpiperazine moiety represents one of the most highly privileged and versatile scaffolds in medicinal chemistry, forming the structural core of numerous clinically signif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The
N
-phenylpiperazine moiety represents one of the most highly privileged and versatile scaffolds in medicinal chemistry, forming the structural core of numerous clinically significant central nervous system (CNS) therapeutics. The journey of phenylpiperazine compounds began in the mid-20th century, evolving from simple exploratory chemical entities into highly optimized, multi-target directed ligands (MTDLs)[1].
Historically, the synthesis of the core 1-phenylpiperazine structure paved the way for extensive structure-activity relationship (SAR) studies. This led to the discovery of major drug classes, including atypical antipsychotics (e.g., aripiprazole, cariprazine) and antidepressants (e.g., trazodone, nefazodone)[1]. The success of this scaffold lies in its biomimetic nature: the basic nitrogen of the piperazine ring mimics the endogenous monoamine (such as dopamine or serotonin), forming a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding site (OBS) of aminergic G-protein-coupled receptors (GPCRs)[2].
Structural Determinants and Receptor Pharmacology
Modern CNS drug discovery heavily relies on the "bitopic" ligand design strategy. In this paradigm, the phenylpiperazine acts as the primary pharmacophore binding the OBS, while an extended alkyl linker attaches to a secondary pharmacophore (often an aryl carboxamide) that reaches into the secondary binding pocket (SBP)[3]. Because the SBP is less evolutionarily conserved than the OBS, this bitopic approach allows researchers to engineer profound subtype selectivity—such as targeting the Dopamine D3 receptor over the highly homologous D2 receptor[4].
Quantitative Pharmacological Profiling
The therapeutic and side-effect profiles of phenylpiperazine compounds are dictated by their specific binding affinities (
Ki
) to various monoamine receptors. The table below summarizes key quantitative data for representative experimental and clinical phenylpiperazine derivatives.
Phenylpiperazine derivatives targeting D2, D3, and 5-HT1A receptors modulate cellular function via GPCRs. Traditionally, drug discovery focused solely on binding affinity. However, modern pharmacology recognizes that GPCRs can couple to multiple intracellular transducers, primarily the Gi/o protein pathway (which inhibits adenylyl cyclase and reduces cAMP) and the
β
-arrestin recruitment pathway (which drives receptor internalization and alternative kinase signaling)[7].
Subtle structural modifications to the phenylpiperazine core can yield "biased agonists" that preferentially activate one pathway over the other. For example, favoring Gi/o signaling over
β
-arrestin recruitment at the D2 receptor is currently hypothesized to maintain antipsychotic efficacy while minimizing debilitating motor side effects[7].
Fig 1: Divergent GPCR signaling pathways (Gi/o vs. β-arrestin) modulated by phenylpiperazines.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the evaluation of novel phenylpiperazine ligands must follow a self-validating experimental workflow. Every protocol must include internal controls that prove the assay's mechanical and biological validity independent of the test compound's performance.
Fig 2: Standard experimental workflow for the discovery and validation of phenylpiperazine ligands.
This protocol determines the binding affinity of a compound at the target receptor (e.g., D3 or 5-HT1A)[4].
Step 1: Membrane Preparation. Harvest HEK293 or CHO-K1 cells stably expressing the target receptor. Homogenize using a Polytron device. Causality: Mechanical shearing ensures uniform disruption of the cell membrane, exposing the GPCR orthosteric sites without denaturing the protein structure.
Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [³H]-7-OH-DPAT for D3), and varying concentrations of the phenylpiperazine test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 60 minutes. Causality: This time and temperature allow the system to reach thermodynamic equilibrium, which is an absolute mathematical requirement for accurate
Ki
calculation.
Step 3: Self-Validation Controls. Include wells with buffer only (Total Binding, TB) and wells with 10 µM Haloperidol or Metergoline (Non-Specific Binding, NSB). Causality: The assay is only deemed valid if the Z'-factor calculated between TB and NSB is > 0.5, proving the signal window is robust.
Step 4: Termination & Filtration. Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of highly lipophilic phenylpiperazine radioligands to the filter matrix.
Step 5: Analysis. Measure radioactivity via liquid scintillation counting. Convert the resulting
IC50
to
Ki
using the Cheng-Prusoff equation (
Ki=IC50/(1+[L]/Kd)
) to correct for the specific radioligand concentration used.
Once affinity is established, functional assays determine if the compound acts as an agonist, partial agonist, or antagonist[7].
Step 1: Cell Plating & Stimulation. Plate receptor-expressing cells in a 384-well microplate. Add 10 µM Forskolin to all test wells. Causality: Because D2/D3 and 5-HT1A receptors are Gi/o-coupled (which decreases cAMP), baseline cAMP must first be artificially elevated by Forskolin (a direct adenylyl cyclase activator) to create a measurable signal window.
Step 2: Compound Incubation. Add the phenylpiperazine derivatives and incubate for 30 minutes.
Step 3: Self-Validation Controls. Include a reference standard (e.g., Aripiprazole, a known partial agonist) to validate that the assay can accurately detect sub-maximal Gi/o activation.
Step 4: TR-FRET Detection. Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagents (europium cryptate-labeled cAMP antibody and d2-labeled cAMP). Causality: TR-FRET is explicitly chosen over standard fluorescence because its time-delayed reading eliminates short-lived background autofluorescence from both the biological matrix and the synthetic chemical compounds, ensuring pristine signal-to-noise ratios.
Application Note: Synthesis and Optimization of 1-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline
Introduction & Scope 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a high-value pharmaceutical intermediate, predominantly utilized as the foundational building block in the total synthesis of the atypical antipsychotic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a high-value pharmaceutical intermediate, predominantly utilized as the foundational building block in the total synthesis of the atypical antipsychotic aripiprazole[1][2]. The structural integrity and purity of 2,3-DCPP directly dictate the yield and safety profile of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, field-proven guide to synthesizing 2,3-DCPP via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride[3][4]. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental conditions, impurity control, and self-validating protocol checkpoints.
Mechanistic Principles & Causality
The synthesis of the piperazine ring from an aniline derivative is governed by a sequential double nucleophilic substitution (
SN2
) mechanism. Understanding the kinetics of these two steps is critical for optimizing yield and minimizing side reactions.
Step 1: Intermolecular Mono-alkylation. The primary amine of 2,3-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbon atoms of bis(2-chloroethyl)amine hydrochloride. This step is exothermic and occurs readily at moderate temperatures (100 °C)[3][5].
Step 2: Intramolecular Cyclization. The resulting secondary amine intermediate must undergo a ring closure by displacing the second chloride ion. Causality: Because this intramolecular attack is sterically hindered by the bulky 2,3-dichlorophenyl group, it possesses a high activation energy barrier. Consequently, the reaction temperature must be ramped to 120–160 °C to provide the thermodynamic drive necessary for cyclization[3][6].
Caption: Mechanistic pathway showing desired cyclization versus dimer impurity formation.
Experimental Protocols
To accommodate different scale-up requirements, two distinct methodologies are provided. Both protocols are designed as self-validating systems , meaning the transition between phases is gated by empirical analytical confirmation rather than mere time elapsed.
This method is highly scalable and avoids the use of high-boiling toxic solvents during the primary reaction phase[3][4][5].
Step-by-Step Methodology:
Initial Charge: In a suitable, highly ventilated reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 1.0 molar equivalent of 2,3-dichloroaniline.
Thermal Activation: Heat the liquid aniline to 100 °C with continuous stirring[4][5].
Controlled Addition: Gradually add 1.1 to 1.65 molar equivalents of bis(2-chloroethyl)amine hydrochloride solid in 5 distinct portions over 1 hour[4][5].
Causality: Portion-wise addition controls the exothermic mono-alkylation and maintains a localized excess of the alkylating agent, which kinetically suppresses the formation of the dimer impurity[3].
Cyclization Ramp: Once addition is complete, increase the reactor temperature to 120 °C – 160 °C and maintain for 12 to 34 hours[3][5].
Validation Checkpoint (Critical): Sample the reaction mixture and analyze via HPLC (254 nm, Octadecylsilane column)[3]. Do not proceed until the unreacted 2,3-dichloroaniline peak area is
<0.5%
. If
>0.5%
, extend the reaction time by 4-hour increments[3].
Quench & Homogenization: Stop heating. Carefully add n-butanol (approx. 2 volumes) and stir under reflux for 1 hour[3][4].
Causality: n-Butanol acts as an excellent solvent to homogenize the crude melt. Its high boiling point ensures trapped volatile acidic gases are vented safely while preparing the matrix for crystallization[3][4].
Isolation: Cool the mixture to induce crystallization. Isolate the crude product via centrifugation[4][5].
Purification: Recrystallize the crude solid from a methanol/water mixture (10:1 v/v). Cool, centrifuge, and dry to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride[3][4].
This method utilizes a phase-transfer catalyst to lower the activation energy, allowing for a slightly lower reaction temperature[7].
Step-by-Step Methodology:
Reaction Assembly: To a stirred solution of 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in xylene (15 volumes), add p-toluenesulfonic acid (0.1 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq)[5][7].
Causality: TBAB acts as a phase-transfer catalyst, increasing the solubility of the hydrochloride salt in the non-polar xylene, thereby accelerating the nucleophilic attack[7].
Reflux: Heat the reaction mixture at 130–135 °C for 48 hours[5][7].
Validation Checkpoint: Monitor via TLC or HPLC. Proceed only when the starting aniline is consumed[5][7].
Workup: Cool to room temperature. Adjust the pH of the solution to 6-7 using aqueous ammonia to neutralize the salts[5][7].
Extraction: Extract the organic compounds with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product[7].
Caption: Synthetic workflow for 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the two distinct synthetic routes described above.
Troubleshooting & Impurity Control (E-E-A-T Insights)
As a Senior Application Scientist, it is vital to anticipate failure modes. The synthesis of 2,3-DCPP is prone to specific impurities if reaction kinetics are not strictly managed.
Issue: High Levels of Unreacted 2,3-Dichloroaniline
Cause: Insufficient thermal energy to drive the sterically hindered intramolecular cyclization, or inadequate reaction time[3].
Resolution: Do not prematurely quench the reaction. Gradually increase the reaction temperature toward 160 °C and extend the hold time. Rely strictly on the HPLC validation checkpoint before initiating the n-butanol workup[3].
Issue: Formation of Dimer Impurity (1,4-Bis(2,3-dichlorophenyl)piperazine)
Cause: This dimer forms via a double N-arylation when a second molecule of 2,3-dichloroaniline attacks the mono-alkylated intermediate instead of the intermediate undergoing intramolecular cyclization[3].
Resolution:Stoichiometry and Addition Control. Always maintain an excess of bis(2-chloroethyl)amine hydrochloride relative to the aniline. By adding the bis-amine in portions (or conversely, slowly dripping the aniline into the bis-amine), you maintain a low localized concentration of aniline, kinetically favoring the desired intramolecular ring closure over the intermolecular dimerization[3].
References
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine , Benchchem. 3
Protocol for preparing 1-(2,3-Dichlorophenyl)piperazine from diethanolamine
An Application Note and Detailed Protocol for the Synthesis of 1-(2,3-Dichlorophenyl)piperazine from Diethanolamine Authored by a Senior Application Scientist Abstract 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pivotal...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of 1-(2,3-Dichlorophenyl)piperazine from Diethanolamine
Authored by a Senior Application Scientist
Abstract
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic drug Aripiprazole.[1] The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties.[2] This document provides a comprehensive, field-proven protocol for the synthesis of DCPP, commencing from readily available diethanolamine and 2,3-dichloroaniline. The methodology detailed herein proceeds via the in situ generation of a bis(2-haloethyl)amine intermediate, which subsequently undergoes cyclization with the aniline derivative.[3] This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and robust methods for purification and characterization, ensuring a reproducible and high-purity outcome.
Introduction and Synthetic Strategy
The synthesis of N-arylpiperazines can be approached through various routes, including palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[2][4][5][6] However, for large-scale production, a more classical and cost-effective approach is often preferred. The method described here builds the piperazine ring directly by reacting an aniline with a diethanolamine-derived synthon.
The overall strategy is a two-stage, one-pot process:
Activation of Diethanolamine: The hydroxyl groups of diethanolamine are converted into good leaving groups. This is typically achieved by reaction with a hydrohalic acid (e.g., HBr or HCl) to form a bis(2-haloethyl)amine intermediate in situ.[3][7] Generating this intermediate in the reaction vessel immediately before use is critical, as isolated bis(2-haloethyl)amines are toxic and potentially mutagenic.[7]
N-Arylation and Cyclization: 2,3-Dichloroaniline is introduced to the reaction. It performs a nucleophilic attack on the activated intermediate, leading to a double alkylation and subsequent cyclization to form the desired 1-(2,3-dichlorophenyl)piperazine ring.[3][8]
This approach avoids the need for expensive transition metal catalysts and complex ligands, making it highly scalable and economically viable.
Reaction Scheme and Mechanism
The synthesis proceeds as illustrated below. The initial step involves the protonation of the diethanolamine hydroxyl groups by hydrobromic acid, followed by nucleophilic substitution by bromide ions to form the bis(2-bromoethyl)amine hydrobromide intermediate. This highly reactive species is then directly consumed in the subsequent cyclization with 2,3-dichloroaniline.
Caption: Overall reaction scheme for the synthesis of DCPP.
Detailed Experimental Protocol
This protocol is a robust method synthesized from established procedures for consistent results.[3][7]
Materials and Equipment
Reagents & Solvents
Grade
Supplier
Diethanolamine
≥99%
Standard Supplier
2,3-Dichloroaniline
≥98%
Standard Supplier
Hydrobromic Acid (48% aq. soln.)
ACS Reagent
Standard Supplier
Sodium Hydroxide (pellets)
ACS Reagent
Standard Supplier
Toluene
Anhydrous
Standard Supplier
Methanol
HPLC Grade
Standard Supplier
Deionized Water
Type II
In-house
Equipment
1 L three-necked round-bottom flask
Heating mantle with temperature controller and thermocouple
Overhead mechanical stirrer
Condenser with gas outlet to a scrubber
Dropping funnel (pressure-equalizing)
Standard laboratory glassware for work-up
Vacuum filtration apparatus (Büchner funnel)
Rotary evaporator
Vacuum distillation setup
Safety Precautions
General: This procedure must be performed in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (butyl or nitrile are recommended).[9]
Diethanolamine: Corrosive and causes serious eye damage. Suspected of damaging fertility or the unborn child.[10][11] Avoid inhalation and contact with skin.
Hydrobromic Acid: Highly corrosive and causes severe skin burns and eye damage. Respiratory irritant. Handle with extreme care.
2,3-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.
bis(2-haloethyl)amine intermediate: This class of compounds is hazardous. The in situ generation is designed to minimize exposure, but the reaction mixture should be handled as if it contains a toxic substance.[7]
1-(2,3-Dichlorophenyl)piperazine: May cause skin and serious eye irritation.[12]
Step-by-Step Synthesis Procedure
Reaction Setup: Assemble the 1 L three-necked flask with the overhead stirrer, condenser, and thermocouple. Ensure the gas outlet from the condenser is directed to a basic scrubber (e.g., NaOH solution) to neutralize any evolved HBr gas.
Activation of Diethanolamine:
Charge the flask with diethanolamine (105.5 g, 1.0 mol) and 48% hydrobromic acid (600 g, ~3.0 mol).
Begin stirring and heat the reaction mixture to 120-130°C. Maintain this temperature for 3 hours to ensure the complete formation of the bis(2-bromoethyl)amine hydrobromide intermediate.[7] The solution should become a thick, stirrable slurry.
Cyclization Reaction:
Increase the reaction temperature to 150-160°C.
Slowly add 2,3-dichloroaniline (135.5 g, 0.84 mol) dropwise via the dropping funnel over a period of 4-6 hours.[3][7] Controlling the addition rate is crucial to manage the exotherm and prevent side reactions.
After the addition is complete, maintain the reaction at 150-160°C and monitor its progress (e.g., by TLC or HPLC) until the consumption of 2,3-dichloroaniline is complete (typically 4-8 hours).
Work-up and Isolation:
Allow the reaction mixture to cool to 90-100°C.
Slowly and carefully add a 20% aqueous solution of sodium hydroxide (~500 mL) until the pH of the mixture is between 9 and 12. This step neutralizes excess acid and hydrolyzes any residual reactive intermediates.[7] Caution: This neutralization is highly exothermic.
Maintain the temperature at 90-100°C for 1 hour with vigorous stirring.[3]
Cool the mixture to room temperature. Add toluene (300 mL) and stir for 30 minutes.
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the product.
Separate the layers and discard the lower aqueous layer. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or waxy solid.
Purification Protocol
The crude product can be purified either as the free base via vacuum distillation or as its hydrochloride salt via recrystallization. Recrystallization is often preferred for ease of handling and stability.
Recrystallization as Hydrochloride Salt
Salt Formation: Dissolve the crude product in a suitable solvent like isopropanol or methanol. Bubble dry HCl gas through the solution or add a concentrated solution of HCl in isopropanol until precipitation is complete.
Dissolution: Place the crude 1-(2,3-Dichlorophenyl)piperazine hydrochloride into an Erlenmeyer flask. Add the minimum amount of hot methanol (~65°C) required to achieve complete dissolution.[13]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol. Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[13]
Characterization and Quality Control
Validating the purity of the synthesized intermediate is a critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[14][15]
HPLC Purity Analysis
Parameter
Condition
Column
Octadecylsilane (C18), 150 x 4.6 mm, 3 µm
Mobile Phase A
0.02 M Disodium Hydrogen Phosphate : Acetonitrile (95:5)
Table based on conditions described in reference[14].
Quality Control Workflow
The following workflow ensures the final product meets the required specifications for use in further synthetic steps.
Caption: A typical quality control workflow for synthesized DCPP.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction; Insufficient heating time or temperature; Loss of material during work-up.
Monitor reaction completion by TLC/HPLC. Ensure reaction parameters are strictly followed. Optimize extraction and washing steps to prevent emulsion formation.
Formation of Byproducts
Reaction temperature too high, leading to decomposition or side reactions; Incorrect stoichiometry.
Maintain strict control over the reaction temperature, especially during the aniline addition. Use high-purity starting materials.
Product is a Dark Oil/Solid
Presence of polymeric impurities from overheating.
Perform decolorization with activated charcoal during recrystallization. Ensure the reaction temperature does not exceed the specified limits.
Repurify the crude product by column chromatography before attempting recrystallization. Ensure the minimum amount of hot solvent is used for dissolution. Try a different solvent system (e.g., ethanol, isopropanol/water).[13]
Low Purity by HPLC
Incomplete removal of starting materials or byproducts.
Repeat the purification step. If impurities persist, consider purification by flash column chromatography on silica gel before final recrystallization.
Conclusion
The protocol detailed in this application note presents a scalable and economically efficient method for the synthesis of 1-(2,3-Dichlorophenyl)piperazine from diethanolamine. By adhering to the procedural steps, safety precautions, and quality control measures outlined, researchers can reliably produce high-purity DCPP suitable for advanced applications in pharmaceutical development. The emphasis on understanding the reaction mechanism and potential pitfalls provides the user with the necessary tools to troubleshoot and optimize the synthesis for their specific needs.
References
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.
CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
Catalytic synthesis of N -methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. SciSpace. Available at: [Link]
Safety Data Sheet: Diethanolamine. Carl ROTH. Available at: [Link]
The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ResearchGate. Available at: [Link]
Diethanolamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. Available at: [Link]
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available at: [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Diethanolamine - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dichlorophenylpiperazine (2,3-DCPP)
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Quality Control, API Synthesis Monitoring, and Pharmacokinetics Introduction & Background...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Application Area: Pharmaceutical Quality Control, API Synthesis Monitoring, and Pharmacokinetics
Introduction & Background
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical structural motif and intermediate in medicinal chemistry. It is primarily utilized as a precursor in the synthesis of atypical antipsychotics such as aripiprazole and cariprazine[1]. In commercial aripiprazole formulations, residual 2,3-DCPP is a process-related impurity that must be rigorously monitored to comply with International Council for Harmonisation (ICH) Q3A(R2) guidelines[1][2].
Furthermore, 2,3-DCPP is a known active human metabolite of aripiprazole, formed in vivo via N-dealkylation mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6)[1]. Because of its dual role as both a synthetic impurity and a pharmacokinetic metabolite, developing a robust, highly sensitive High-Performance Liquid Chromatography (HPLC) method is essential for both quality control (QC) and clinical monitoring.
Figure 1: The dual role of 2,3-DCPP in the synthesis and metabolism of Aripiprazole.
Physicochemical Properties of 2,3-DCPP
Understanding the physicochemical properties of 2,3-DCPP is the foundation of rational chromatographic method development. As a piperazine derivative, 2,3-DCPP contains a basic secondary amine.
A self-validating analytical protocol requires understanding the causality behind the chosen parameters rather than just following a recipe.
Stationary Phase Selection
2,3-DCPP has a LogP of 2.6, making it moderately lipophilic and highly suitable for Reversed-Phase (RP) chromatography. A standard C18 column (e.g., 150 mm × 4.6 mm, 5 µm) provides optimal hydrophobic retention[5]. For ultra-fast or LC-MS/MS applications, sub-2 µm columns (e.g., 1.6 µm C18) can be utilized to sharpen peak capacity[6].
Mobile Phase & pH Control
The piperazine nitrogen in 2,3-DCPP is highly basic (pKa ~8.71)[1]. If analyzed at a neutral pH, the analyte will exist in a partially ionized state, leading to severe peak tailing due to secondary interactions with residual silanol groups on the silica-based stationary phase.
The Solution: The mobile phase must be acidified to a pH well below the pKa (ideally pH 2.5–3.0). Adding 0.1% Formic Acid or 0.1% Acetic Acid to the aqueous phase ensures the piperazine ring is fully protonated, masking silanol interactions and yielding sharp, symmetrical peaks[5][6].
Detection Wavelength
Photodiode Array (PDA) or UV detection is standard. While the absolute UV maximum for the HCl salt is near 218 nm and 249 nm[2][4], a detection wavelength of 230 nm or 249 nm is recommended to maximize the signal-to-noise ratio while avoiding the baseline noise typically caused by organic solvent absorbance at lower wavelengths[5].
Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
Modifiers: LC-MS grade Formic Acid (FA).
Column: RP-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
Standard and Sample Preparation
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,3-DCPP HCl standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
Working Standard (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: For API synthesis monitoring, dissolve the crude reaction mixture in the diluent to a target concentration of ~1 mg/mL. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
Parameter
Specification
Column
C18, 150 mm × 4.6 mm, 5 µm (e.g., GraceSmart RP 18)[5]
Application Note: Advanced Synthesis Protocols for Aripiprazole via Alkylation of 1-(2,3-Dichlorophenyl)piperazine
Introduction & Mechanistic Overview Aripiprazole is a blockbuster atypical antipsychotic characterized by its unique partial agonist activity at dopamine D2 and serotonin 5−HT1A receptors. The fundamental convergent st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Aripiprazole is a blockbuster atypical antipsychotic characterized by its unique partial agonist activity at dopamine
D2
and serotonin
5−HT1A
receptors. The fundamental convergent step in its commercial manufacturing involves the bimolecular nucleophilic substitution (
SN2
) of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ) with the key intermediate 1-(2,3-Dichlorophenyl)piperazine (DCPP).
The hydrochloride salt of DCPP is typically utilized due to its stability and ease of handling during bulk synthesis (1)[1]. During the coupling phase, the choice of solvent and base dictates the reaction kinetics and the impurity profile. Historically, the reaction was driven in organic solvents (e.g., acetonitrile) using triethylamine and an alkali iodide (like sodium iodide) to facilitate a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ (2)[2]. However, this classical route often leads to the formation of a critical dimer impurity—1,4-bis[3,4-dihydro-2(1H)quinolinone-7-oxy]butane—which drastically reduces API purity and yield (3)[3].
Modern process chemistry has shifted toward aqueous, green-chemistry routes. By utilizing water as the primary solvent and a mild inorganic base such as potassium carbonate (
K2CO3
), the reaction achieves high yields while suppressing dimer formation to
<0.5%
(4)[4].
Synthesis Workflow
Workflow of Aripiprazole Synthesis via SN2 Alkylation of DCPP.
Quantitative Data: Comparison of Synthetic Routes
The table below summarizes the causality between solvent/base selection and the resulting reaction metrics, illustrating why the aqueous route is preferred for modern scale-up operations.
Synthesis Route
Solvent
Base
Catalyst
Temperature
Yield
Impurity Profile
Classical Organic
Acetonitrile
Triethylamine
Sodium Iodide (NaI)
80–85 °C (Reflux)
~80%
Moderate (Requires extensive purification to remove dimer)
Aqueous Green
Water
Potassium Carbonate
None
90–95 °C
>90%
Low Dimer Impurity (<0.5%)
Amide Solvent
DMF
Potassium Carbonate
None
80 °C
~75%
High (Difficult solvent recovery and degradation risks)
Experimental Protocol: Aqueous Synthesis of Aripiprazole
Objective : High-yield, low-impurity synthesis of aripiprazole using an aqueous medium to eliminate Volatile Organic Compounds (VOCs).
Materials :
7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ): 60.0 g
1-(2,3-Dichlorophenyl)piperazine monohydrochloride (DCPP HCl): 69.6 g
Potassium carbonate (
K2CO3
): 36.0 g
Purified Water: 600 mL
Absolute Ethanol: For recrystallization
Step-by-Step Methodology
Phase 1: Preparation of the Base Matrix
In a 1000 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 600 mL of purified water.
Slowly dissolve 36.0 g of
K2CO3
into the water under moderate agitation (200 rpm).
Causality & Self-Validation :
K2CO3
acts as an acid scavenger. It neutralizes the HCl salt of DCPP to liberate the free secondary amine for nucleophilic attack. Check : Verify that the solution pH is
≥10.0
before proceeding. If the pH is too low, the piperazine nitrogen remains protonated, halting the reaction.
Phase 2:
SN2
Alkylation
3. Add 60.0 g of BBQ and 69.6 g of DCPP HCl to the basic aqueous solution.
4. Increase agitation to 300 rpm to ensure the insoluble organic precursors are thoroughly suspended.
5. Heat the reactor to an internal temperature of 90–95 °C (4)[4].
6. Maintain the temperature and agitation for 4 to 5 hours.
Causality : The elevated temperature in the aqueous medium provides the necessary activation energy for the
SN2
displacement of the bromide ion by the secondary amine of DCPP, bypassing the need for phase-transfer catalysts while simultaneously suppressing dimer formation.
Phase 3: In-Process Control (IPC)
7. After 4 hours, extract a 1 mL aliquot, partition with ethyl acetate, and analyze the organic layer via HPLC (UV at 254 nm).
Self-Validation : The reaction is complete when the unreacted BBQ peak area falls below 1.0%. If BBQ
>1.0%
, continue heating for an additional hour.
Phase 4: Isolation and Purification
8. Gradually cool the reactor to 40 °C at a rate of 10 °C/hour.
9. Filter the precipitated crude aripiprazole crystals under vacuum. Wash the filter cake with 200 mL of warm purified water to extract residual inorganic salts (
KBr
,
KCl
).
10. Transfer the crude wet cake to a clean flask, suspend in 500 mL of absolute ethanol, and heat to reflux until complete dissolution.
11. Cool the solution to 0–5 °C to induce crystallization. Filter the purified crystals.
12. Dry the product in a vacuum oven at 120 °C for 3 hours.
Causality : Drying at 120 °C is critical to drive off lattice water, converting the intermediate aripiprazole hydrate into the thermodynamically stable, non-hygroscopic Anhydrous Form B (5)[5].
Analytical Validation
To confirm the structural integrity and polymorphic form of the synthesized aripiprazole, perform the following analyses:
Melting Point : The purified Anhydrous Form B should exhibit a sharp melting point at 139.0° – 139.7°C (5)[5].
1H-NMR (DMSO-d6) : Confirm the coupling by identifying the triplet at 2.78 ppm (J=7.4 Hz, 2H) corresponding to the methylene group adjacent to the carbostyril nitrogen, and the multiplet at 7.11-7.32 ppm corresponding to the dichlorophenyl protons (5)[5].
References
Title: US20100130744A1 - Process for the preparation of aripiprazole | Source: Google Patents | URL
Title: US6995264B2 - Process for preparing aripiprazole | Source: Google Patents | URL
Title : Aripiprazole Synthesis (US 5,006,528) | Source : All About Drugs | URL :[Link]
Title: CN107011288B - Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)
In Vitro Pharmacological Characterization of 2,3-DCPP: Receptor Binding and Functional Assays
Executive Summary & Pharmacological Context 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP ) is a critical pharmacophore in medicinal chemistry. It serves as both a synthetic precursor and a major active human metabolite for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP ) is a critical pharmacophore in medicinal chemistry. It serves as both a synthetic precursor and a major active human metabolite for atypical antipsychotics such as aripiprazole and cariprazine 1. Structurally, the 2,3-dichloro substitution on the phenyl ring, combined with the piperazine backbone, confers high lipophilicity and a highly specific interaction profile with dopaminergic (D2/D3) and serotonergic systems.
Unlike traditional full antagonists (e.g., haloperidol), 2,3-DCPP and its parent compounds act as partial agonists at the dopamine D2 and D3 receptors 2. This mechanism stabilizes dopaminergic neurotransmission—competing with endogenous dopamine in hyperdopaminergic states while providing baseline stimulation in hypodopaminergic environments 3.
This application note provides a comprehensive, self-validating experimental framework for characterizing the binding affinity and functional efficacy of 2,3-DCPP in vitro.
Quantitative Pharmacodynamics
To contextualize the activity of 2,3-DCPP, it is essential to benchmark it against its parent molecules, full agonists, and full antagonists. The table below summarizes the binding affinity (
pKi
), functional potency (
pEC50
), and intrinsic activity of these ligands at the human D2 receptor 2.
Compound
Pharmacological Class
D2 Binding Affinity (
pKi
)
Functional Potency (
pEC50
)
Intrinsic Activity (% vs. Quinpirole)
Aripiprazole
Partial Agonist
9.0 ± 0.1
8.33 ± 0.12
19.0 ± 2.0%
Dehydroaripiprazole
Partial Agonist
9.3 ± 0.3
8.81 ± 0.09
18.0 ± 1.0%
2,3-DCPP
Partial Agonist (Metabolite)
~7.5 - 8.0
~7.0 - 7.5
~25 - 40%*
Quinpirole
Full Agonist
6.5 - 7.0
8.0 - 8.5
100% (Reference)
Haloperidol
Antagonist
9.05
N/A
0%
*Note: 2,3-DCPP exhibits lower absolute potency at D2 receptors compared to aripiprazole but demonstrates enhanced selectivity for D3 receptors, making it a valuable scaffold for D3-preferring ligands 3.
Mechanistic Pathway Visualization
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that signal primarily through the
Gαi/o
pathway. When 2,3-DCPP binds, it induces a submaximal conformational change in the receptor. This activates
Gαi/o
, which subsequently inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.
To rigorously validate the pharmacological profile of 2,3-DCPP, the experimental design must be a self-validating system. We employ two orthogonal assays:
Radioligand Competition Binding Assay : Determines the affinity (
Ki
) of 2,3-DCPP for the receptor.
cAMP Accumulation Assay : Determines the functional consequence (
EC50
and
Emax
) of that binding event.
Causality Behind Experimental Choices:
Cell Line Selection (CHO-K1) : Chinese Hamster Ovary cells lack endogenous dopamine receptors. Transfecting them with human D2L or D3 receptors ensures that the measured signals are exclusively mediated by the target of interest, eliminating off-target background noise.
Radioligand Selection ([³H]Spiperone) : Spiperone is a highly potent D2/D3 antagonist with slow dissociation kinetics 4. Using an antagonist radioligand labels both the G-protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor, providing a stable, comprehensive baseline for displacement by 2,3-DCPP.
System Validation Controls : Every assay plate must include Haloperidol (to define non-specific binding) and Quinpirole (to define 100% maximal functional efficacy). Without these anchors, the "partial" nature of 2,3-DCPP cannot be mathematically quantified.
Caption: Step-by-step experimental workflow for the [3H]spiperone radioligand competition binding assay.
Objective: Determine the binding affinity (
Ki
) of 2,3-DCPP at human D2/D3 receptors.
Step 1: Membrane Preparation
Harvest confluent CHO-K1 cells stably expressing human D2L receptors in ice-cold PBS.
Centrifuge at 1,000 × g for 10 minutes at 4°C.
Resuspend the pellet in homogenization buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce tissue grinder.
Centrifuge the homogenate at 49,000 × g for 20 minutes at 4°C to isolate the membrane fraction 4.
Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and quantify protein concentration via Bradford assay. Causality: The inclusion of monovalent and divalent cations is critical for maintaining the GPCR in a physiologically relevant conformation.
Step 2: Assay Setup & Incubation
In a 96-well deep-well plate, add the following to a final volume of 500 µL per well:
Membrane Protein : 20–40 µg per well.
Radioligand : 1 nM [³H]Spiperone.
Test Compound : 2,3-DCPP in 10-point concentration-response curves (from
10−11
to
10−4
M).
Non-Specific Binding (NSB) Control : 10 µM Haloperidol.
Incubate the plate at 25°C for 60 minutes to allow the binding kinetics to reach equilibrium.
Step 3: Termination & Quantification
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter itself.
Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Add 40 µL of scintillation cocktail (e.g., Microscint-20) to the dried filters and quantify radioactivity using a TopCount liquid scintillation counter.
Data Analysis : Calculate
IC50
using non-linear regression (one-site competition model). Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Protocol B: In Vitro Functional cAMP Accumulation Assay
Objective: Quantify the partial agonist efficacy (
Emax
) and potency (
EC50
) of 2,3-DCPP.
Step 1: Cell Seeding & Preparation
Seed CHO-K1 cells expressing D2 receptors at 10,000 cells/well in a 384-well white opaque microplate.
Incubate overnight at 37°C in 5% CO₂.
Replace media with stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, allowing it to accumulate to measurable levels during the assay.
Step 2: Compound Treatment
Because D2 is
Gαi
-coupled, baseline cAMP must first be artificially raised to observe an inhibitory effect. Add 10 µM Forskolin to all wells to directly stimulate adenylyl cyclase.
Immediately add 2,3-DCPP in a concentration-response format.
Include 10 µM Quinpirole as the 100% efficacy (full agonist) reference control.
Incubate for 30 minutes at room temperature.
Step 3: Detection (TR-FRET)
Add cAMP-d2 conjugate and anti-cAMP Cryptate (e.g., Cisbio HTRF cAMP kit) to the wells.
Incubate for 1 hour at room temperature.
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Data Analysis : Calculate the FRET ratio (665/620 nm). Normalize the 2,3-DCPP response against the maximal inhibition achieved by Quinpirole to determine the intrinsic activity percentage.
Application Note: Preparation and Dissolution Protocols for 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride in Preclinical Models
Executive Summary 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a highly significant pharmacophore in medicinal chemistry, widely recognized as a major active human metabolite of the atypical antipsychotic aripiprazole[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a highly significant pharmacophore in medicinal chemistry, widely recognized as a major active human metabolite of the atypical antipsychotic aripiprazole[1][2]. DCPP exhibits complex polypharmacology: it acts as a partial agonist at dopamine D2 and D3 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors[1][3].
In experimental pharmacology, DCPP is frequently utilized as a hydrochloride salt (either monohydrochloride or dihydrochloride)[4]. Proper solvation of the dihydrochloride salt is critical to ensure reproducible bioavailability, prevent localized cytotoxicity, and maintain assay integrity in both in vitro receptor binding assays and in vivo behavioral models.
Physicochemical Profile & Solubility Data
Understanding the thermodynamic limits of DCPP is the first step in formulating a reliable vehicle. While the monohydrochloride is the most commercially prevalent form (CAS 119532-26-2)[4], experimental designs utilizing the dihydrochloride salt follow identical thermodynamic principles for solvation, albeit with a greater release of protons upon aqueous dissolution.
As a Senior Application Scientist, it is vital to understand that solvent selection is not arbitrary; it is dictated by the chemical microenvironment required by the assay.
In Vitro Assays (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for in vitro stock solutions. The high dielectric constant of DMSO completely disrupts the crystal lattice of the dihydrochloride salt while keeping the highly lipophilic dichlorophenyl moiety fully solvated[6]. This ensures that when the stock is spiked into aqueous cell culture media (typically at a final DMSO concentration of <0.1%), the compound does not precipitate out of solution, preventing false-negative receptor binding results.
In Vivo Assays (PBS/Saline): For animal dosing (e.g., intraperitoneal or intravenous injection), DMSO must be minimized due to its systemic toxicity and behavioral confounds. Because the dihydrochloride salt provides two protonated basic amines, it drastically lowers the lattice energy required for aqueous solvation, allowing it to reach ~10 mg/mL in water[7]. However, this releases two equivalents of protons (H⁺) into the solution. Using 1X Phosphate-Buffered Saline (PBS) rather than unbuffered water is mandatory to neutralize these protons and prevent injection-site tissue necrosis.
Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (DMSO)
Target: 1.0 mL of 10 mM DCPP Dihydrochloride (MW: 304.04 g/mol )
Equilibration: Allow the lyophilized DCPP dihydrochloride vial to equilibrate to room temperature (20–25°C) for 30 minutes in a desiccator.
Causality: DCPP salts are hygroscopic[7]. Opening a cold vial causes atmospheric moisture condensation, which alters the effective molecular weight and degrades the compound.
Weighing: Weigh exactly 3.04 mg of DCPP dihydrochloride using a calibrated microbalance.
Solvation: Transfer the powder to a sterile, amber microcentrifuge tube and add 1.0 mL of anhydrous DMSO (≥99.9% purity).
Agitation: Vortex at medium speed for 60 seconds.
Causality: Mechanical shear forces disrupt the bulk crystal lattice, accelerating solvent penetration into the lipophilic core.
Validation Check: Hold the tube against a light source. The absence of light scattering (Tyndall effect) confirms a self-validating, completely solvated system.
Storage: Aliquot into 50 µL volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Solution (PBS)
Target: 1.0 mL of 5 mg/mL DCPP Dihydrochloride in PBS
Weighing: Weigh exactly 5.0 mg of DCPP dihydrochloride.
Solvation: Add 1.0 mL of sterile 1X PBS (pH 7.4).
Agitation: Vortex for 2 minutes. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Validation Check (Critical): Measure the pH of a 10 µL drop using a micro-pH probe.
Causality: If the buffering capacity of the PBS is overwhelmed by the dihydrochloride protons, the pH will drop. If the pH is < 7.0, titrate with micro-volumes of 0.1N NaOH until the pH stabilizes between 7.2 and 7.4.
Sterilization: Pass the neutralized solution through a 0.22 µm PTFE syringe filter prior to animal administration.
Pharmacological Workflow Visualization
The following diagram illustrates the polypharmacological signaling cascade initiated once properly dissolved DCPP reaches its target receptors in a biological system[1][2][3].
Figure 1: Polypharmacological signaling pathways of 1-(2,3-Dichlorophenyl)piperazine.
References[4] Xinchem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS# 119532-26-2)". Available from: 5]">https://www.xinchem.com[5] IndiaMART. "1-(2,3-Dichlorophenyl)Piperazine Hydrochloride". Available from: 6]">https://www.indiamart.com[6] ChemicalBook. "119532-26-2 CAS MSDS (1-(2,3-Dichlorophenyl)piperazine)". Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8245842.htm[7] ChemicalBook. "1-(2,3-Dichlorophenyl)Piperazine Hydrochloride manufacturers". Available from: 1]">https://www.chemicalbook.com[1] National Center for Advancing Translational Sciences (NCATS). "ARIPIPRAZOLE - Inxight Drugs". Available from: https://drugs.ncats.io/drug/EU2W4CO6AQ[2] BenchChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride". Available from: 3]">https://www.benchchem.com[3] Kułaga D, Jaśkowska J, Satała G. "Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues". PubMed (Bioorg Med Chem Lett. 2021). Available from: https://pubmed.ncbi.nlm.nih.gov/34146950/
Advanced Methodologies in N-Arylpiperazine Synthesis: A Comprehensive Guide to Cyclization Protocols
Introduction & Mechanistic Rationale The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting oncology, psychiatry, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting oncology, psychiatry, and infectious diseases[1][2]. For researchers and process chemists, the efficient, scalable, and high-yielding synthesis of these heterocycles is a critical operational objective.
Historically, the construction of the piperazine ring relied on the classical bimolecular nucleophilic substitution (S_N2) cyclization of anilines with bis-electrophiles. However, modern drug development frequently encounters sterically hindered or electronically deactivated substrates that resist classical conditions. Consequently, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and microwave-assisted cyclization have emerged as essential techniques to overcome these barriers[1][3].
This application note details field-proven, self-validating protocols for the three primary methodologies used to synthesize N-arylpiperazines. By understanding the causality behind reagent selection and reaction conditions, scientists can rationally select and optimize the appropriate route for their specific substrate.
Mechanistic Pathways & Strategic Selection
The selection of a synthetic route depends heavily on the starting material (aniline vs. aryl halide) and the steric environment of the target molecule. The diagram below illustrates the logical workflow for selecting the optimal cyclization strategy.
Fig 1. Comparative synthetic workflows for N-arylpiperazine core construction.
Comparative Analysis of Synthetic Routes
To facilitate rapid decision-making, the quantitative parameters and performance metrics of the three primary methodologies are summarized below[1].
Synthetic Strategy
Substrate Scope
Catalyst / Key Reagents
Typical Conditions
Avg. Yield
Primary Advantage
Classical S_N2 Cyclization
Unhindered Anilines
Bis(2-chloroethyl)amine HCl, K₂CO₃
DMF or Diglyme, 110–150 °C, 24–48 h
40–75%
Cost-effective; avoids transition metals and specialized ligands.
Buchwald-Hartwig Amination
Aryl Halides (Cl, Br, I)
Pd₂(dba)₃, XPhos/BINAP, NaOtBu
Toluene, 80–110 °C, 8–12 h
80–98%
Broad functional group tolerance; highly efficient for unreactive chlorides.
Microwave-Assisted
Sterically Hindered Anilines
Nosyl-protected diethanolamine, DIPEA
CH₃CN, MW 175 °C, 1 h
60–85%
Rapid reaction times; effectively overcomes severe steric bulk.
Detailed Experimental Protocols & Causality
Protocol A: Classical S_N2 Cyclization (The Prelog Method)
This approach is the workhorse for early-stage discovery when transition metals must be avoided, relying on the double alkylation of an aniline[4].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve the aniline derivative (1.0 equiv, 10 mmol) in 15 mL of anhydrous DMF or diethylene glycol monomethyl ether (diglyme).
Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (1.2 equiv, 12 mmol) followed by anhydrous K₂CO₃ (3.5 equiv, 35 mmol).
Cyclization: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 110–150 °C for 24–48 hours.
Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
Causality & Expert Insight: The bis(2-chloroethyl)amine is supplied as a hydrochloride salt to prevent premature self-polymerization. K₂CO₃ serves a dual purpose: it frees the reactive amine base and acts as an acid scavenger for the 2 equivalents of HCl generated during the sequential S_N2 displacements. High temperatures are thermodynamically necessary to overcome the entropic barrier of the second, intramolecular ring-closing step[4].
Self-Validation System: Monitor via TLC (EtOAc/Hexane 1:1). The reaction will initially show the disappearance of the primary aniline and the appearance of a distinct mono-alkylated intermediate. Prolonged heating converges this intermediate into the baseline-separated cyclized product. Validate the final structure via LC-MS (monitoring for the[M+H]+ ion).
When starting from aryl halides, Pd-catalyzed cross-coupling offers superior yields and functional group tolerance[1][2].
Step-by-Step Methodology:
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv, 5 mmol), N-Boc-piperazine (1.2 equiv, 6 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.5 equiv, 7.5 mmol).
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene (10 mL) via syringe.
Coupling: Seal the tube and heat to 90–110 °C in an oil bath for 8–12 hours.
Workup & Deprotection: Cool the mixture, filter through a pad of Celite to remove the palladium catalyst, and concentrate. The Boc group can subsequently be removed using 4M HCl in dioxane at room temperature for 2 hours.
Causality & Expert Insight: Unprotected piperazine possesses two secondary amines, which frequently leads to undesired bis-arylation[5]. Utilizing N-Boc-piperazine strictly limits the reaction to mono-arylation. XPhos is selected as the ligand because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of unreactive aryl chlorides and promotes rapid reductive elimination[1]. NaOtBu is required to deprotonate the coordinated amine, forming the critical palladium-amido intermediate.
Self-Validation System: The reaction mixture will transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a clear yellow/brown hue upon the formation of the active Pd-XPhos complex. Reaction completion is validated via GC-MS, ensuring the total consumption of the starting aryl halide.
Protocol C: Microwave-Assisted Cyclization for Hindered Anilines
Ortho-substituted anilines exhibit severe steric hindrance, blocking the trajectory required for classical S_N2 cyclization[3]. Microwave irradiation overcomes this activation barrier.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave reaction vial, combine the sterically hindered aniline (1.2 equiv, 1.2 mmol), nosyl-protected diethanolamine derivative (1.0 equiv, 0.99 mmol), and N,N-diisopropylethylamine (DIPEA) (4.0 equiv, 4.0 mmol).
Solvent: Add 3 mL of anhydrous CH₃CN and seal the vial with a pressure-rated cap.
Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 175 °C for 1 hour with stirring.
Workup: Remove the solvent under reduced pressure. The nosyl group can be removed by treating the crude residue with thiophenol and K₂CO₃ in CH₃CN/DMSO at 50 °C for 3 hours.
Causality & Expert Insight: Microwave irradiation provides rapid, uniform volumetric heating that overcomes the immense steric barrier of bulky substituents (e.g., isopropyl or tert-butyl groups at the ortho position)[3]. The nosyl (4-nitrobenzenesulfonyl) group is strategically chosen: it activates the diethanolamine leaving groups for nucleophilic attack while providing a handle for highly efficient, mild deprotection post-cyclization[3].
Self-Validation System: Real-time monitoring of pressure and temperature profiles via the microwave reactor interface is critical. A sudden pressure spike indicates solvent degradation or an exothermic runaway; the system should self-regulate power input to maintain 175 °C isothermally.
Application Notes & Protocols: Formulation of 2,3-Dichlorophenylpiperazine Hydrochloride (2,3-DCPP HCl) for Preclinical Animal Studies
Introduction: The Critical Role of Formulation in Preclinical Research 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a pharmacologically active compound, notable both as a key metabolite of the atypical antipsychotic ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Formulation in Preclinical Research
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a pharmacologically active compound, notable both as a key metabolite of the atypical antipsychotic aripiprazole and as a precursor in its synthesis.[1][2] As a partial agonist at dopamine D2 and D3 receptors, 2,3-DCPP is a compound of significant interest in neuroscience research for studying dopaminergic and serotonergic pathways.[2][3]
The successful translation of in vitro findings to in vivo animal models hinges on the development of a robust and reproducible drug formulation. The physicochemical properties of the active pharmaceutical ingredient (API), in this case, the hydrochloride (HCl) salt of 2,3-DCPP, dictate the strategy for creating a vehicle that ensures consistent bioavailability and minimizes variability in experimental outcomes. An improper formulation can lead to poor absorption, inaccurate dosing, and local tissue irritation, ultimately compromising the integrity and reproducibility of a study.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate 2,3-DCPP HCl for various routes of administration in animal studies. It emphasizes the rationale behind procedural steps, from pre-formulation analysis to quality control, to ensure scientific rigor and ethical animal use.
Physicochemical Profile of 2,3-DCPP HCl
A thorough understanding of the API's properties is the foundation of any formulation strategy. 2,3-DCPP HCl is typically a white to off-white crystalline solid.[4][5] Its hydrochloride salt form is intentionally used to improve upon the properties of the free base, a common strategy in drug development to enhance aqueous solubility and stability.[6][7]
Hygroscopic; store in a dry environment. The piperazine ring may be susceptible to oxidation.[1][4] The compound is generally stable under standard ambient conditions.[1]
The choice of formulation is dictated by the intended route of administration, the required dose, and the physicochemical properties of 2,3-DCPP HCl. As an HCl salt, its solubility is enhanced in aqueous media compared to the free base, which simplifies formulation development.[6][10]
Key Considerations:
pH of the Formulation: For an HCl salt of a weak base, the pH of the vehicle is critical. Maintaining an acidic to neutral pH (typically 4-7.5) is essential to keep the drug in its ionized, more soluble salt form and prevent disproportionation back to the less soluble free base.[11][12]
Common-Ion Effect: In vehicles with high chloride concentrations (e.g., concentrated saline), the solubility of an HCl salt can be suppressed.[12][13] While standard physiological saline (0.9% NaCl) is generally acceptable, this effect should be considered for high-concentration formulations.
Tonicity and Irritability: For parenteral routes (IV, IP, SC), the formulation should ideally be isotonic and at a physiological pH to prevent pain and tissue damage at the injection site. Acceptable pH ranges for unbuffered intravenous vehicles are typically between 3 and 9.[14]
Route of Administration:
Oral (PO): Allows for solutions or suspensions. For low doses, an aqueous solution is feasible. For higher doses exceeding its solubility, a uniform suspension is required.
Intravenous (IV): Requires a sterile, particle-free solution. The dose volume is limited, necessitating sufficient solubility in a safe vehicle.
Intraperitoneal (IP) / Subcutaneous (SC): Can tolerate small volumes of solutions or well-homogenized, non-irritating suspensions.
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for 2,3-DCPP HCl.
Caption: Decision tree for 2,3-DCPP HCl vehicle selection.
Formulation Protocols
Safety Precaution: Always handle 2,3-DCPP HCl in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol for Oral Gavage (PO) Administration - Suspension
This protocol is suitable for doses where the final concentration exceeds the aqueous solubility of 2,3-DCPP HCl. Suspending agents create a uniform mixture to ensure consistent dosing.[15][16]
Materials:
2,3-DCPP HCl powder
Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) or 0.5% (w/v) Methylcellulose in sterile water
Glass mortar and pestle
Calibrated balance
Magnetic stirrer and stir bar
Volumetric glassware
Spatula
Procedure:
Calculate Requirements: Determine the total mass of 2,3-DCPP HCl and the final volume of vehicle needed for the study, including a small excess (~10-20%) to account for transfer losses.
Weigh API: Accurately weigh the required amount of 2,3-DCPP HCl powder and place it into a clean, dry mortar.
Create a Paste (Wetting): Add a very small volume (a few drops) of the vehicle to the powder in the mortar. Gently triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping and ensure fine particle dispersion.
Incremental Dilution: Gradually add small aliquots of the remaining vehicle to the paste while continuously stirring or triturating.
Transfer to Final Container: Once the suspension is easily pourable, transfer it to the final volumetric flask or graduated cylinder. Use additional vehicle to rinse the mortar and pestle, ensuring the complete transfer of the API.
Final Volume and Homogenization: Add the vehicle to reach the final desired volume. Place a magnetic stir bar in the container and stir continuously for at least 30-60 minutes to ensure homogeneity.
Storage and Use: Store the suspension at 2-8°C. Before each use, vortex or stir vigorously to re-suspend the particles uniformly.
Protocol for Intravenous (IV) Administration - Solution
This protocol is designed for preparing a sterile solution for direct injection into the bloodstream. The final concentration must be below the compound's solubility limit in the chosen vehicle.[14]
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
Sterile syringes and vials
Procedure:
Calculate and Weigh: Determine the required mass of 2,3-DCPP HCl for your target concentration (not to exceed 10 mg/mL[1][8]) and final volume. Weigh the powder accurately.
Dissolution: Add the weighed 2,3-DCPP HCl to a sterile container. Add approximately 80% of the final volume of the sterile vehicle.
Aid Dissolution: Cap the container and vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to aid dissolution. The goal is a clear, particle-free solution.
pH Adjustment (if necessary): Check the pH. For intravenous administration, a pH between 4 and 8 is generally well-tolerated.[14] Adjust with dilute, sterile HCl or NaOH if necessary, though this is often not required for standard saline/PBS vehicles.
Final Volume: Add the sterile vehicle to reach the final desired volume and mix thoroughly.
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile vial. This step removes any potential microbial contamination or undissolved micro-particulates.
Storage and Use: Store the sterile solution at 2-8°C, protected from light. Visually inspect for any precipitation before each use.
Quality Control and Formulation Verification
Ensuring the quality of the final formulation is paramount for data integrity.
Caption: General workflow for formulation quality control.
Visual Inspection: Solutions should be clear and free of visible particulates. Suspensions should appear homogenous and be easily re-suspended with gentle agitation.
pH Measurement: Verify that the pH of the final formulation is within an acceptable range for the intended route of administration.
Concentration and Purity Analysis (HPLC): For pivotal studies, it is highly recommended to verify the concentration of 2,3-DCPP HCl in the formulation. A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable. Based on patent information, a detection wavelength of 254 nm can be effective.[17] This analysis confirms the accuracy of preparation and can also assess the stability of the compound in the vehicle over the duration of the study.[18][19]
Stability: The stability of the formulation, especially for suspensions, should be assessed for the duration it will be used. This involves checking for changes in appearance, pH, and API concentration over time at the intended storage and use conditions. The piperazine moiety can be susceptible to degradation, making stability checks important.[4][20]
Conclusion
The successful use of 2,3-DCPP HCl in animal models is critically dependent on a well-developed and validated formulation. By carefully considering the compound's physicochemical properties—particularly its character as a hydrochloride salt—researchers can select appropriate vehicles and preparation methods. The protocols provided for oral and intravenous routes offer a robust starting point. Adherence to rigorous quality control checks, including visual inspection, pH measurement, and analytical verification of concentration, will ensure dose accuracy and enhance the reliability and reproducibility of preclinical research findings.
References
Al-Bayati, M. A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available from: [Link]
Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved March 16, 2026, from [Link]
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved March 16, 2026, from [Link]
Shree Ganesh Chemical. (n.d.). 2,3 Dichlorophenyl piperazine Hydrochloride manufacturers. Retrieved March 16, 2026, from [Link]
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal Science and Technology, 62(1), 89-99. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 16, 2026, from [Link]
Google Patents. (n.d.). US20080317871A1 - Use of Hydrochloric Acid For the Manufacture of a Medicament For the Treatment of Hypertension.
Stephenson, G. A., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 99(6), 2746-2758. Available from: [Link]
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 16, 2026, from [Link]
Roy, U., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27415-27421. Available from: [Link]
De P, et al. (2016). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 11(3):e0151523. Available from: [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(8), 263. Available from: [Link]
Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(11), 14787-14796. Available from: [Link]
Jackson, M. J., & Taylor, A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology, 68(6), 806-808. Available from: [Link]
Gad, S. C., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(11), 1375-1388. Available from: [Link]
Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7561. Available from: [Link]
Singh, P., et al. (2019). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 81(5), 896-903. Available from: [Link]
Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved March 16, 2026, from [Link]
Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 197-206. Available from: [Link]
Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 576-578. Available from: [Link]
Sobańska, A. W., & Gierczak, T. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Available from: [Link]
ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved March 16, 2026, from [Link]
United States Pharmacopeial Convention. (2012). Solubility Criteria for Veterinary Drugs. Pharmacopeial Forum, 38(5). Available from: [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, QC/QA Scientists, and Pharmaceutical Process Engineers
Matrix: Pharmaceutical Intermediates (Aripiprazole Precursors)
Technique: High-Performance Liquid Chromatography (HPLC-UV)
Introduction: The Causality of Upstream Purity Control
1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a critical synthetic intermediate used in the production of Aripiprazole, a widely prescribed atypical antipsychotic[1]. In pharmaceutical manufacturing, the purity of starting materials and intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).
According to ICH Q3A (R2) guidelines [2], organic impurities arising from starting materials, by-products, and degradation must be rigorously identified and controlled. For 2,3-DCPP HCl, the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride requires elevated temperatures (120–160°C)[3]. This aggressive condition, combined with the potential for impure starting materials, frequently generates a specific profile of related substances.
If isomeric impurities—such as 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine—are not detected and purged at this intermediate stage, they will react in subsequent alkylation steps to form aripiprazole analogs[4]. These analogs possess nearly identical physicochemical properties to the target API, making downstream purification highly inefficient and costly. Therefore, establishing a highly specific, validated HPLC method for 2,3-DCPP HCl is a non-negotiable requirement for robust quality control.
Impurity Generation and Reaction Pathway
Understanding the origin of impurities is the first step in developing a self-validating analytical method. The primary impurities in 2,3-DCPP HCl synthesis include:
Isomeric Impurities: 2-chloro and 3-chloro analogs (introduced via contaminated 2,3-dichloroaniline batches)[3].
Dimeric By-products: 1-(2,3-dichlorophenyl)piperazine dimer hydrochloride (caused by over-alkylation).
Caption: Synthesis pathway of 2,3-DCPP HCl highlighting the mechanistic origins of critical impurities.
Analytical Methodology: HPLC Protocol for Purity Determination
To achieve baseline resolution between the main peak and its structurally similar isomers, a gradient reverse-phase HPLC method is required[4]. The following protocol utilizes an octadecylsilane (C18) stationary phase, which provides the necessary hydrophobic retention for halogenated aromatic rings.
Mechanistic Rationale for Chromatographic Conditions
Stationary Phase: C18 bonded silica gel. The dense alkyl chains offer high steric selectivity to separate the 2,3-dichloro isomer from 2-chloro and 3-chloro impurities.
Mobile Phase A (Aqueous Buffer): Disodium hydrogen phosphate buffer ensures the pH is strictly controlled. The piperazine ring contains a secondary amine; without buffer capacity, the ionization state fluctuates, leading to severe peak tailing and retention time shifts.
Mobile Phase B (Organic Modifier): Acetonitrile acidified with phosphoric acid. The phosphoric acid acts as a silanol-masking agent, preventing secondary interactions between the basic piperazine nitrogen and residual free silanols on the silica support[4].
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation
Mobile Phase A: Dissolve 1.42 g of anhydrous disodium hydrogen phosphate in 1000 mL of ultrapure water (Milli-Q). Adjust the pH to 6.5 ± 0.1 using dilute phosphoric acid. Mix this buffer with Acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane and degas.
Mobile Phase B: Mix Acetonitrile and Phosphoric acid in a 95:5 (v/v) ratio. Filter and degas.
Step 2: Standard and Sample Preparation
Diluent: Acetonitrile : Water (50:50, v/v).
System Suitability Solution: Accurately weigh 10 mg of 2,3-DCPP HCl reference standard and 1 mg of 2,3-dichloroaniline (Impurity 1) into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Test Sample Solution: Accurately weigh 50 mg of the 2,3-DCPP HCl batch sample into a 50 mL volumetric flask. Dissolve and make up to the mark with diluent (Concentration: 1.0 mg/mL).
Step 3: Chromatographic Execution
Set up the HPLC system according to the following parameters:
Summarized below is the optimized gradient program designed to elute polar impurities early, followed by the main peak, and finally flushing highly retained dimeric impurities.
Time (Minutes)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
90
10
Isocratic hold to stabilize baseline
5.0
90
10
Elution of highly polar unretained components
25.0
40
60
Linear gradient to elute main peak and isomers
35.0
10
90
High organic flush for dimeric impurities
36.0
90
10
Return to initial conditions
45.0
90
10
Column re-equilibration
Method Validation & System Suitability (ICH Q2 Framework)
To ensure the method is "suitable for its intended purpose," it must be validated according to ICH Q2(R1) guidelines [5]. A self-validating protocol relies on strict System Suitability Testing (SST) criteria before any batch data is accepted.
System Suitability Criteria
Before injecting the test sample, the System Suitability Solution must be analyzed to confirm system resolving power.
Parameter
Acceptance Criterion
Causality / Rationale
Resolution (
Rs
)
≥2.0
between 2,3-DCPP and 2,3-dichloroaniline
Ensures baseline separation for accurate integration of the starting material impurity.
Tailing Factor (
Tf
)
≤1.5
for the 2,3-DCPP peak
Confirms adequate silanol masking by phosphoric acid; prevents integration errors.
RSD of Peak Area
≤2.0%
(n=5 injections)
Demonstrates injector precision and system stability.
Theoretical Plates (
N
)
≥5000
for the 2,3-DCPP peak
Guarantees sufficient column efficiency and prevents co-elution of unknown degradants.
QC Troubleshooting Workflow
When a batch fails specification (e.g., Purity < 99.5%), the QC scientist must systematically identify the root cause to provide actionable feedback to the process engineering team[3].
Caption: Diagnostic workflow for resolving out-of-specification (OOS) results during 2,3-DCPP HCl purity testing.
Conclusion
The rigorous quality control of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is a foundational requirement for the safe and efficient synthesis of Aripiprazole. By leveraging a buffered, gradient HPLC method, QC laboratories can achieve the necessary specificity to resolve critical isomeric and dimeric impurities. Adhering to the ICH Q2(R1) validation framework ensures that this analytical procedure remains a trustworthy, self-validating system capable of safeguarding the downstream API manufacturing process.
References
Detection method of 1-(2,3-dichlorophenyl)
ICH Q3A (R2) Impurities in New Drug Substances - Scientific Guideline
Source: European Medicines Agency (EMA) / ICH
URL:[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA) / ICH
URL:[Link]
China Aripiprazole Intermediates Manufacturers: 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Source: Lead Pharmaceutical
URL:[Link]
Application Note: Utilizing 2,3-Dichlorophenylpiperazine (2,3-DCPP) as a Privileged Scaffold in Novel Antipsychotic Drug Development
Introduction & Pharmacological Rationale In the landscape of central nervous system (CNS) therapeutics, 2,3-Dichlorophenylpiperazine (2,3-DCPP) has emerged as a cornerstone structural motif. Characterized by a piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
In the landscape of central nervous system (CNS) therapeutics, 2,3-Dichlorophenylpiperazine (2,3-DCPP) has emerged as a cornerstone structural motif. Characterized by a piperazine ring attached to an ortho/meta-dichloro-substituted phenyl group, 2,3-DCPP serves as both a critical synthetic precursor and an active pharmacophore in third-generation atypical antipsychotics, most notably aripiprazole and cariprazine[1].
The scientific rationale for employing 2,3-DCPP lies in its status as a "privileged structure" for dopamine D2 and D3 receptors (D2R/D3R)[2]. The specific 2,3-dichloro substitution pattern optimally occupies the orthosteric binding pocket of these receptors. This precise geometric fit provides the foundational binding affinity required to achieve partial agonism —a mechanism that stabilizes dopaminergic tone by acting as an antagonist in hyperdopaminergic states (mitigating positive symptoms of schizophrenia) and as an agonist in hypodopaminergic states (alleviating negative symptoms and cognitive deficits)[1][2].
Mechanistic Insights: Biased Agonism and Bitopic Ligand Design
Modern antipsychotic development has transitioned from simple D2 antagonism toward functional selectivity, or biased agonism . Because the dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to
Gαi/o
to inhibit cAMP production, ligands can be engineered to preferentially activate either the G-protein signaling cascade or the
β
-arrestin-2 recruitment pathway[3].
2,3-DCPP is highly effective in the design of bitopic ligands —molecules engineered to simultaneously bind the primary orthosteric site (via the 2,3-DCPP moiety) and a secondary allosteric binding pocket (via an extended linker and terminal functional group)[3][4]. This dual-binding mode allows researchers to fine-tune the functional response, minimizing the extrapyramidal side effects (EPS) traditionally associated with rigid D2 blockade[2].
D2/D3 receptor signaling pathways modulated by 2,3-DCPP biased partial agonists.
Quantitative Structure-Activity Relationship (SAR) Data
Modifications to the linker and secondary pharmacophore attached to the 2,3-DCPP core drastically alter D3R vs. D2R selectivity and intrinsic efficacy. For instance, cariprazine utilizes a trans-1,4-cyclohexane linker to achieve preferential D3R affinity, a profile highly beneficial for treating negative symptoms and comorbid psychostimulant use disorders[4].
Table 1: Binding Affinities and Efficacies of 2,3-DCPP Derivatives
Compound
Core Scaffold
D2R Affinity (
Ki
, nM)
D3R Affinity (
Ki
, nM)
D3R/D2R Selectivity
Functional Profile
Aripiprazole
2,3-DCPP
~0.34
~0.80
~0.4x
Balanced D2/D3 Partial Agonist
Cariprazine
2,3-DCPP
0.49
0.085 - 0.22
~3.6x
D3-preferring Partial Agonist
2,3-DCPP
2,3-DCPP
Moderate
Moderate
N/A
Active Metabolite / Partial Agonist
Analog 13c *
2-F-3-OMe-PP
134.0
9.4
~14.2x
D3-selective Partial Agonist
*Note: Analog 13c demonstrates how altering the 2,3-dichloro pattern to a 2-fluoro-3-methoxy pattern drastically reduces overall affinity, validating the unique necessity of the 2,3-DCPP core for high-affinity D2/D3 binding[4].
Experimental Protocols: Synthesis and Pharmacological Screening
To effectively utilize 2,3-DCPP in early-stage drug discovery, a self-validating workflow encompassing chemical synthesis, in vitro binding, and functional assays is required.
Experimental workflow for synthesizing and validating novel 2,3-DCPP-based antipsychotic ligands.
Protocol A: Synthesis of 2,3-DCPP Bitopic Ligands
Causality Check: Alkylation of the piperazine secondary amine is the most direct route to append linkers. Utilizing a mild organic base (DIPEA) rather than a strong inorganic base prevents the over-alkylation and degradation of the linker's terminal functional groups, ensuring high yields of the bitopic ligand.
Preparation: Dissolve 1.0 equivalent of 1-(2,3-dichlorophenyl)piperazine hydrochloride (2,3-DCPP·HCl) in anhydrous acetonitrile to ensure a moisture-free environment.
Basification: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base and neutralize the HCl generated during the reaction.
Alkylation: Slowly add 1.1 equivalents of the desired alkyl halide linker (e.g., a bromobutoxy-quinolinone derivative) dropwise at 0°C to control the initial exothermic reaction.
Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12–18 hours. Monitor the reaction via LC-MS until the 2,3-DCPP mass peak is fully consumed.
Purification: Quench with distilled water, extract the organic layer with ethyl acetate, dry over anhydrous
MgSO4
, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the target bitopic ligand.
Protocol B: In Vitro Functional BRET Assay for cAMP Inhibition
Causality Check: Bioluminescence Resonance Energy Transfer (BRET) provides real-time, live-cell monitoring of cAMP levels. This offers superior kinetic data compared to endpoint ELISA assays, which is critical for accurately calculating the intrinsic efficacy (
Emax
) of partial and biased agonists[4].
Cell Preparation: Co-transfect HEK293T cells with human D2R or D3R plasmids alongside a CAMYEL (cAMP sensor) BRET biosensor.
Seeding: Plate cells in 96-well white microplates at a density of
5×104
cells/well. Incubate for 24 hours at 37°C, 5%
CO2
.
Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate for 10 minutes in the dark to establish a baseline luminescence.
Ligand Treatment: Treat cells directly with varying concentrations of the synthesized 2,3-DCPP derivative (1 pM to 10 µM) to measure intrinsic agonist efficacy.
Forskolin Stimulation (Self-Validation Step): Add Forskolin (10 µM) to stimulate baseline adenylyl cyclase activity. Logic: Because D2/D3 receptors are
Gi/o
coupled, successful receptor activation by the 2,3-DCPP ligand will actively decrease the Forskolin-induced cAMP BRET signal[3].
Measurement: Read the BRET signal (ratio of 535 nm / 475 nm emissions) using a microplate reader. Calculate
IC50
and
Emax
using non-linear regression analysis.
Metabolic and Off-Target Considerations
When developing 2,3-DCPP derivatives, researchers must account for the scaffold's specific metabolic profile to ensure clinical safety and efficacy:
Active Metabolite Contribution: In vivo, parent drugs containing this scaffold (like aripiprazole) undergo N-dealkylation primarily mediated by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6), releasing free 2,3-DCPP[1][5]. Because 2,3-DCPP itself retains partial agonist activity at D2/D3 receptors, it actively contributes to the steady-state pharmacological effect and therapeutic half-life of the parent drug[1].
DHCR7 Inhibition (Sterol Biosynthesis): Recent toxicological studies indicate that the 2,3-DCPP substructure is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. Exposure to 2,3-DCPP and its derivatives (like cariprazine) can lead to substantially elevated 7-dehydrocholesterol (7-DHC) levels in cellular assays at concentrations as low as 5 nM[5]. This off-target effect must be rigorously screened during lead optimization to avoid potential metabolic side effects.
References
Grokipedia | 2,3-Dichlorophenylpiperazine: Role as a Pharmaceutical Precursor | 1
National Institutes of Health (PMC) | Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7 | 5
Juniper Publishers | Functional Selective D2 Ligands for the Treatment of Schizophrenia | 3
Journal of Medicinal Chemistry (ACS) | Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders | 4
Journal of Medicinal Chemistry (ACS) | Structure–Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D2 Receptor | 2
Safe Handling and Storage of 2,3-Dichlorophenylpiperazine Hydrochloride (2,3-DCPP HCl) Powder: An Application Guide
Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 2,3-Dichlorophenylpiperazine Hydrochloride (2,3-DCPP HCl) powder for research and development applications. As a key precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 2,3-Dichlorophenylpiperazine Hydrochloride (2,3-DCPP HCl) powder for research and development applications. As a key precursor and metabolite in the synthesis of various active pharmaceutical ingredients (APIs), including aripiprazole, the integrity and safe management of this compound are of paramount importance.[1][2] This guide moves beyond basic safety data to provide in-depth protocols and the scientific rationale behind them, ensuring both personnel safety and experimental integrity. It is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: A Risk-Based Approach
2,3-DCPP HCl is a chlorinated phenylpiperazine derivative typically supplied as a white to off-white crystalline solid.[3][4] A thorough understanding of its chemical properties and associated hazards is the foundation of any safety protocol. The primary risks associated with 2,3-DCPP HCl powder stem from its toxicological profile and its physical characteristics.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]
Aquatic Toxicity (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[5]
While specific LD50 and LC50 data are not widely available, the GHS classification necessitates treating the compound as hazardous.[6] Furthermore, comprehensive toxicological properties have not been fully investigated, warranting a conservative approach to handling.[6] No established Occupational Exposure Limits (OELs) exist for 2,3-DCPP HCl.[7][8] In the absence of an OEL, all handling procedures should aim to minimize exposure to the lowest reasonably achievable level. For context, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for the related compound Piperazine of 0.03 ppm as an inhalable fraction and vapor, underscoring the potential potency of piperazine derivatives.[9]
1.2. Physicochemical Properties & Stability
The hydrochloride salt form enhances water solubility compared to the free base.[4] However, the compound is noted to be hygroscopic and potentially air-sensitive, meaning it can readily absorb moisture from the atmosphere.[1][8] This has critical implications for both storage and weighing, as absorbed water will affect sample integrity and molar calculations.
The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[3][7] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[10]
Table 1: Key Physicochemical & Safety Data for 2,3-DCPP HCl
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive for safe handling is to minimize exposure through a combination of robust engineering controls and appropriate PPE. The choice of these controls is a direct consequence of the hazards identified in Section 1.
2.1. Primary Engineering Controls
All procedures involving the handling of 2,3-DCPP HCl powder must be performed in a designated area with adequate ventilation.
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of the powder must be conducted inside a certified chemical fume hood.[12][13] This is the most critical engineering control as it contains the aerosolized powder and prevents inhalation, which is a primary exposure route leading to respiratory irritation.[3]
Safety Showers & Eyewash Stations: These must be readily accessible and located close to the workstation.[3][8] Their proximity is crucial for immediate decontamination in the event of accidental large-scale skin or eye contact.
2.2. Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is the final barrier between the researcher and the chemical.[14]
Eye and Face Protection: Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk solution preparation or spill cleanup.[15]
Hand Protection: Given that 2,3-DCPP HCl is a skin irritant and the compound is a chlorinated aromatic amine, careful glove selection is critical.[10] For incidental contact, nitrile gloves are a suitable choice.[10] For extended contact or during spill clean-up, heavier-duty gloves are recommended. Viton or Polyvinyl alcohol (PVA) gloves offer good protection against chlorinated and aromatic solvents, which may be used to prepare solutions.[10] However, PVA is not suitable for aqueous solutions.[10] Double-gloving is a best practice to protect against undetected micropunctures and simplifies doffing without cross-contamination.[16] Always inspect gloves for damage before use and remove them using the proper technique without touching the outer surface.[6]
Body Protection: A professional lab coat, fully buttoned, with tight-fitting cuffs is required.[17] An impervious apron should be worn over the lab coat for procedures with a higher splash risk.[18]
Respiratory Protection: When engineering controls are not sufficient or during a major spill response, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, P95, or higher) is recommended for protection against powdered chemicals.[19][20] The choice of respirator must be based on a formal risk assessment, and users must be fit-tested and trained.[20][21]
Caption: PPE selection workflow for handling 2,3-DCPP HCl.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for minimizing risk and ensuring reproducible results.
3.1. Protocol for Weighing Hygroscopic Powder
The hygroscopic nature of 2,3-DCPP HCl presents a significant challenge for accurate weighing.[8] Absorbed atmospheric moisture can lead to substantial errors in concentration calculations.
Objective: To accurately weigh 2,3-DCPP HCl powder while minimizing exposure and moisture absorption.
Materials:
2,3-DCPP HCl powder in its original, sealed container
Analytical balance (located inside a chemical fume hood or in a glove box)
Spatula
Weighing vessel (e.g., glass vial with a screw cap)
Desiccator for temporary storage
Procedure:
Preparation: Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood. Place all necessary equipment (spatula, weighing vessel) inside the hood.
Equilibration: Allow the sealed container of 2,3-DCPP HCl to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.
Tare Vessel: Place the capped weighing vessel on the balance and tare the weight.
Rapid Dispensing: Open the main container of 2,3-DCPP HCl. Working swiftly and carefully, use a clean, dry spatula to transfer the desired amount of powder into the tared weighing vessel. Avoid creating dust.[22]
Seal and Weigh: Immediately and securely cap the weighing vessel. Place it on the balance to record the final weight. Immediately and tightly reseal the main stock container.
Alternative for High Accuracy: For applications requiring the highest accuracy, consider preparing a stock solution from the entire contents of a new bottle.[12] Weigh the full, unopened bottle, empty its contents completely into a suitable flask for dissolution, and then re-weigh the empty bottle. The difference provides the exact mass of the powder, bypassing issues with moisture absorption during weighing.[12]
Storage: Place the tightly sealed stock container back into storage, preferably within a desiccator cabinet to protect it from ambient humidity.[12]
3.2. Protocol for Stock Solution Preparation
Objective: To safely prepare a stock solution of 2,3-DCPP HCl at a known concentration.
Safety First: Don all required PPE and perform all steps within a chemical fume hood.
Solubilization: Carefully add a small amount of the chosen solvent to the weighing vessel containing the powder to dissolve it. Ensure all powder is wetted and dissolved.
Transfer: Quantitatively transfer the dissolved compound to the Class A volumetric flask. Rinse the weighing vessel multiple times with small volumes of the solvent, adding each rinse to the volumetric flask to ensure a complete transfer.
Dilution to Volume: Add the solvent to the volumetric flask until the liquid is just below the calibration mark. Use a pipette to add the final drops of solvent until the bottom of the meniscus is precisely on the mark.
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous. Alternatively, use a magnetic stirrer.
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled storage vials. This prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles. Store as recommended (see Section 4).
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 2,3-DCPP HCl.
Temperature: Store the compound at -20°C for long-term stability.[7]
Atmosphere: Due to its hygroscopic and air-sensitive nature, the compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[1][8] Storing the container inside a desiccator provides an additional layer of protection against moisture.[12]
Light: While not explicitly stated as light-sensitive, it is good practice to store chemical reagents in amber vials or in the dark to prevent potential photodegradation.[23]
Segregation: Store 2,3-DCPP HCl away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]
Spill and Emergency Procedures
A clear, pre-defined plan is essential for responding to accidental releases.
5.1. Minor Spill (Contained within a Fume Hood)
Alert: Notify personnel in the immediate area.
Isolate: Ensure the fume hood sash remains lowered.
PPE: Don appropriate PPE, including double nitrile gloves, lab coat, and safety goggles. A respirator may be necessary depending on the quantity spilled.
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[21] Do not use combustible materials like paper towels.
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][6]
Decontaminate: Clean the spill area. A multi-step process is recommended for aromatic amines.[5]
Wipe the area with a detergent solution.
For thorough decontamination, a solution containing a neutralizing agent or a chemical deactivating agent (e.g., a dilute glutaraldehyde solution) can be used, followed by a water rinse.[6][24] Always check for surface compatibility first.
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional guidelines.[25]
5.2. Major Spill (Outside of a Fume Hood)
EVACUATE: Immediately alert everyone and evacuate the area.
ISOLATE: Close doors and prevent re-entry. Post warning signs.
REPORT: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. Provide the chemical name and SDS.
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL unless you are part of a trained emergency response team with the proper PPE, including a respirator.[22]
Caption: Decision workflow for responding to a 2,3-DCPP HCl spill.
5.3. First Aid Measures
Inhalation: Remove the person to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[3][7]
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[1][8]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.[3][7]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][7]
Waste Disposal
All waste containing 2,3-DCPP HCl, including the pure compound, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
Containers: Waste must be collected in clearly labeled, sealed, and appropriate containers.[25]
Disposal Route: Do not dispose of down the drain.[6] Disposal must be handled by a licensed professional waste disposal service, often via chemical incineration with an afterburner and scrubber.[6][10] Adhere strictly to all local, state, and federal regulations.[3]
References
Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (n.d.). Pi Chemicals. [Link]
MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (2009). Capot Chemical. [Link]
NIOSH Pocket Guide to Chemical Hazards: Amorphous Silica. (n.d.). Centers for Disease Control and Prevention. [Link]
Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]
Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. (1978). American Industrial Hygiene Association Journal. [Link]
Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
Glove Selection Guide. (n.d.). Office of Environment, Health & Safety, UC Berkeley. [Link]
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024). Safeopedia. [Link]
Best Practices for Powder Storage and Handling. (2025). coatingAI. [Link]
Spill-Procedures. (n.d.). University of Wisconsin-Madison. [Link]
Respirators. (n.d.). NIOSH, Centers for Disease Control and Prevention. [Link]
Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. [Link]
Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. [Link]
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. [Link]
Aromatic Amine DECONtamination Solution SDS. (2023). SKC Inc. [Link]
Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023). Lab Manager. [Link]
Disinfection, decontamination, fumigation, incineration. (2008). World Health Organization. [Link]
How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]
PIPERAZINE DIHYDROCHLORIDE. (n.d.). Occupational Safety and Health Administration. [Link]
Application Notes & Protocols: The Use of 1-(2,3-Dichlorophenyl)piperazine as a Research Tool for Serotonin Receptors
Introduction: A Molecule of Dual Identity 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pharmacologically active compound of significant interest in neuroscience and drug development.[1] It holds a dual identity: it is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Molecule of Dual Identity
1-(2,3-Dichlorophenyl)piperazine (DCPP) is a pharmacologically active compound of significant interest in neuroscience and drug development.[1] It holds a dual identity: it is a key chemical intermediate in the synthesis of several major atypical antipsychotic drugs, including aripiprazole, brexpiprazole, and cariprazine, and it is also a principal active metabolite of aripiprazole.[1][2] While its role as a partial agonist at dopamine D2 and D3 receptors is well-documented, its interaction with the serotonergic system is more complex and less fully characterized.[3][4]
This guide provides a comprehensive overview of DCPP's application as a research tool specifically for investigating serotonin (5-hydroxytryptamine, 5-HT) receptors. Its structural similarity to known pan-serotonin receptor ligands, such as meta-chlorophenylpiperazine (mCPP), suggests a potential for broad interaction with 5-HT receptor subtypes, making it a valuable, albeit complex, probe.[3][5] Here, we move beyond simple descriptions to explain the causality behind experimental design, providing robust, self-validating protocols for researchers aiming to elucidate the serotonergic pharmacology of DCPP.
Pharmacological Profile: A Tale of Two Neurotransmitter Systems
DCPP's effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs).[1] Its polypharmacology, or ability to bind to multiple targets, is central to its activity and its utility as a research tool. The dichlorophenyl moiety is believed to enhance its affinity for dopamine receptors.[4] Understanding its binding affinity (Ki), which is the concentration required to occupy 50% of receptors, is the first step in designing and interpreting experiments.
A critical aspect of working with DCPP is to contextualize its serotonergic activity against its well-established dopaminergic profile. This dual action necessitates careful experimental design, often requiring the use of selective antagonists for other receptors to isolate the effects mediated by the serotonin receptor of interest.
Table 1: Comparative Binding Affinities (Ki, nM) of DCPP and Related Phenylpiperazines
Note: The functional activity of DCPP at serotonin receptors is an active area of investigation. The table reflects hypothesized activities based on data from analogues like mCPP and parent compounds. Direct experimental validation using the protocols below is essential.
Application 1: In Vitro Characterization - Receptor Binding Affinity
Expert Rationale: The foundational step in characterizing any ligand is to determine if, and how strongly, it binds to the target receptor. A competitive radioligand binding assay is the gold-standard method to determine a compound's binding affinity (Ki).[4][8] This assay measures the ability of the unlabeled test compound (DCPP) to displace a radioactively labeled ligand ('radioligand') that has a known high affinity and specificity for the target receptor. The concentration of DCPP that displaces 50% of the radioligand is the IC50, which is then mathematically converted to the Ki value using the Cheng-Prusoff equation.[1]
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2C receptor.
DCPP and a known 5-HT2C agonist (e.g., Serotonin or Ro 60-0175) for positive control.
[7]* Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent Ca2+ indicator.
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
Microplate Reader: A fluorescence plate reader equipped with injectors for compound addition (e.g., FLIPR or FlexStation).
Procedure:
Cell Plating: Seed the 5-HT2C-expressing cells into a black, clear-bottom 96-well plate and grow to confluence.
Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.
Washing: Gently wash the cells with assay buffer to remove excess dye.
Assay Execution: Place the plate in the fluorescence reader.
To test for Agonist Activity:
Establish a stable baseline fluorescence reading.
Inject serial dilutions of DCPP and monitor the change in fluorescence over time. An increase in fluorescence indicates Ca2+ release and agonist activity.
Inject a maximal concentration of the control agonist (Serotonin) as a positive control.
To test for Antagonist Activity:
Pre-incubate the cells with serial dilutions of DCPP for 15-30 minutes.
Establish a baseline fluorescence reading.
Inject a concentration of the control agonist that gives a sub-maximal (EC80) response.
A reduction in the agonist-induced fluorescence signal in the presence of DCPP indicates antagonist activity.
Data Analysis:
Agonist Mode: Plot the peak fluorescence response against the log of DCPP concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the log of DCPP concentration to calculate the IC50. This can be converted to an antagonist dissociation constant (Kb) using the Schild equation.
Application 3: In Vivo Assessment of 5-HT2A Receptor Function
Expert Rationale: In vitro findings must be confirmed in a living system to assess physiological relevance. The head-twitch response (HTR) in rodents is a classic, quantifiable behavior specifically mediated by the activation of 5-HT2A receptors in the brain. [7][9]Potent 5-HT2A agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induce this behavior. [10]This model allows for a clear determination of DCPP's functional activity at 5-HT2A receptors in vivo. If DCPP is a 5-HT2A agonist, it will induce HTR on its own. If it is an antagonist, it will not induce HTR but will block the HTR induced by DOI.
Caption: Experimental logic for the HTR behavioral assay.
Administer the first injection (Vehicle or DCPP at various doses, e.g., 1-10 mg/kg, i.p.). This is the pre-treatment.
After a pre-determined pre-treatment time (e.g., 30 minutes), administer the second injection (Vehicle or DOI, e.g., 1-2 mg/kg, s.c.).
[7]3. Drug Administration (Agonist Test):
Divide animals into groups (e.g., Vehicle, DCPP Dose 1, DCPP Dose 2).
Administer a single injection of either vehicle or DCPP.
Behavioral Observation:
Immediately after the final injection, place the animal in the observation chamber.
Allow a 5-minute habituation period.
Count the number of head twitches (rapid, involuntary side-to-side head movements) over a defined period (e.g., 15-30 minutes). The observer should be blinded to the treatment conditions.
Data Analysis:
Calculate the mean number of head twitches for each treatment group.
Use appropriate statistical analysis (e.g., one-way or two-way ANOVA followed by post-hoc tests) to determine if DCPP significantly induced HTR on its own or significantly reduced DOI-induced HTR compared to the control group.
Conclusion and Future Directions
1-(2,3-Dichlorophenyl)piperazine is more than a simple synthetic precursor; it is a complex pharmacological agent whose activity as a metabolite may contribute to the overall clinical profile of drugs like aripiprazole. The protocols outlined in this guide provide a systematic framework for dissecting its interactions with serotonin receptors, from molecular binding to functional activity and behavioral outcomes. By combining in vitro binding and functional assays with targeted in vivo models, researchers can build a comprehensive profile of DCPP's serotonergic activity. This knowledge is crucial for understanding the interplay between the dopaminergic and serotonergic systems in both normal physiology and in psychiatric disorders.
References
Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka | Patsnap. Retrieved from [Link]
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Wikipedia. Retrieved from [Link]
Apicule. (n.d.). 1-(2,3-Dichlorophenyl)piperazine (CAS No: 41202-77-1) API Intermediate Manufacturers. Apicule. Retrieved from [Link]
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Retrieved from [Link]
Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Psychopharmacology, 229(1), 81–92. Retrieved from [Link]
Fiorella, D., Rabin, R. A., & Winter, J. C. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 119(2), 222–230. Retrieved from [Link]
Interstate Shellfish Sanitation Conference. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. ISSC. Retrieved from [Link]
Yu, H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(22), 3682-3692. Retrieved from [Link]
Cunningham, J. I., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203332. Retrieved from [Link]
Semantic Scholar. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. Retrieved from [Link]
Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(S1), 223-226. Retrieved from [Link]
Anastasio, N. C., et al. (2014). Functional status of the serotonin 5-HT2C receptor (5-HT2CR) drives interlocked phenotypes that precipitate relapse-like behaviors in cocaine dependence. Neuropsychopharmacology, 39(2), 370-382. Retrieved from [Link]
AZoNetwork. (2019). Neuronal Serotonin Receptor and Transporter Pharmacology. News-Medical. Retrieved from [Link]
Leopoldo, M., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(21), 8879–8900. Retrieved from [Link]
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.20.1–1.20.20. Retrieved from [Link]
DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. Retrieved from [Link]
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. Retrieved from [Link]
IntechOpen. (2024). Unlocking the Mysteries: Serotonin Receptor Networks Explored. IntechOpen. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem. Retrieved from [Link]
Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Retrieved from [Link]
Sadybekov, A. A., et al. (2020). Receptor-independent membrane mediated pathways of serotonin action. bioRxiv. Retrieved from [Link]
Wesołowska, A., & Kowalska, M. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 24(22), 16489. Retrieved from [Link]
MDPI. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina, 59(4), 653. Retrieved from [Link]
Kaplan, J. M., Song, S., & Grill, H. J. (1998). Serotonin receptors in the caudal brainstem are necessary and sufficient for the anorectic effect of peripherally administered mCPP. Psychopharmacology, 137(1), 43–49. Retrieved from [Link]
Ullman, E., et al. (2025). The utility of 2,5-dimethoxy-4-iodoamphetamine for the study of serotonin 2A and 2C receptors. Molecular Pharmacology. Retrieved from [Link]
Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Pharmacology & Translational Science, 3(5), 785–794. Retrieved from [Link]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Cariprazine via 1-(2,3-dichlorophenyl)piperazine Hydrochloride Intermediate
Abstract & Introduction Cariprazine, marketed under the trade name Vraylar®, is a third-generation atypical antipsychotic agent utilized in the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Cariprazine, marketed under the trade name Vraylar®, is a third-generation atypical antipsychotic agent utilized in the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive episodes), and as an adjunctive therapy for major depressive disorder.[1][2][3][4] Its therapeutic efficacy is believed to be mediated through a combination of partial agonism at central dopamine D₂/D₃ and serotonin 5-HT₁ₐ receptors, alongside antagonism at 5-HT₂ₐ receptors.[2][5][6] A distinguishing feature of cariprazine's pharmacological profile is its exceptionally high affinity and selectivity for the dopamine D₃ receptor, which it binds to with greater affinity than dopamine itself.[1][7] This unique characteristic may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5]
The chemical structure of cariprazine, trans-N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-N',N'-dimethylurea, necessitates a multi-step synthetic approach. A robust and scalable synthesis is critical for both research and commercial production. This application note provides a detailed, field-proven protocol for the synthesis of cariprazine, focusing on a key strategic intermediate: 1-(2,3-dichlorophenyl)piperazine hydrochloride . We will delineate the synthesis of this key intermediate and its subsequent elaboration into the final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, with explanations for critical process parameters and integrated quality control checkpoints.
Overall Synthetic Strategy
The synthesis can be logically divided into two primary stages. Stage 1 focuses on the construction of the core aromatic piperazine moiety. Stage 2 involves the coupling of this intermediate with a pre-functionalized cyclohexyl side chain, followed by reduction and salt formation to yield the final cariprazine hydrochloride.
Figure 1: Overall two-stage synthetic pathway to Cariprazine HCl.
Stage 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Principle and Rationale
The formation of the 1-arylpiperazine structure is a cornerstone of many pharmaceutical syntheses. The most direct and industrially viable method for this intermediate is the thermal cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[8][9] This reaction is typically performed at high temperatures (120-220°C), often without a solvent, where the molten reactants undergo a double N-alkylation followed by cyclization.[10] The high temperature is necessary to overcome the activation energy for the nucleophilic substitution reactions. The hydrochloride salt of the final product precipitates upon cooling and addition of an appropriate anti-solvent, facilitating its isolation.
Materials and Reagents
Reagent/Material
CAS No.
Molecular Wt.
Rationale/Notes
2,3-Dichloroaniline
608-27-5
162.02
Starting aromatic amine. Purity is critical to avoid isomeric impurities.[10]
Bis(2-chloroethyl)amine HCl
821-48-7
178.48
Piperazine ring precursor. Highly corrosive and toxic.
n-Butanol
71-36-3
74.12
Post-reaction solvent for work-up and crystallization.
Methanol
67-56-1
32.04
Recrystallization solvent for purification.
Water (Deionized)
7732-18-5
18.02
Used in recrystallization mixture.
Detailed Experimental Protocol
Safety Precaution: This procedure involves high temperatures and corrosive, toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves, a lab coat, and chemical splash goggles.
Reaction Setup: In a suitable glass reactor equipped with mechanical stirring, a condenser, and a temperature probe, charge 2,3-dichloroaniline (1.0 eq).
Heating and Reagent Addition: Begin stirring and heat the vessel to 100-110°C until the aniline is completely molten. Gradually add bis(2-chloroethyl)amine hydrochloride (1.05-1.1 eq) in portions over 30 minutes. The addition is exothermic; control the rate to maintain the temperature.
Cyclization Reaction: After the addition is complete, raise the internal temperature to 160-170°C. Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of 2,3-dichloroaniline is >98%.[10]
Work-up and Isolation: Upon completion, stop heating and allow the reaction mixture to cool to 80-90°C. Cautiously add n-butanol (2 volumes relative to the initial aniline weight). Reflux the resulting slurry for 1 hour to dissolve impurities and break up solids.
Crystallization: Cool the mixture to 0-5°C and hold for at least 2 hours to induce crystallization.
Filtration and Washing: Isolate the crude product by filtration. Wash the filter cake with cold n-butanol (0.5 vol) to remove residual impurities.
Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add a mixture of methanol and water (10:1 v/v) and heat to reflux until all solid dissolves. Cool the solution slowly to 0-5°C to recrystallize the product.
Final Isolation: Filter the purified product, wash with a small amount of cold methanol, and dry under vacuum at 60°C to a constant weight.
Common Impurity: Unreacted 2,3-dichloroaniline. This is controlled by ensuring sufficient reaction time and temperature.[10]
Stage 2: Synthesis of Cariprazine Hydrochloride
This stage involves a three-step sequence: amide coupling, reduction, and salt formation.
Part A: Amide Coupling
Principle and Rationale: This step forms the crucial C-N bond between the piperazine nitrogen and the cyclohexylacetic acid side chain. To facilitate this, the carboxylic acid is first activated. Carbonyldiimidazole (CDI) is an excellent choice for this activation as it forms a highly reactive acylimidazolide intermediate, and the byproducts (imidazole and CO₂) are easily removed.[11] The subsequent addition of 1-(2,3-dichlorophenyl)piperazine (as the free base) leads to a clean and efficient amidation.
Protocol:
Free-Basing the Intermediate: Prior to reaction, 1-(2,3-dichlorophenyl)piperazine hydrochloride must be converted to its free base. This is achieved by dissolving the salt in water, basifying with an aqueous solution of NaOH or K₂CO₃ to pH >10, and extracting the free base with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and concentrated.
Acid Activation: In a dry, inert atmosphere (N₂ or Ar), dissolve (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as acetone or THF.[11]
Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 3-4 hours to allow for the complete formation of the acylimidazolide intermediate.
Coupling Reaction: Add a solution of the 1-(2,3-dichlorophenyl)piperazine free base (1.05 eq) to the reaction mixture. Continue stirring at room temperature for 18-24 hours.[11]
Work-up: Quench the reaction by adding water. The product, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea, may precipitate and can be isolated by filtration. If it remains in solution, extract with an organic solvent, wash the organic phase, dry, and concentrate to obtain the crude amide intermediate.
Part B: Reduction to Cariprazine Free Base
Principle and Rationale: The final step in forming the cariprazine backbone is the reduction of the newly formed amide carbonyl to a methylene group (-C(O)- → -CH₂-). Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective and selective for this transformation. The borane coordinates to the amide oxygen, making the carbonyl carbon highly electrophilic and susceptible to hydride attack.
Protocol:
Reaction Setup: Under a dry, inert atmosphere, dissolve the amide intermediate from Part A (1.0 eq) in anhydrous THF.
Reduction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of borane-THF complex (typically 1M in THF, 2.0-3.0 eq) dropwise, maintaining the internal temperature below 10°C.
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours, or until TLC/HPLC analysis confirms the complete disappearance of the starting material.
Quench and Work-up: Cool the reaction back to 0-5°C. Very cautiously, add methanol dropwise to quench the excess borane (Note: vigorous hydrogen gas evolution occurs). Once the quenching is complete, acidify the mixture with aqueous HCl and stir for 1 hour.
Isolation: Basify the mixture with aqueous NaOH to pH >10. Extract the cariprazine free base into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cariprazine as an oil or solid.
Part C: Formation of Cariprazine Hydrochloride
Principle and Rationale: The final API is the hydrochloride salt, which confers better crystallinity, stability, and handling properties compared to the free base. This is a straightforward acid-base reaction where the basic nitrogens of cariprazine are protonated by hydrochloric acid.
Protocol:
Dissolution: Dissolve the crude cariprazine free base in a suitable solvent, such as ethyl acetate or isopropanol.
Precipitation: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in ethyl acetate or concentrated aqueous HCl) with vigorous stirring.
Crystallization: The hydrochloride salt will precipitate. Continue stirring for 1-2 hours at room temperature, then cool to 0-5°C to maximize recovery.
Isolation: Filter the solid product, wash the cake with a small amount of cold solvent (e.g., ethyl acetate), and dry under vacuum at 50-60°C to yield the final Cariprazine Hydrochloride API.[12]
Experimental Workflow and Characterization Summary
Figure 2: Step-by-step laboratory workflow for Cariprazine HCl synthesis.
- Extend reaction time or slightly increase temperature (to 175°C), monitoring by HPLC.[10] - Ensure a slight excess of bis(2-chloroethyl)amine HCl is used.
- Verify purity of starting material before use.[10] - Perform a second recrystallization if necessary.
Incomplete Amide Coupling
- Inactive coupling reagent (CDI). - Incomplete free-basing of piperazine.
- Use fresh, anhydrous CDI and perform the reaction under a strict inert atmosphere. - Ensure pH is >10 during the free-basing work-up to fully deprotonate the piperazine.
- Increase the equivalents of BH₃·THF. - Use a fresh, recently titrated bottle of borane-THF solution.
Conclusion
This application note provides a comprehensive and robust two-stage synthetic route to the antipsychotic drug cariprazine, proceeding through the key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. By explaining the rationale behind key steps and incorporating quality control checkpoints, this guide is intended to empower researchers, scientists, and drug development professionals to successfully synthesize and analyze this important pharmaceutical compound. Adherence to the detailed protocols and safety precautions is essential for achieving high-purity cariprazine in good yield.
References
Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development. [Link]
Cates, J., et al. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]
Stahl, S. M. (2021). Cariprazine - Mechanism of Action. Psychopharmacology Institute. [Link]
Patsnap. (2024). What is the mechanism of Cariprazine hydrochloride?. Patsnap Synapse. [Link]
Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, Cambridge Core. [Link]
Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ResearchGate. [Link]
Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ACS Publications. [Link]
Srinivasan, R., et al. (n.d.). Antipsychotic drug Cariprazine synthesis: An improved and commercially viable synthetic approach. ResearchGate. [Link]
Srinivasan, R., et al. (2019). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science Publishers. [Link]
Pallekona, S., & Krishnamanjari, P. A. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. ACG Publications. [Link]
Google Patents. (n.d.). CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride.
Google Patents. (2018). WO2018007986A1 - Industrial process for the preparation of cariprazine.
Al-Saidi, H. M., et al. (2025). Highly sensitive electrochemical determination of cariprazine using a novel Ti3C2@CoAl2O4 nanocomposite: application to pharmaceutical and biological sample analysis. PMC. [Link]
Justia Patents. (2021). synthesis method for cariprazine. Justia Patents. [Link]
WIPO. (2018). WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. WIPO. [Link]
Toujani, E., et al. (2022). Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product. PubMed. [Link]
Patel, R., et al. (2024). a review on analytical method of cariprazine as an antipsychotic drug. ResearchGate. [Link]
Anusha, P., et al. (2022). Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method. International Journal of Pharmaceutical Research and Applications. [Link]
QuickCompany. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. QuickCompany. [Link]
1-(2,3-Dichlorophenyl)piperazine hydrochloride material safety data sheet (MSDS) information
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) CAS Number: 119532-26-2 Executive Summary & Chemical Profile 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound: 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl)
CAS Number: 119532-26-2
Executive Summary & Chemical Profile
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a critical halogenated piperazine intermediate utilized extensively in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic aripiprazole[1][2].
From a chemical engineering and formulation perspective, the hydrochloride salt form is specifically selected over the free base due to its enhanced stability against oxidative degradation and improved handling characteristics during bulk pharmaceutical manufacturing[3]. Understanding the physicochemical properties and reactivity of this intermediate is paramount for ensuring high-yield downstream API synthesis.
Material Safety Data Sheet (MSDS) & Handling Guidelines
Handling DCPP HCl requires strict adherence to safety protocols due to its acute toxicity and environmental hazards[4][5]. The compound is a known irritant and poses significant long-term risks to aquatic ecosystems.
Cause: Disrupts biological targets upon ingestion. Protocol: Use N95 dust masks and handle in a Class II biological safety cabinet or fume hood to prevent inhalation/ingestion of particulates[4][6].
Cause: The acidic nature of the hydrochloride salt and the lipophilic aromatic ring cause cellular membrane disruption. Protocol: Mandatory use of nitrile gloves and chemical splash goggles[5][6].
Cause: Halogenated aromatic compounds resist environmental degradation, leading to bioaccumulation. Protocol: Do not flush. Collect spillage via P391 protocol and dispose of as hazardous chemical waste[4].
Mechanistic Causality: Role in API Synthesis
DCPP HCl is the primary nucleophilic building block in the synthesis of aripiprazole[3][]. The mechanistic logic relies on the secondary amine of the piperazine ring. During the N-alkylation step, the piperazine nitrogen attacks an alkyl halide (e.g., 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone)[9].
Causality Check: Because DCPP is supplied as a hydrochloride salt to maintain shelf-life[3], an exogenous base (such as triethylamine or sodium carbonate) must be introduced into the reaction mixture. This base serves to neutralize the HCl, liberating the nucleophilic free amine in situ to drive the substitution reaction forward[9].
Aripiprazole synthesis pathway utilizing DCPP HCl as a nucleophilic precursor.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints.
Protocol A: Synthesis & Purification of DCPP HCl
This protocol utilizes a one-pot cyclization method[10][11].
Causality: The use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst is critical. It facilitates the interaction between the solid bis(2-chloroethyl)amine hydrochloride and the liquid/organic phase containing 2,3-dichloroaniline, significantly accelerating the cyclization rate and preventing incomplete reactions[3][11].
Step-by-Step Methodology:
Preparation: In a 500 mL reaction vessel, charge 10 g of 2,3-dichloroaniline and 150 mL of xylene[3].
Reagent Addition: Add 8.7 g of bis(2-chloroethyl)amine hydrochloride in controlled portions at 100°C to prevent uncontrolled exothermic spikes[3][11].
Catalysis: Introduce 1.17 g of p-toluenesulfonic acid (acid catalyst) and 1.5 g of TBAB (phase transfer catalyst)[3].
Cyclization: Elevate the temperature to 130-160°C and maintain reflux for 12-20 hours[10][11].
Validation Checkpoint 1 (In-Process Control): Sample the reaction mixture and analyze via HPLC. The reaction is self-validated as complete when the 2,3-dichloroaniline peak area is <0.5%.
Work-up & Isolation: Cool the mixture, vent evolved gases safely, and induce crystallization. Isolate the crude product via centrifugation[11].
Purification: Recrystallize the crude solid from a methanol/water mixture (10:1 ratio) to remove unreacted starting materials and oligomeric byproducts[11].
Validation Checkpoint 2 (Final QC): Perform melting point analysis (Target: 243-247°C) and HPLC assay (Target: >99.5% purity)[6][11].
Experimental workflow for the synthesis and purification of DCPP HCl.
Protocol B: N-Alkylation to Form Aripiprazole
Causality: Sodium iodide (NaI) is added to the reaction mixture to trigger a Finkelstein reaction. The iodide ion replaces the bromide on the 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, creating a more reactive alkyl iodide intermediate. This significantly lowers the activation energy required for the subsequent nucleophilic attack by the sterically hindered DCPP amine[9].
Step-by-Step Methodology:
Activation: Suspend 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and a catalytic amount of NaI in acetonitrile. Heat under reflux for 30 minutes[9].
Neutralization & Coupling: Add DCPP HCl and an excess of triethylamine (to liberate the DCPP free base and neutralize the generated hydrobromic acid)[9].
Reflux: Heat the suspension under reflux for an additional 3 to 6 hours[9].
Validation Checkpoint 3 (In-Process Control): Utilize TLC or HPLC monitoring to confirm the disappearance of the DCPP HCl peak.
Isolation: Evaporate the solvent, dissolve the residue in chloroform, wash with water to remove salts, and dry over anhydrous magnesium sulfate[9].
Purification: Recrystallize twice from ethanol to yield pure aripiprazole (Melting point target: 139.0–139.5°C)[9].
Quantitative Data & Quality Control Metrics
To ensure the self-validating nature of these protocols, the following quantitative metrics must be met during scale-up and routine synthesis.
Technical Support Center: Optimizing the Synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP)
Welcome to the Technical Support Center for the synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a critical pharmacological intermediate used primarily in the synthesis of atypical antipsychotics such as Ari...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a critical pharmacological intermediate used primarily in the synthesis of atypical antipsychotics such as Aripiprazole and Cariprazine[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality behind reaction failures, establish self-validating protocols , and provide evidence-based troubleshooting to maximize your cyclization yield and product purity.
Process Workflow & Mechanistic Overview
The synthesis of DCPP typically proceeds via a double nucleophilic substitution (
SN2
) reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride[2][3]. The primary amine first attacks one chloroethyl group to form a mono-alkylated intermediate. The subsequent intramolecular cyclization is the rate-limiting step due to significant steric hindrance from the ortho-chloro group on the aniline ring.
Experimental workflow for the synthesis and purification of 1-(2,3-dichlorophenyl)piperazine.
Standardized Self-Validating Protocol
To achieve yields exceeding 80%, the reaction environment must overcome the steric barriers of the ortho-chloro substitution without inducing thermal degradation. The following protocol utilizes phase-transfer catalysis to optimize this balance[4].
Step 1: Reagent Charging & Inertion
Action: In a reaction vessel, charge 2,3-dichloroaniline (1.0 eq, e.g., 10g, 61.72 mmol) and xylene (150 mL)[4]. Purge the system thoroughly with Nitrogen (
N2
).
Causality: Aniline derivatives are highly susceptible to oxidative degradation at elevated temperatures. An inert atmosphere prevents the formation of black, tarry byproducts that complicate purification and depress yields[2].
Step 2: Catalyst Addition
Action: Add p-toluenesulfonic acid (PTSA) (0.1 eq, 1.17g) and tetrabutylammonium bromide (TBAB) (0.1 eq, 1.5g) to the mixture[4].
Causality: Bis(2-chloroethyl)amine hydrochloride has poor solubility in non-polar solvents like xylene. TBAB acts as a phase-transfer catalyst, shuttling the reactant into the organic phase. Simultaneously, PTSA provides mild acid catalysis, protonating the leaving groups to lower the activation energy of the
SN2
attack[4].
Step 3: Portion-Wise Reagent Addition
Action: Heat the stirred mixture to 100°C. Add bis(2-chloroethyl)amine hydrochloride (1.0 eq, 8.7g) in 5 distinct batches over the course of 1 hour[4][5].
Causality: Adding the alkylating agent in portions prevents localized concentration spikes. High transient concentrations of the alkylating agent strongly favor competitive intermolecular polymerization over the desired intramolecular cyclization[5].
Step 4: Cyclization & Self-Validation
Action: Increase the temperature to 130-135°C and maintain for 48 hours[4].
Validation Checkpoint: At
t=36h
and
t=48h
, sample the reaction for HPLC analysis. The system is self-validated as "complete" only when the peak area of the mono-alkylated intermediate falls below 5%[1]. Do not proceed to workup prematurely.
Step 5: Quenching & Phase Extraction
Action: Cool the mixture to room temperature. Carefully adjust the pH of the solution to 6-7 using aqueous ammonia[4]. Extract the organic compounds using ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure[4].
Causality: Adjusting the pH to 6-7 neutralizes the excess acid and the hydrochloride salts of unreacted starting materials, driving the DCPP product into a favorable thermodynamic state for partitioning into the ethyl acetate organic phase[4].
Step 6: Refinement
Action: Recrystallize the concentrated crude product from a methanol and water mixture (10:1 ratio)[3][5].
Validation Checkpoint: Isolate via centrifugation and dry. Run a final HPLC; the purity profile must exceed 99.5% to be suitable for downstream API synthesis[3][5].
Quantitative Data Summary
The table below summarizes field-reported reaction conditions, allowing you to benchmark your experimental design against established literature parameters.
*Note: This specific route utilizes 2,3-dichloronitrobenzene as a starting material, employing an in-situ iron-catalyzed reduction prior to cyclization[6].
Troubleshooting Guide & FAQs
Troubleshooting logic tree for addressing low yield in the DCPP cyclization reaction.
Q1: My reaction yield is consistently low (<50%). What are the primary mechanistic causes?A1: Low yield typically stems from either incomplete cyclization or thermal degradation[2]. The first alkylation step is relatively fast, but the second intramolecular attack is sterically hindered by the ortho-chloro group. If the temperature is too low, the intermediate mono-alkylated product accumulates. If the temperature is pushed too high (>160°C) without proper inertion, polymerization or oxidation of the aniline rapidly consumes your starting material[3][5].
Q2: How can I monitor the cyclization progress effectively to prevent over-cooking the reaction?A2: High-Performance Liquid Chromatography (HPLC) is the gold standard here[3]. Do not rely solely on the disappearance of 2,3-dichloroaniline. You must track the transient mono-alkylated intermediate. A self-validating system requires stopping the reaction only when the intermediate peak area is <5%[1].
Q3: I am observing a black, tarry residue in the reaction flask. How do I prevent this?A3: This indicates oxidative degradation or runaway polymerization[2]. To mitigate this, ensure you purge the reaction vessel with inert gas (
N2
or Ar) before heating. Additionally, adding the bis(2-chloroethyl)amine hydrochloride in 5-8 separate batches rather than all at once minimizes localized concentration spikes that act as polymerization initiation sites[5].
Q4: Are there alternative synthesis routes that avoid handling highly toxic bis(2-chloroethyl)amine hydrochloride?A4: Yes. An alternative "green chemistry" route exists where diethanolamine is reacted with hydrogen bromide gas at 120-130°C to form the alkylating agent in situ. 2,3-dichloroaniline is then added dropwise. This avoids direct handling of the hazardous bis-(2-haloethyl)amine powder and has been reported to yield up to 71.2% with 99.79% purity[1].
References
Optimizing reaction conditions for the synthesis of 1-(2,3-Dichlorophenyl)piperazine | Benchchem | 2
Technical Support Center: Aqueous Stability and Troubleshooting of 2,3-DCPP HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and stability of piperazine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and stability of piperazine derivatives. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a critical intermediate and known human metabolite of atypical antipsychotics like aripiprazole (1[1]). While it is highly stable in its solid, desiccated form, transitioning this compound into aqueous solutions introduces specific vulnerabilities.
This guide is designed to move beyond basic instructions. Here, we will dissect the mechanistic causality behind 2,3-DCPP HCl degradation—specifically oxidation, hydrolysis, and photolysis (2[2])—and provide self-validating experimental protocols to ensure absolute scientific integrity in your drug development workflows.
Part 1: Mechanisms of Aqueous Degradation (FAQ)
Q1: Why does 2,3-DCPP HCl degrade in aqueous buffers over time, even at a neutral pH?A1: The primary mechanism of ambient degradation is oxidative stress. The tertiary amine within the piperazine ring possesses lone electron pairs that are highly susceptible to electrophilic attack. When dissolved in aqueous media, trace amounts of dissolved oxygen or peroxides react with this nitrogen, leading to the formation of an N-oxide degradant (2[2]). Causality: Unless aqueous solvents are actively degassed with an inert gas (like nitrogen or argon), the dissolved O₂ acts as a continuous oxidative catalyst.
Q2: How do pH extremes affect the structural integrity of 2,3-DCPP in solution?A2: 2,3-DCPP has a predicted pKa of 8.71 at the piperazine nitrogen (1[1]). While the C-N bond connecting the dichlorophenyl ring to the piperazine moiety is generally robust, prolonged exposure to highly acidic or basic conditions combined with thermal stress can force hydrolytic cleavage of this bond (2[2]).
Q3: Is 2,3-DCPP HCl sensitive to light in aqueous media?A3: Yes. The compound exhibits strong UV absorbance maxima at 218 nm and 249 nm (3[3]). When exposed to ambient laboratory lighting or UV sources, the absorbed photonic energy excites the aromatic system, triggering radical-mediated photodegradation.
Degradation pathways of 2,3-DCPP HCl under various aqueous stress conditions.
Part 2: Quantitative Physicochemical Data
To accurately predict the behavior of 2,3-DCPP HCl in your assays, you must account for its baseline physicochemical properties.
Solid state is highly stable, but hygroscopicity requires strict desiccation during storage.
Part 3: Troubleshooting Guide
Observed Issue
Mechanistic Causality
Corrective Action / Solution
Loss of API in Stock Solution
Oxidative degradation of the piperazine ring to an N-oxide due to dissolved O₂ (2[2]).
Purge aqueous solvents with nitrogen/argon prior to dissolution. Store aliquots at -20°C in airtight containers (3[3]).
Peak Tailing in HPLC
Incomplete protonation of the piperazine nitrogen (pKa 8.71) interacting with residual silanols on the C18 column (1[1]).
Lower mobile phase pH to 3.0 (e.g., using phosphate buffer) to ensure 100% protonation (4[4]).
Unexpected Degradant Peaks
Photolytic cleavage or radical formation due to ambient laboratory UV/Vis light exposure (2[2]).
Wrap volumetric flasks in aluminum foil or utilize amber glassware for all aqueous preparations.
Precipitation upon Dilution
Shift in pH towards the free base pKa (8.71), drastically reducing aqueous solubility (1[1]).
Ensure diluents and receiving buffers maintain a pH well below 7.0 to keep the compound as a soluble hydrochloride salt.
Part 4: Self-Validating Experimental Protocols
To guarantee trustworthiness in your analytical data, protocols must be self-validating. The following methodologies incorporate built-in controls to ensure that observed degradation is a true reflection of the molecule's stability, not an artifact of poor experimental design.
Protocol 1: Self-Validating Forced Degradation Study
Objective: To empirically determine the degradation pathways of 2,3-DCPP HCl in aqueous media, targeting a strict 5-20% degradation threshold. Causality: Pushing degradation beyond 20% risks the formation of secondary breakdown products that are not representative of real-world stability issues (2[2]).
Stock Preparation: Prepare a 1 mg/mL stock solution of 2,3-DCPP HCl in HPLC-grade, degassed water.
Stress Application:
Acid Hydrolysis: Mix 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours (4[4]).
Quenching (Self-Validation Step): Neutralize the acid and base stressed samples to pH ~7.0 immediately after the 24-hour mark. Causality: Quenching halts the degradation at a precise time point, preventing continuous breakdown while the sample sits in the autosampler queue, and protects the HPLC column from extreme pH damage.
Control Validation: Maintain an unstressed control sample at 4°C in the dark. Causality: This proves that any observed degradation in the stressed samples is strictly due to the applied stressor, validating the solvent's baseline compatibility.
Protocol 2: Stability-Indicating HPLC Method
Objective: To accurately separate and quantify 2,3-DCPP HCl from its hydrolytic and oxidative degradants (4[4]).
Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) (4[4]).
Mobile Phase: Employ a gradient of acetonitrile and phosphate buffer adjusted to pH 3.0. Causality: The highly acidic mobile phase suppresses silanol ionization on the stationary phase and fully protonates the piperazine nitrogen (pKa 8.71), ensuring sharp, symmetrical peaks without tailing (1[1]).
Detection: Set the UV detector to 254 nm. Causality: 254 nm provides optimal absorbance for the dichlorophenyl chromophore, ensuring high sensitivity for both the parent compound and related degradants (2[2]).
Mass Balance Calculation (Self-Validation Step): Calculate the sum of the peak areas of the parent compound and all degradants. Causality: A mass balance approaching 100% validates that all degradation products are successfully eluting and being detected, confirming the method is truly stability-indicating.
Step-by-step experimental workflow for stability-indicating HPLC analysis.
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2,3-Dichlorophenyl)piperazine (DCPP)
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(2,3-Dichlorophenyl)piperazine (DCPP) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(2,3-Dichlorophenyl)piperazine (DCPP) .
DCPP is a critical pharmaceutical intermediate (notably in the synthesis of antipsychotics like aripiprazole)[1]. Because it contains a secondary amine within its piperazine ring, it is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[2]. This guide bypasses surface-level fixes to address the exact thermodynamic and electrostatic mechanisms causing your peak distortion, providing self-validating protocols to restore peak symmetry.
Phase 1: Diagnostic Workflow
Before altering your mobile phase chemistry, you must isolate whether the tailing is a hardware (physical) failure or an analyte-stationary phase (chemical) interaction.
Experimental workflow for diagnosing and resolving DCPP HPLC peak tailing.
Q1: Why does the piperazine ring in DCPP cause severe peak tailing on standard C18 columns?A1: The root cause is a secondary ion-exchange interaction. Standard silica-based C18 columns contain residual silanol groups (-SiOH) on their surface. At typical mobile phase pH values (pH 4–8), these silanols ionize into negatively charged -SiO⁻ sites. Concurrently, the basic secondary amine in DCPP's piperazine ring becomes protonated (positively charged). The electrostatic attraction between the protonated amine and the ionized silanols causes DCPP molecules to "stick" and lag behind the main hydrophobic elution band, creating a tail[3][4].
Q2: How do I definitively prove the issue is chemical and not a bad column void?A2: By utilizing a self-validating Neutral Marker Test . Inject a neutral, non-ionizable compound like toluene. Neutral compounds cannot undergo acid-base or ion-exchange interactions[3]. If the neutral marker tails, your system has a physical defect (e.g., a void at the head of the column or dead volume in your PEEK fittings). If the neutral marker elutes symmetrically but DCPP tails, you have definitively proven the presence of chemical silanol interactions[3].
Q3: What mobile phase pH strategy is most effective for piperazine derivatives?A3: You must manipulate the ionization state of either the column or the analyte:
Low pH Approach (pH < 3.0): Using an acidic buffer (e.g., 0.1% Phosphoric acid) forces the equilibrium of the residual silanols back to their neutral, protonated state (-SiOH). Without the negative charge on the silica, the ion-exchange mechanism is shut down[4].
High pH Approach (pH > 10.0): Using a basic buffer deprotonates the piperazine ring, rendering DCPP neutral. A neutral molecule will not interact with ionized silanols. Caution: This requires specialized hybrid-silica columns, as standard silica dissolves above pH 8.0.
Q4: I cannot change my mobile phase pH due to other analytes in my method. How can I fix the tailing?A4: You can deploy a silanol-masking agent. Adding 0.1% Triethylamine (TEA) to the mobile phase introduces a small, highly basic competing molecule. TEA aggressively binds to and occupies the active -SiO⁻ sites on the stationary phase. By "masking" these sites, TEA sterically prevents the bulkier DCPP molecules from interacting with them, forcing DCPP to elute purely via symmetrical hydrophobic partitioning.
Phase 3: Data Presentation & Strategy Comparison
The following table synthesizes the quantitative and operational trade-offs of various chromatographic strategies for DCPP analysis based on established chromatographic principles[4].
Cost-effective; compatible with almost all standard C18 columns.
May reduce retention time for highly polar basic analytes.
0.1% Triethylamine (TEA) Additive
TEA competitively binds to and sterically masks active silanol sites.
Highly effective for piperazines without requiring extreme pH shifts.
Causes severe ion suppression in LC-MS; requires long equilibration.
Polar-Embedded C18 Column
Incorporates an amide/carbamate group to electrostatically repel basic amines.
No mobile phase additives needed; fully LC-MS compatible.
Different selectivity than standard C18; higher column cost.
High pH Buffer (pH ~10.5)
Deprotonates DCPP to its neutral free-base form, eliminating electrostatic attraction.
Yields excellent peak shape and maximizes retention of basic amines.
Rapidly degrades standard silica; requires expensive hybrid columns.
Phase 4: Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test
Purpose: To isolate physical system failures from chemical interaction tailing.
Preparation: Prepare a 10 µg/mL solution of a neutral marker in your sample diluent. Use Toluene if your mobile phase is >50% organic, or Uracil if your mobile phase is >50% aqueous.
System Equilibration: Flush the HPLC system with your current mobile phase for a minimum of 10 column volumes.
Execution: Inject 5 µL of the neutral marker solution.
Data Analysis: Calculate the Asymmetry Factor (
As
) of the neutral marker peak at 10% peak height.
Causality Check:
If
As>1.2
: The hardware is failing. Inspect all capillary fittings for dead volume, ensure tubing is seated flush in the ports, or replace the column frit[3].
If
As≤1.2
: The hardware is validated. The tailing of DCPP is purely chemical. Proceed to Protocol 2.
Protocol 2: Silanol Masking via Triethylamine (TEA)
Purpose: To chemically block secondary interactions without altering the bulk retention mechanism of the method.
Aqueous Phase Preparation: Measure 1.0 L of the aqueous component of your mobile phase (e.g., HPLC-grade water or your existing buffer base).
Additive Incorporation: Add exactly 1.0 mL of high-purity Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.
pH Titration: TEA is a strong base and will spike the pH. Use glacial acetic acid or phosphoric acid to titrate the mobile phase back to your method's target pH (e.g., pH 4.5). This ensures DCPP's primary retention time remains stable.
Extended Equilibration: Basic masking agents require extended time to saturate the column. Flush the column with the TEA-modified mobile phase for at least 20 to 30 column volumes until the baseline is perfectly flat.
Validation: Inject the DCPP standard. The peak should now be symmetrical. If slight tailing persists, the TEA concentration can be cautiously increased to a maximum of 0.2% (v/v).
Phase 5: Mechanistic Pathway Visualization
Logical relationship of silanol-driven peak tailing and the masking mechanism of Triethylamine (TEA).
References
Axion Labs. "HPLC Peak Tailing." Available at: [Link]
Preventing degradation of 2,3-DCPP during storage and handling
Technical Support Center: 2,3-DCPP Storage, Handling, and Stability Troubleshooting Overview 2,3-Dichlorophenylpiperazine (2,3-DCPP) is a critical pharmacophore, a synthetic intermediate (precursor to aripiprazole and ca...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2,3-DCPP Storage, Handling, and Stability Troubleshooting
Overview
2,3-Dichlorophenylpiperazine (2,3-DCPP) is a critical pharmacophore, a synthetic intermediate (precursor to aripiprazole and cariprazine), and an active human metabolite[1]. Depending on whether you are handling the free base, the hydrochloride (HCl) salt, or biological matrices containing the metabolite, 2,3-DCPP exhibits distinct degradation vulnerabilities. This guide provides field-proven, self-validating protocols to ensure chemical integrity and reproducible experimental yields.
Physicochemical Properties & Stability Profiles
A summary of quantitative data and stability parameters for quick reference.
Q: My 2,3-DCPP hydrochloride powder has become clumpy and sticky, and my assay yields are inconsistent. What is happening?A: You are observing deliquescence driven by the highly hygroscopic nature of the 2,3-DCPP hydrochloride salt[4].
Causality: The protonated piperazine ring in the HCl salt forms strong hydrogen bonds with atmospheric water molecules. When exposed to ambient humidity, the salt absorbs moisture from the air. This artificially inflates the mass during weighing (leading to lower-than-expected molar concentrations) and creates a localized aqueous microenvironment that can accelerate hydrolytic degradation.
Self-Validating Solution: Always store the HCl salt in a tightly sealed container inside a desiccator at -20°C[2]. Before opening, allow the vial to equilibrate to room temperature for 30 minutes to prevent condensation. Validate your stock concentration using UV/Vis spectroscopy (λmax: 218, 249 nm)[2] rather than relying solely on gravimetric measurements.
Q: We are quantifying 2,3-DCPP as an aripiprazole metabolite in serum, but our longitudinal samples show significant target loss. How do we prevent this?A: 2,3-DCPP is subject to pre-analytical degradation and post-mortem redistribution (PMR) in biological matrices due to residual enzymatic activity and bacterial putrefaction[5].
Causality: At room temperature or even 4°C, residual enzymes (like cytochrome P450s or plasma cholinesterases) can continue to metabolize piperazine derivatives[6]. Furthermore, bacterial degradation of blood proteins alters the free-drug concentration, leading to artificially low quantitative readouts.
Self-Validating Solution: Immediately centrifuge blood samples to separate serum/plasma, aliquot into low-bind tubes, and snap-freeze in liquid nitrogen. Store at -20°C (minimum) or -80°C (preferred)[5]. A self-validating protocol includes spiking a known concentration of a deuterated internal standard (e.g., 2,3-DCPP-d8) immediately upon collection to track and correct for any degradation during storage.
Q: The 2,3-DCPP free base oil has darkened significantly since we purchased it. Is it still viable for synthesis?A: The darkening indicates oxidative degradation. The free base form of 2,3-DCPP is an electron-rich secondary amine that is susceptible to oxidation when exposed to atmospheric oxygen and light[1].
Causality: Oxygen diradicals interact with the lone pair on the piperazine nitrogen, initiating a radical chain reaction that leads to colored N-oxide impurities and other degradation byproducts.
Self-Validating Solution: Store the free base under an inert atmosphere (Argon or Nitrogen) and protect it from light. If darkening has occurred, validate the purity via HPLC or NMR before use. If purity has dropped below your threshold, you must purify it via distillation (bp 365.1°C at 760 mmHg)[1] or flash chromatography.
Standard Operating Procedures (Protocols)
Protocol A: Anhydrous Handling and Storage of 2,3-DCPP HCl
Objective: Prevent moisture ingress and ensure accurate molarity in downstream assays.
Equilibration: Remove the sealed vial of 2,3-DCPP HCl from -20°C storage. Place it in a desiccator at room temperature for 30-60 minutes. (Mechanism: Prevents atmospheric moisture from condensing on the cold powder).
Inert Environment: Transfer the vial to a nitrogen-purged glove box or a dry box with relative humidity <10%.
Aliquoting: Weigh the required amount using an analytical balance. Divide the remaining bulk powder into single-use aliquots to minimize freeze-thaw and ambient exposure cycles.
Sealing: Backfill the aliquot vials with Argon gas. Cap tightly and seal with Parafilm.
Self-Validation Check: Weigh an empty control vial, expose it to the exact same handling steps, and re-weigh. Any mass increase indicates moisture ingress in your handling environment.
Protocol B: Stabilization of 2,3-DCPP in Biological Matrices
Objective: Arrest enzymatic degradation of 2,3-DCPP metabolites in plasma/serum.
Collection: Collect whole blood in EDTA or Heparin tubes. Keep on ice (4°C) and process within 30 minutes.
Separation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
Spiking (Crucial): Immediately spike the plasma with a stable isotope-labeled internal standard (IS) to establish a baseline for degradation tracking.
Aliquot & Freeze: Transfer 500 µL aliquots into pre-chilled, low-bind microcentrifuge tubes. Snap-freeze in liquid nitrogen for 60 seconds.
Long-Term Storage: Transfer to a -80°C freezer.
Self-Validation Check: Analyze a "Day 0" aliquot immediately via LC-MS/MS. Compare the analyte/IS ratio of subsequent aliquots over time. A stable ratio confirms the storage protocol is successfully preventing enzymatic degradation[5].
Degradation Pathways & Workflow Visualization
Fig 1. 2,3-DCPP degradation pathways and targeted preventative storage workflows.
References
PubChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride". National Center for Biotechnology Information. URL: [Link]
Menéndez-Quintanal, L. M., et al. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." Psychoactives 2024, 3(4), 525-610. URL: [Link]
PubChem. "1-(2,3-Dichlorophenyl)piperazine". National Center for Biotechnology Information. URL: [Link]
Technical Support Center: Troubleshooting & Optimizing Cyclization of 2,3-Dichloroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the cyclization of 2,3-dichloroaniline.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the cyclization of 2,3-dichloroaniline. This precursor is critical in pharmaceutical synthesis, most notably for producing 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP)—a key intermediate for atypical antipsychotics like Aripiprazole—and for the targeted synthesis of 4-chloroindoles.
Below, you will find causality-driven troubleshooting FAQs, comparative data, and self-validating protocols to ensure high-fidelity reproducible results.
Section 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)
FAQ 1: Why is my cyclization yield consistently below 50% when reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride?
The Causality: Low yields in this double-alkylation/cyclization are typically caused by a failure to overcome the activation energy barrier or by premature degradation of the reagents. The nitrogen atom of 2,3-dichloroaniline is sterically hindered by the ortho-chlorine and electronically deactivated by both the ortho and meta electron-withdrawing chlorine atoms.
Furthermore, using the hydrochloride salt of bis(2-chloroethyl)amine is mandatory. If you attempt to use the free base, the aliphatic nitrogen mustard will rapidly undergo intramolecular cyclization to form a highly reactive aziridinium ion, leading to unwanted self-polymerization. The reaction requires sustained, elevated temperatures (120°C–200°C) to dynamically liberate the free amine in situ so it can selectively react with the deactivated aniline . If your temperature is too low, the substitution stalls; if it exceeds 220°C, thermal degradation (tarring) occurs.
FAQ 2: Should I use a solvent or a solvent-free "melt" system for this cyclization?
The Causality: While high-boiling solvents (like sulfolane or xylene) offer excellent thermal control, modern industrial optimizations favor a solvent-free melt approach. By heating liquid 2,3-dichloroaniline directly with solid bis(2-chloroethyl)amine hydrochloride, you maximize the effective molarity of the reactants, driving the kinetically slow cyclization forward. Post-reaction, a protic solvent like n-butanol is introduced solely for work-up and crystallization .
The following table summarizes the optimized parameters for 2,3-DCPP synthesis based on varying thermal profiles:
Method
Molar Ratio (Aniline : Amine HCl)
Solvent / Catalyst
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
Low-Temp Solvent
1 : 1.10
n-Butanol (Work-up only)
120
34
59.5
99.62%
Mid-Temp Melt
1 : 1.65
None
160
12
64.0
99.58%
High-Temp Melt
1 : 2.00
None
200
4
65.6
99.67%
Data synthesized from industrial patent embodiments for 2,3-DCPP optimization .
Standardized Protocol 1: Solvent-Free Cyclization of 2,3-DCPP
This protocol utilizes a self-validating system to ensure reaction integrity at every step.
Initial Charging & Melting: Charge 100 g of 2,3-dichloroaniline into a reaction vessel equipped with a mechanical stirrer and a reflux condenser. Heat to 100°C.
Self-Validation Checkpoint: Visually confirm the aniline is a completely homogeneous, free-flowing liquid before proceeding.
Reagent Addition: While maintaining 100°C, add 165 g of bis(2-chloroethyl)amine hydrochloride solid in 7 equal portions over 1 hour.
Self-Validation Checkpoint: Monitor the internal temperature probe. The addition must be paced so that the mild exotherm does not push the internal temperature past 110°C.
Thermal Cyclization: Increase the temperature to 160°C and maintain aggressive stirring for 12 hours.
Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is validated as complete only when the unreacted 2,3-dichloroaniline peak is <1.0% by area.
Work-up & Extraction: Stop heating. Carefully vent any evolved HCl gas. Slowly add 230 g of n-butanol and stir under reflux for 1 hour.
Self-Validation Checkpoint: The crude mixture must completely dissolve into the n-butanol, indicating the successful solvation of the 2,3-DCPP hydrochloride salt.
Isolation: Cool the mixture to 5°C to induce crystallization. Isolate via centrifugation and wash with a cold 10:1 methanol/water mixture.
Self-Validation Checkpoint: Perform a melting point analysis on the dried solid. A sharp melting point of 243–247°C confirms the isolation of the pure hydrochloride salt.
Experimental workflow for the solvent-free synthesis of 1-(2,3-dichlorophenyl)piperazine.
Troubleshooting logic tree for addressing low yields in 2,3-dichloroaniline cyclization.
Section 2: Palladium-Catalyzed Synthesis of 4-Chloroindoles
FAQ 3: During the synthesis of 4-chloroindoles via Sonogashira coupling and cyclization, how do I prevent the dehalogenation of the C-Cl bonds?
The Causality: When subjecting 2,3-dichloroaniline derivatives to palladium-catalyzed cross-coupling, the highly active Pd(0) species often indiscriminately inserts into the C-Cl bonds via oxidative addition, leading to unwanted dehalogenation or oligomerization. To prevent this, you must manipulate the steric and electronic environment of the catalyst.
By utilizing a highly sterically demanding, electron-rich biaryl phosphine ligand—specifically dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP) —the palladium catalyst is forced to selectively undergo oxidative addition at the more reactive ortho-position (or a pre-installed iodine/bromine atom) while completely ignoring the sterically shielded 2,3-dichloro moiety. This enables a clean Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to yield the 4-chloroindole core .
Standardized Protocol 2: One-Pot Synthesis of 4-Chloroindoles
Catalyst Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and Cy-DHTP ligand (10 mol%) in anhydrous DMF.
Self-Validation Checkpoint: A distinct color change to pale yellow/orange indicates the successful formation of the active Pd-ligand complex.
Coupling Reaction: Add the N-protected 2,3-dichloroaniline derivative (1.0 eq), a terminal alkyne (1.2 eq), and triethylamine (2.0 eq). Heat to 80°C for 6 hours.
Self-Validation Checkpoint: Perform GC-MS analysis. The intermediate ortho-alkynylaniline must be detected with its isotopic chlorine cluster intact (M, M+2, M+4), proving no dehalogenation occurred.
Intramolecular Cyclization: Add a catalytic amount of CuI (if not already present) or a mild base (like NaOH) to trigger the 5-endo-dig cyclization. Maintain at 80°C for an additional 4 hours.
Self-Validation Checkpoint: ¹H-NMR of the crude mixture must show the complete disappearance of the terminal alkyne proton (typically around 3.0 ppm) and the emergence of the distinct indole pyrrole-ring proton (around 6.5 ppm).
References
Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride (CN102807536B)
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts
Source: MDPI (Catalysts)
URL:[Link]
Optimization
Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) Synthesis & Purification
Welcome to the Technical Support Center for the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) . This compound is a critical pharmaceutical intermediate utilized in the downstream synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) . This compound is a critical pharmaceutical intermediate utilized in the downstream synthesis of atypical antipsychotics, including Aripiprazole, Brexpiprazole, and Cariprazine[1].
Because impurities in 2,3-DCPP directly carry over into the final Active Pharmaceutical Ingredient (API), achieving >99.5% purity is a strict regulatory requirement. This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating experimental protocols, and data-driven impurity profiling.
Synthesis & Impurity Formation Pathway
The primary industrial route for 2,3-DCPP relies on the bimolecular nucleophilic cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride[2][3]. Understanding the mechanistic origin of impurities is the first step in eliminating them.
Synthesis pathway of 1-(2,3-DCPP) and origins of common impurities.
Troubleshooting Guide & FAQs
Q1: My post-reaction HPLC analysis shows >5% unreacted 2,3-dichloroaniline. Why is the conversion stalling, and how can I remove this impurity?Answer: The presence of unreacted 2,3-dichloroaniline indicates an incomplete cyclization reaction. The formation of the piperazine ring requires significant activation energy; reactions run below 160°C or for less than 12 hours will stall[2][3].
Causality & Removal: 2,3-dichloroaniline is significantly less basic than the secondary amine of the newly formed piperazine ring. The target product naturally forms a hydrochloride salt (donated by the bis(2-chloroethyl)amine HCl starting material)[2]. By adding n-butanol to the crude mixture and refluxing, you exploit this differential polarity: the non-polar unreacted aniline remains dissolved in the alcohol, while the highly polar 2,3-DCPP HCl salt selectively crystallizes upon cooling[2][3].
Q2: I am detecting positional isomers like 1-(2-chlorophenyl)piperazine in my final product. Can these be removed during the n-butanol workup?Answer: No. Monochlorophenylpiperazine or 3,4-dichloro isomers are almost exclusively introduced via contaminated 2,3-dichloroaniline starting material[2].
Causality & Mitigation: Because these isomers share nearly identical pKa values and solubility profiles with the target 2,3-DCPP, they co-crystallize and are exceptionally difficult to remove via standard extraction or recrystallization[2]. The only scientifically sound solution is preventative: you must implement strict incoming Quality Control (QC) to ensure the starting 2,3-dichloroaniline is >99% pure before initiating the synthesis[2].
Q3: My crude yield is low, and the product is heavily contaminated with dark, tarry byproducts. What is failing?Answer: This indicates oxidative degradation and over-alkylation.
Causality & Mitigation: If the molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine HCl deviates from the optimal 1:1 to 1:2 range, excess alkylating agent can react with the newly formed secondary amine of the piperazine ring, creating polymeric bis-alkylated impurities[4]. Furthermore, running the reaction at 160°C in ambient air promotes the oxidation of the aniline[4]. Always conduct the reaction under a strict inert atmosphere (nitrogen or argon) and tightly control stoichiometry[4].
Quantitative Data: Impurity Profiling
The following table summarizes the quantitative analytical parameters and mitigation strategies for the most common impurities encountered during 2,3-DCPP synthesis.
Impurity Profile
Chemical Origin
Detection Method
Mitigation & Removal Strategy
Unreacted 2,3-Dichloroaniline
Incomplete cyclization (low temp/time)
HPLC-UV (254 nm)
Extend reaction to 12h at 160°C; remove via n-butanol reflux and crystallization[2][3].
Monochloro Isomers
Contaminated starting material
HPLC-UV (Gradient)
Preventative only: enforce >99% purity specification for incoming 2,3-dichloroaniline[2].
Purge vessel with Nitrogen/Argon prior to heating to 160°C[4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols integrate In-Process Control (IPC) hold points. The system is "self-validating" because the workflow cannot proceed to the next stage unless specific analytical criteria are met.
Protocol 1: Optimized Synthesis & Primary Isolation of 2,3-DCPP HCl
This protocol utilizes step-wise heating and an IPC hold point to prevent the carryover of unreacted starting materials.
Charge Reactants: In a dry reaction vessel purged with nitrogen, charge 100 g of 2,3-dichloroaniline and heat to 100°C with continuous stirring[3][4].
Controlled Addition: Gradually add 110 g of bis(2-chloroethyl)amine hydrochloride solid in 5 separate batches. Causality: Batch addition prevents uncontrolled exothermic spikes that lead to over-alkylation[4].
Cyclization: Ramp the temperature to 160°C and maintain for exactly 12 hours[2][3].
Self-Validation (IPC Check): Pull a 1 mL aliquot and analyze via HPLC. Hold Point: Do not proceed unless 2,3-dichloroaniline is <2%. If >2%, extend heating for 2 hours and re-test.
Crude Isolation: Once validated, cool the mixture slightly, add 200 g of n-butanol, and reflux for 1 hour[2][4]. Cool to room temperature to induce crystallization. Centrifuge to collect the crude 2,3-DCPP HCl[3][4].
Recrystallization: Dissolve the crude product in a 10:1 (v/v) mixture of methanol and water at reflux[2][3]. Causality: This specific solvent ratio provides the exact dielectric constant needed to dissolve the HCl salt at high temperatures while forcing supersaturation and precipitation of the pure API intermediate upon controlled cooling[2][3].
Final Isolation: Cool, centrifuge, and dry the purified 1-(2,3-dichlorophenyl)piperazine hydrochloride[2][4].
Protocol 2: HPLC Purity Validation
This protocol uses area normalization against a reference standard to objectively quantify purity[5].
System Setup: Equip the HPLC with an Octadecylsilane (C18) bonded silica gel column maintained at 30°C[2].
Mobile Phase: Prepare Mobile Phase A (Acetonitrile and disodium hydrogen phosphate buffer) and Mobile Phase B (Acetonitrile and phosphoric acid)[2][5].
Parameters: Set the flow rate to 1.0 mL/min using a gradient elution program. Set the UV detection wavelength to 254 nm[2].
Standardization: Inject a standard solution of 2,3-DCPP reference standard (dissolved in acetonitrile/water) to establish the baseline retention time[5].
Self-Validation: Inject the synthesized sample solution. Calculate the final purity using the area normalization method by comparing the sample peaks against the established reference standard[5].
Purification Workflow Logic
Self-validating purification workflow for isolating high-purity 2,3-DCPP.
Technical Support Center: Challenges in Scaling Up 1-(2,3-Dichlorophenyl)piperazine Production
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 1-(2,3-Dichlorophenyl)piperazine (DCPP). As a key intermediate in the manufacturin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 1-(2,3-Dichlorophenyl)piperazine (DCPP). As a key intermediate in the manufacturing of several pharmaceutical compounds, including the atypical antipsychotic aripiprazole, robust and scalable production of DCPP is critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1-(2,3-Dichlorophenyl)piperazine?
A1: The most common and industrially relevant synthetic routes involve the reaction of 2,3-dichloroaniline with a piperazine precursor. Two main variations are widely employed:
Reaction with bis(2-chloroethyl)amine hydrochloride: This is a direct method where 2,3-dichloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride, often at elevated temperatures (120-220°C).[3][4] This method is prevalent in many patented procedures for its straightforward approach.
In-situ formation from diethanolamine: This route involves reacting diethanolamine with a halogenating agent, such as hydrogen bromide, to form a bis(2-haloethyl)amine species in situ, which then reacts with 2,3-dichloroaniline.[1][2] This approach avoids the handling of the toxic bis(2-chloroethyl)amine hydrochloride.[2]
A less common but mechanistically important alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (like 1,2,3-trichlorobenzene) and piperazine.[5][6] While offering broad substrate scope, concerns about catalyst cost and removal can limit its large-scale application.[7]
Q2: What are the most common impurities encountered during DCPP synthesis?
A2: Several process-related impurities can arise during the synthesis of DCPP. These include:
Unreacted Starting Materials: Residual 2,3-dichloroaniline is a frequent impurity, indicating an incomplete reaction.[3][8]
Isomeric Impurities: The presence of monochlorophenylpiperazine isomers, such as 1-(2-chlorophenyl)piperazine, is almost always due to isomeric impurities within the 2,3-dichloroaniline starting material.[3][8]
Over-alkylation Products: Dimerization or further arylation of the DCPP product can occur, leading to more complex, high-molecular-weight impurities.[8]
Solvent Residues: Residual solvents from the reaction and work-up, such as n-butanol or methanol, may be present in the crude product.[8]
Q3: What are the recommended purification methods for crude DCPP?
A3: The most effective and widely used method for purifying crude DCPP is recrystallization, particularly of its hydrochloride salt.[8][9] Protic solvents are generally favored for this process.[8]
Methanol: This is a commonly reported and effective solvent for recrystallizing DCPP hydrochloride.[8]
Methanol/Water Mixture: A mixed solvent system of methanol and water can also be utilized to achieve high purity.[9][10]
For oily or particularly impure crude products, a work-up involving neutralization to the free base, extraction with an organic solvent, and then re-formation of the hydrochloride salt can be an effective purification strategy.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 1-(2,3-Dichlorophenyl)piperazine.
Problem 1: Low Reaction Yield
Possible Causes & Solutions
Incomplete Reaction: The reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride can be slow.[11]
Solution: Systematically increase the reaction time and/or temperature within the recommended range (120-220°C).[4][11] It is crucial to monitor the reaction progress by a suitable analytical method like HPLC to determine the optimal reaction endpoint.[1][3]
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave an excess of one starting material and limit the formation of the product.
Solution: Ensure the molar ratio of the piperazine precursor to 2,3-dichloroaniline is optimized. Some protocols suggest using an excess of the bis(2-chloroethyl)amine hydrochloride.[3]
Poor Reagent Quality: Impurities or degradation of starting materials can inhibit the reaction.
Solution: Use high-purity reagents. It is advisable to test the purity of the 2,3-dichloroaniline starting material for isomeric impurities before beginning the synthesis.[3]
An excess of the amine component can drive the reaction to completion.
Problem 2: Formation of Significant Impurities
Possible Causes & Solutions
Isomeric Impurities Detected: Peaks corresponding to monochlorophenylpiperazines are observed in the product analysis.
Cause: This is almost certainly due to the presence of chloroaniline isomers in the 2,3-dichloroaniline starting material.[3]
Solution: The most effective mitigation strategy is to use highly pure 2,3-dichloroaniline. If present, these closely related impurities can be challenging to remove by simple recrystallization.[3]
Over-alkylation/Dimerization: Formation of higher molecular weight byproducts.
Cause: This side reaction is favored under certain conditions, particularly with a high concentration of the DCPP product relative to the piperazine precursor.
Solution: Control the stoichiometry by using a slight excess of the piperazine precursor.[3] Additionally, the slow addition of 2,3-dichloroaniline to the reaction mixture can help to maintain a low concentration of the aniline, thereby reducing the likelihood of a second arylation event.[3]
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
Product Oiling Out During Crystallization: The product separates as an oil instead of forming crystals.
Cause: The solution may be supersaturated, or the cooling rate is too rapid. The presence of impurities can also inhibit crystallization.
Solution 1: Seeding: Introduce a small crystal of pure DCPP hydrochloride to induce crystallization.
Solution 2: Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[9]
Solution 3: Solvent System Adjustment: If using a mixed solvent system, slightly increasing the proportion of the less-soluble solvent may promote crystallization.
Poor Crystal Formation or Low Recovery After Recrystallization:
Cause: Using an excessive amount of solvent will result in a lower yield as more product remains in the mother liquor.[9]
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] If the product is still impure, a second recrystallization may be necessary.[8]
Product is an Oil Instead of a Solid: The hydrochloride salt is obtained as a viscous oil.
Solution: Neutralize the oily hydrochloride salt with a base (e.g., aqueous sodium hydroxide) to form the free base of DCPP. The free base can then be extracted with an organic solvent like ethyl acetate, dried, and the solvent evaporated. The purified free base can then be re-converted to the hydrochloride salt by treatment with HCl in a suitable solvent such as isopropanol or ether, which often results in a crystalline product.[8]
Experimental Protocols
Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.[3][4]
In a suitable reaction vessel, charge 2,3-dichloroaniline.
Heat the vessel to approximately 100°C with stirring to melt the aniline.[4]
Gradually add bis(2-chloroethyl)amine hydrochloride in portions.
After the addition is complete, raise the temperature to the desired reaction temperature (e.g., 160-200°C).[4][12]
Maintain the reaction at this temperature for the specified duration (e.g., 4-12 hours), monitoring the reaction progress by a suitable method (e.g., HPLC).[3][4]
Upon completion, cool the reaction mixture and add a suitable solvent such as n-butanol.[4][10]
Reflux the mixture for 1 hour, then cool to induce crystallization of the crude product.[3][10]
Isolate the crude product by filtration.
Purification by Recrystallization
This protocol is for the purification of 1-(2,3-Dichlorophenyl)piperazine hydrochloride.[8][9]
Place the crude DCPP hydrochloride into an Erlenmeyer flask.
Add a minimal amount of methanol and heat the mixture to boiling while stirring to achieve complete dissolution.[8]
If the solution is colored, decolorizing charcoal can be added at this stage.
If charcoal was used, perform a hot gravity filtration to remove it.
Allow the hot solution to cool slowly to room temperature to allow for the formation of pure crystals.[9]
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[9]
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold methanol or a cold methanol/water mixture.[9]
Dry the purified crystals in a vacuum oven until a constant weight is achieved.[9]
Visualizing the Process
General Synthesis Workflow
Caption: Workflow for the synthesis and purification of DCPP HCl.
Technical Support Center: Overcoming Solubility Issues with 2,3-DCPP HCl
Welcome to the Application Scientist Support Portal. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a critical intermediate in the synthesis of atypical antipsychotics like aripiprazole and serves as an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a critical intermediate in the synthesis of atypical antipsychotics like aripiprazole and serves as an important analytical reference standard[1]. However, its ionic nature and hygroscopicity frequently cause solubility bottlenecks during organic synthesis and stock solution preparation[2].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve these issues.
Baseline Solubility Profile
Before troubleshooting, it is essential to understand the baseline solubility of the hydrochloride salt form. The quantitative data below summarizes the solubility of 2,3-DCPP HCl in common laboratory solvents[1].
Solvent
Polarity / Type
Solubility (mg/mL)
Application Suitability
DMSO
Polar Aprotic
16.0
Ideal for high-concentration in vitro assay stock solutions.
DMF
Polar Aprotic
11.0
Suitable for polar organic synthesis and stock solutions.
Not recommended for the HCl salt. Requires free-basing[3].
Ethyl Acetate (EtOAc)
Moderately Polar
Insoluble
Not recommended for the HCl salt. Requires free-basing.
Troubleshooting FAQs
Q1: Why does 2,3-DCPP HCl precipitate or refuse to dissolve when I add it to dichloromethane (DCM) or ethyl acetate?
The Causality: 2,3-DCPP HCl is an ionic salt. The piperazine ring contains a secondary amine that, in the hydrochloride form, is protonated to create a positively charged piperazinium ion paired with a chloride anion[4]. This ionic lattice possesses high lattice energy. Non-polar solvents like DCM or moderately polar solvents like ethyl acetate lack the dielectric constant required to separate these ions. The solvent-solute interactions simply cannot overcome the strong ionic bonds of the salt.
The Solution: To achieve solubility in non-polar organic solvents, you must convert the salt into its neutral "free base" form. The free base of 2,3-DCPP is highly lipophilic and readily dissolves in chloroform and DCM[3]. See the Free-Basing Protocol below.
Q2: What are the optimal solvents for preparing high-concentration stock solutions directly from the HCl salt?
The Causality: To dissolve the intact HCl salt without chemical modification, you must use solvents capable of solvating ions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are optimal because their high dipole moments effectively stabilize the separated piperazinium and chloride ions.
The Solution: Use anhydrous DMSO to achieve concentrations up to 16 mg/mL[1]. Ensure the solvent is anhydrous, as the introduction of water can cause localized precipitation over time.
Q3: My 2,3-DCPP HCl powder has become clumpy and takes much longer to dissolve in DMSO than it used to. Is the compound degrading?
The Causality: It is highly unlikely to be chemical degradation, as 2,3-DCPP is chemically stable under standard ambient conditions[3]. Instead, the issue is moisture absorption. 2,3-DCPP HCl is highly hygroscopic[2]. When exposed to ambient humidity, the salt absorbs water molecules into its crystal lattice, causing the powder to clump (crystal bridging). This moisture acts as a physical barrier, reducing the effective surface area of the powder and drastically slowing down dissolution kinetics.
The Solution: Store the compound in a desiccator over anhydrous calcium sulfate or silica gel at 2-8°C[2]. If clumping has already occurred, gently crush the solid with a glass stirring rod and utilize sonication or mild heating (up to 40°C) to facilitate dissolution in DMSO.
Experimental Protocol: Free-Basing 2,3-DCPP HCl for Organic Synthesis
When your synthetic workflow (such as N-alkylation to form aripiprazole) requires a non-polar solvent, you must perform a liquid-liquid extraction to generate the free base[5]. This protocol is a self-validating system: the successful phase transfer of the insoluble solid into the clear organic layer visually confirms the deprotonation.
Potassium Carbonate (K₂CO₃) or 1M Sodium Hydroxide (NaOH)[5]
Separatory Funnel
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Preparation of the Biphasic System: Suspend the desired amount of 2,3-DCPP HCl in a 1:1 mixture of distilled water and your chosen organic solvent (e.g., DCM). At this stage, the salt will partially dissolve in the water, but the organic layer will remain free of the compound.
Alkalinization (Deprotonation): Slowly add a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the aqueous layer while stirring vigorously[5]. Continue addition until the aqueous phase reaches a pH > 9.
Mechanistic Insight: The base neutralizes the acidic piperazinium ion, stripping the proton to form water, a potassium chloride byproduct, and the neutral 2,3-DCPP free base.
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently to release any CO₂ gas (if using carbonate). Allow the layers to separate. The newly formed free base, being highly lipophilic, will partition entirely into the organic layer[3].
Isolation: Collect the organic layer. If using DCM, it will be the bottom layer; if using EtOAc, it will be the top layer. Wash the organic layer once with brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the purified 2,3-DCPP free base as an oil or low-melting solid, ready for your organic reaction.
Process Visualization
The following diagram illustrates the chemical workflow and phase-transfer logic of the free-basing protocol.
Workflow for converting 2,3-DCPP HCl to its organic-soluble free base form.
References[3] Grokipedia. "2,3-Dichlorophenylpiperazine". Available at: 2]">https://grokipedia.com[2] ChemicalBook. "1-(2,3-Dichlorophenyl)piperazine hydrochloride". Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0263673.htm[1] Cayman Chemical. "2,3-Dichlorophenylpiperazine (hydrochloride) (Item No. 14296)". Available at: https://www.caymanchem.com/product/14296[5] Google Patents. "US20150093441A1 - Oral solid preparation comprising aripiprazole and method for...". Available at: https://patents.google.com/patent/US20150093441A1/en[4] PubChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 | CID 11630372". Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11630372
Minimizing side-product formation in N-arylpiperazine synthesis
Welcome to the Technical Support Center for N-Arylpiperazine Synthesis . This portal provides drug development professionals, process chemists, and researchers with advanced troubleshooting guides, self-validating protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-Arylpiperazine Synthesis . This portal provides drug development professionals, process chemists, and researchers with advanced troubleshooting guides, self-validating protocols, and FAQs to minimize side-product formation during the synthesis of piperazine-derived pharmacophores.
The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, found in blockbuster drugs like aripiprazole and vortioxetine. While Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) are the standard methods for constructing these scaffolds, researchers frequently encounter yield-limiting side products such as N,N'-diarylation, dehalogenation, and homocoupling.
I. Mechanistic Overview of Side-Product Formation
To effectively troubleshoot a reaction, one must first understand the competing pathways within the catalytic cycle.
Reaction pathways in Pd-catalyzed piperazine arylation.
II. Quantitative Impact of Reaction Parameters
The choice of protecting groups, stoichiometry, and solvent plays a critical role in dictating the product distribution. The table below summarizes the causality between experimental design choices and the resulting product ratios[1][2].
Synthetic Strategy
Piperazine Equivalents
Protecting Group
Solvent Polarity
Mono-arylation (%)
N,N'-Diarylation (%)
Direct Coupling (Stoichiometric)
1.0 eq
None
Non-polar (Toluene)
~45%
~40%
Direct Coupling (Excess)
5.0 - 6.0 eq
None
Non-polar (m-Xylene)
>85%
<5%
Protected Amine Strategy
1.1 eq
N-Boc
Non-polar (Toluene)
>95%
0%
Direct Coupling (Polar Solvent)
5.0 eq
None
Polar (DMAC)
~60%
~15% (High Dehalo)
Data Summary: Using a mono-protected piperazine or a vast excess of free piperazine in non-polar solvents (e.g., m-xylene, toluene) provides the highest selectivity for the desired mono-arylated product[2][3].
III. Troubleshooting Guide & Logic Tree
Troubleshooting logic for diagnosing and resolving low mono-arylation yields.
Problem 1: Excessive N,N'-Diarylation
The Causality: Piperazine contains two secondary amines. While the first arylation slightly reduces the nucleophilicity of the second nitrogen due to steric hindrance and electron withdrawal, highly active Pd-catalysts will still readily couple the second nitrogen if the local concentration of aryl halide is high[4].
The Solution: The most robust process chemistry solution is to use N-Boc-piperazine [5]. If protecting groups must be avoided to save synthetic steps, use a 5- to 6-fold excess of free piperazine and add the aryl halide dropwise to keep its steady-state concentration low[3].
Problem 2: Dehalogenation (Reduction of Aryl Halide)
The Causality: This occurs when the palladium-amido complex undergoes β-hydride elimination rather than reductive elimination. The hydride is transferred to the palladium center, which then reductively eliminates to form the reduced arene[2].
The Solution: Accelerate the rate of reductive elimination. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos ). The steric bulk of these ligands forces the palladium center into a geometry that highly favors the rapid reductive elimination of the C-N bond, outcompeting the β-hydride elimination pathway[6].
Problem 3: Homocoupling of the Aryl Halide
The Causality: Homocoupling (forming a biaryl species) is almost exclusively caused by the ingress of oxygen into the reaction mixture. Oxygen re-oxidizes the Pd(0) species, triggering an oxidative homocoupling cycle[5].
The Solution: Implement strict Schlenk techniques. Sparge solvents with Argon for at least 30 minutes prior to use, and consider ordering palladium catalysts in pre-subdivided, sealed ampules to prevent degradation from repeated atmospheric exposure[5].
IV. Self-Validating Experimental Protocols
To ensure reproducibility and built-in error checking, utilize the following self-validating methodologies.
Protocol A: Synthesis via Mono-Protected Piperazine (Zero-Diarylation Guarantee)
This protocol utilizes N-Boc-piperazine to completely block the second nitrogen, ensuring 100% selectivity for mono-arylation prior to deprotection[7].
Step 1: Buchwald-Hartwig Amination
Preparation: To an oven-dried Schlenk flask, add Aryl Halide (1.0 eq), N-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and NaOtBu (1.4 eq).
Inerting: Evacuate and backfill the flask with Argon three times.
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
Reaction: Heat to 85°C for 4-6 hours.
Self-Validation Checkpoint: Spot the reaction on a TLC plate. The disappearance of the Aryl Halide spot confirms completion. If the solution turns jet-black within 10 minutes, oxygen has entered the system and precipitated palladium black; abort and restart.
Step 2: One-Pot Acidic Deprotection
Cooling & Acidification: Cool the reaction to 0°C. Slowly add 3.0 equivalents of H₃PO₄ or Trifluoroacetic acid (TFA) directly to the reaction mixture[5].
Deprotection: Stir at room temperature for 2 hours.
Self-Validation Checkpoint: Perform LC-MS. The mass should shift from [M+H]⁺ of the Boc-intermediate to[M-100+H]⁺ (loss of the Boc group).
Workup: Basify the aqueous layer to pH 12 using 1M NaOH, extract with Dichloromethane (3x), dry over Na₂SO₄, and concentrate.
Protocol B: Direct Mono-Arylation of Free Piperazine (Atom-Economic Route)
Used when step-count reduction is critical. Relies on stoichiometry and acid-base extraction to isolate the product[3][5].
Reaction Setup: Combine Aryl Halide (1.0 eq), anhydrous Piperazine (6.0 eq), Pd(OAc)₂ (2.0 mol%), BrettPhos (4.0 mol%), and NaOtBu (1.4 eq) in degassed m-xylene. Heat at 110°C for 8 hours.
Acid-Base Extraction (Crucial Step):
Quench with water and extract with Ethyl Acetate.
Wash the organic layer with 1M HCl. Causality: Free piperazine is highly water-soluble and remains in the aqueous waste. The mono-arylpiperazine forms a salt and moves into the acidic aqueous layer, leaving any neutral dehalogenated or homocoupled impurities in the organic layer.
Separate the acidic aqueous layer, basify it to pH 10 with Na₂CO₃, and extract with fresh Ethyl Acetate to recover the pure mono-arylpiperazine.
Self-Validation Checkpoint: GC-MS analysis of the final organic extract should show a single peak corresponding to the mono-arylated mass, validating the success of the acid-base purification.
V. Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black immediately upon heating?A1: A rapid color change to black indicates the precipitation of "Palladium Black" (inactive Pd(0) nanoparticles). This is caused by catalyst decomposition, usually due to oxygen ingress or the use of wet solvents. Ensure your solvents are rigorously degassed and your base (NaOtBu) is handled in a glovebox, as it is highly hygroscopic[6].
Q2: I am using free piperazine. How do I remove the N,N'-diarylpiperazine impurity without column chromatography?A2: You can exploit the basicity difference. N,N'-diarylpiperazine is significantly less basic than mono-N-arylpiperazine because both nitrogens are conjugated with electron-withdrawing aryl rings. By carefully adjusting the pH of your aqueous workup to ~pH 4-5, the mono-arylated product will protonate and partition into the aqueous layer, while the diarylated impurity will remain unprotonated and stay in the organic layer.
Q3: Can I use K₂CO₃ instead of NaOtBu as the base?A3: It depends on your substrate and catalyst. NaOtBu is a strong, non-nucleophilic base that rapidly deprotonates the palladium-bound amine, driving the catalytic cycle[7]. However, if your aryl halide contains base-sensitive functional groups (like esters or enolizable ketones), you must switch to a weaker base like K₂CO₃ or Cs₂CO₃. Note that weaker bases usually require higher temperatures and specific ligands (like XPhos) to achieve full conversion[5].
Q4: Is SNAr a viable alternative to Buchwald-Hartwig for piperazine arylation?A4: Yes, but only if your aryl halide is highly electron-deficient (e.g., contains ortho or para nitro, cyano, or trifluoromethyl groups)[4][8]. For example, reacting piperazine with 1-chloro-4-nitrobenzene via SNAr requires no palladium catalyst—only a simple amine base like DIPEA in a polar solvent like NMP at 120°C[4]. For neutral or electron-rich aryl halides, Buchwald-Hartwig is mandatory.
VI. References
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI.com. Available at: [Link]
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI.com. Available at: [Link]
NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH.gov. Available at:[Link]
ACS Publications. "Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction." ACS.org. Available at: [Link]
Tosoh Research. "Pd/P(t-Bu)3-Catalyzed Synthesis of Aromatic Amines." Tosoh.co.jp. Available at:[Link]
Technical Support Center: Decontamination and Disposal of 1-(2,3-Dichlorophenyl)piperazine (DCPP) Waste
This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth technical and safety information for the handling, decontamination, and disposal of 1-(2,3-Dich...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth technical and safety information for the handling, decontamination, and disposal of 1-(2,3-Dichlorophenyl)piperazine (DCPP) and its associated waste streams. The protocols and answers herein are synthesized from authoritative safety data sheets and regulatory guidelines to ensure scientific integrity and promote a safe laboratory environment.
Section 1: Understanding the Compound and Associated Hazards
1-(2,3-Dichlorophenyl)piperazine, often encountered as its hydrochloride salt, is a piperazine derivative widely used in pharmaceutical research and as an intermediate in the synthesis of active pharmaceutical ingredients like Aripiprazole.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring, contributes to its reactivity and its hazardous properties.[1]
Understanding the hazard profile is the cornerstone of safe handling. DCPP is classified as a hazardous chemical with the following primary risks:
Skin Irritation: Causes skin irritation upon contact.[3][4][5][6][7][8]
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[3][4][5][6][7][8]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5][6][7][8]
Harmful if Swallowed: Oral ingestion is toxic.[3][4][5]
Environmental Hazard: The compound is noted to be very toxic to aquatic life with long-lasting effects.[9]
This profile necessitates the use of stringent safety protocols and appropriate personal protective equipment (PPE) at all times.
Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements
Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA-approved respirator (e.g., N95/P95 particle respirator).[3][6]
To prevent inhalation of airborne particles that can irritate the respiratory tract. Always handle in a well-ventilated area or a chemical fume hood.[3][9]
General Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[3][5]
To prevent accidental ingestion.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the decontamination and disposal of DCPP.
Q1: What is the correct immediate response to a small DCPP powder spill on a workbench?
For a small, contained spill, the primary goal is to clean it up without creating airborne dust. Avoid dry sweeping with a brush. Instead, carefully sweep or vacuum up the material and place it into a suitable, closed, and clearly labeled container for disposal.[3][4] The affected area should then be decontaminated.
Q2: What should I use to decontaminate surfaces after working with DCPP or after a spill?
Surfaces and equipment can be decontaminated by scrubbing with alcohol.[5] After cleaning, the materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste in the same manner as the DCPP itself.
Q3: Can I dispose of DCPP waste in the regular trash or down the drain?
Absolutely not. DCPP is very toxic to aquatic life with long-lasting effects.[9] Disposal down the drain is strictly prohibited. Similarly, due to its hazardous nature, it cannot be disposed of in regular solid waste streams. All DCPP waste must be treated as hazardous chemical waste.
Q4: What is the approved method for disposing of DCPP waste?
The universally recommended method is to use a licensed professional waste disposal service.[3][6][9] The material should be collected in a suitable, closed container, clearly labeled as hazardous waste.[9] Some safety data sheets suggest that the product can be burned in a chemical incinerator equipped with an afterburner and scrubber, a process that must be performed by a licensed facility.[4][6][9]
Q5: How should I handle empty DCPP containers?
Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[9] They should not be reused. Triple-rinsing with a suitable solvent (like alcohol) can decontaminate the container, but the rinsate must then be collected and disposed of as hazardous waste.
Q6: What should I do in case of personal exposure to DCPP?
Follow these first-aid measures immediately:
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention if irritation persists.[3]
Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3][5] Seek medical advice if skin irritation occurs.[3]
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[3][5] If feeling unwell, call a poison center or doctor.[3]
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[3][4]
Section 3: Troubleshooting and Detailed Protocols
This section provides step-by-step guides for specific scenarios you may encounter.
Troubleshooting Guide: Managing a DCPP Spill
The appropriate response to a spill depends on its scale. The immediate priority is to prevent exposure and contain the spread of the material.
Caption: Decision workflow for responding to a DCPP spill.
Experimental Protocol 1: Decontamination of a Small DCPP Spill
Causality: This protocol is designed to safely remove spilled solid DCPP while minimizing aerosolization, followed by chemical inactivation of any remaining residue.
Materials:
Appropriate PPE (Nitrile gloves, safety goggles, lab coat, N95 respirator)
Scoop or dustpan (plastic, spark-proof)
Sealable, labeled hazardous waste container
Absorbent pads or paper towels
70% Ethanol or Isopropanol
Waste bags for contaminated materials
Procedure:
Ensure Safety: Don all required PPE. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
Containment: If the powder is spreading, cover it with a slightly dampened paper towel to prevent dust from becoming airborne. Do not add excess liquid that could cause the spill to run.
Physical Removal: Carefully sweep up the solid material using a scoop or dustpan.[3][4] Avoid any actions that create dust. Place the collected solid and any contaminated paper towels into the pre-labeled hazardous waste container.
Surface Decontamination: Liberally wet paper towels with 70% alcohol and wipe the entire spill area, working from the outside in.[5] This ensures any remaining particles are dissolved and removed.
Final Cleaning: Perform the alcohol wipe at least two more times with fresh paper towels to ensure thorough decontamination.
Waste Disposal: Place all used paper towels, gloves, and other contaminated disposable materials into the hazardous waste container.
Hygiene: Once the cleanup is complete and the waste is secured, remove PPE and wash hands thoroughly with soap and water.[3][5]
Experimental Protocol 2: Packaging DCPP Waste for Disposal
Causality: Proper packaging and labeling are regulatory requirements and are essential for the safety of waste handlers. This protocol ensures compliance and prevents accidental exposure.
Procedure:
Select Container: Choose a container that is chemically compatible, robust, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) drum or bottle is a suitable choice.
Segregate Waste: Collect all DCPP waste streams in a dedicated container.[9] This includes pure/excess DCPP, contaminated labware (pipette tips, wipes), used PPE, and spill cleanup materials. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "1-(2,3-Dichlorophenyl)piperazine"
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][9] It should be in a designated satellite accumulation area with secondary containment.
Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed professional waste disposal service.[3][6] Provide them with the Safety Data Sheet (SDS) for DCPP to ensure they can handle and transport it correctly.[9]
Caption: Complete workflow for DCPP hazardous waste disposal.
References
Microbial Decomposition of Chlorinated Aromatic Compounds. EPA. Available from: [Link]
Biodegradability of chlorinated aromatic compounds. Eurochlor. Available from: [Link]
Microbial Degradation of Chlorinated Aromatic Compounds. Taylor & Francis Group. Available from: [Link]
Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Pi Chemicals. Available from: [Link]
1-(2,3-Dichlorophenyl)piperazine. PubChem, National Center for Biotechnology Information. Available from: [Link]
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available from: [Link]
Degradation of chlorinated aromatic compounds in UASB reactors. IWA Publishing. Available from: [Link]
1-(2,3-Dichlorophenyl)piperazine HCl – API Intermediate. Darshan Healthcare pvt ltd. Available from: [Link]
Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Capot Chemical. Available from: [Link]
Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride. Thermo Fisher Scientific. Available from: [Link]
1-(2,3-Dichlorophenyl)piperazine hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available from: [Link]
Technical Support Center: Managing Air & Moisture Sensitivity of 1-(2,3-Dichlorophenyl)piperazine HCl
Welcome to the Technical Support and Troubleshooting Portal. As application scientists, we frequently receive inquiries regarding the inconsistent reaction yields and handling difficulties associated with 1-(2,3-Dichloro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal. As application scientists, we frequently receive inquiries regarding the inconsistent reaction yields and handling difficulties associated with 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl).
This compound is a critical pharmaceutical intermediate, primarily utilized as a nucleophilic building block in the synthesis of the atypical antipsychotic Aripiprazole[1]. While chemically stable against rapid oxidation, DCPP HCl exhibits pronounced environmental sensitivity in the form of hygroscopicity[2][3]. This guide provides drug development professionals with the mechanistic understanding and self-validating protocols required to manage this sensitivity effectively.
Part 1: Physicochemical Profile & Reference Data
To establish a baseline for quality control, it is imperative to understand the physical parameters of the reagent. Absorbed atmospheric moisture alters these baseline metrics, particularly mass and solubility.
Property
Verified Value
Clinical / Synthetic Relevance
Chemical Name
1-(2,3-Dichlorophenyl)piperazine hydrochloride
Active nucleophile in API synthesis.
CAS Number
119532-26-2
Unique identifier for procurement and safety tracking[2].
High melting point indicates thermal stability of the salt lattice[1].
Solubility
Soluble in water, DMSO, methanol
Dictates solvent choice for coupling reactions and analytical assays[4].
Environmental Sensitivity
Highly Hygroscopic
Requires strict atmospheric control during handling to prevent water absorption[3].
Part 2: Diagnostic FAQs & Troubleshooting
Q1: Why is DCPP HCl classified as "air-sensitive" if it does not readily oxidize?A: In the context of DCPP HCl, "air sensitivity" refers strictly to its hygroscopic nature —its tendency to absorb water vapor from ambient air[3]. The hydrochloride salt lattice forms strong hydrogen bonds with atmospheric water. This leads to two critical failure modes in the laboratory:
Stoichiometric Inaccuracy: Absorbed water artificially inflates the mass of the bulk powder. If a researcher weighs 10.0 g of moisture-compromised DCPP HCl, they may only be introducing 9.2 g of the active piperazine moiety, leading to a deficit in the reaction stoichiometry.
Physical Agglomeration: Moisture causes the fine crystalline powder to form hard clumps, drastically reducing its active surface area and dissolution rate in organic solvents.
Q2: How does atmospheric moisture mechanistically impact the downstream synthesis of Aripiprazole?A: Aripiprazole is synthesized via an alkylation reaction where DCPP HCl acts as a nucleophile to attack 7-(4-bromobutoxy)-3,4-dihydrocarbostyril in the presence of a base and solvent[5]. If the DCPP HCl contains absorbed water, the water molecules act as competing nucleophiles. The basic conditions deprotonate the water, forming hydroxide ions that attack the alkyl bromide precursor. This side reaction hydrolyzes the expensive carbostyril intermediate into an inactive alcohol byproduct, suppressing your Aripiprazole yield and generating impurities that are notoriously difficult to clear during final API crystallization.
Q3: Can I use Loss on Drying (LOD) to check the moisture content of my batch?A: We strongly advise against LOD for DCPP HCl. LOD measures total mass lost upon heating, which cannot distinguish between absorbed water, residual synthesis solvents (like methanol), or partial sublimation of the hydrochloride salt itself. Instead, use Karl Fischer (KF) Titration , which is highly selective for water molecules and provides an exact quantitative measurement.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, handling DCPP HCl requires a closed-loop system where the problem (moisture) is quantified, remediated, and verified before the reagent is deployed in API synthesis.
Protocol A: Moisture Quantification via Karl Fischer (KF) Titration
Causality: This protocol uses a volumetric method to selectively titrate water, ensuring the reagent meets the strict < 0.5% w/w moisture threshold required for anhydrous coupling reactions.
Validation Mechanism: The system is self-validated by first running a certified 1% water standard to confirm titrator calibration.
Calibration: Inject 1.0 mL of a certified 1% water standard into the KF volumetric titrator to verify the titer factor.
Sample Preparation: Inside a nitrogen-purged glovebox, rapidly weigh exactly 100.0 mg of the DCPP HCl sample into a dry, septum-capped vial.
Dissolution: Inject 2.0 mL of anhydrous methanol (KF grade) into the vial to completely dissolve the salt.
Titration: Draw the dissolved sample into a dry syringe and inject it into the KF titration vessel. Titrate with Hydranal reagent until the electrometric endpoint is reached.
Calculation: Calculate the water content: %H2O = [(Volume of titrant × Titer) / Sample Mass] × 100.
Decision Gate: If %H2O > 0.5%, proceed to Protocol B. If < 0.5%, the batch is cleared for synthesis.
Protocol B: Vacuum Recovery of Hygroscopic DCPP HCl
Causality: Heating the compound to 50 °C provides sufficient kinetic energy to break the hydrogen bonds between the salt lattice and water molecules, while the deep vacuum lowers the boiling point of water, driving it off without risking thermal degradation of the piperazine ring.
Preparation: Transfer the clumped/moist DCPP HCl into a pre-weighed, dry glass drying tray. Break up large agglomerates using a dry stainless-steel spatula to maximize the exposed surface area.
Drying: Place the tray into a vacuum oven. Set the temperature to 50 °C . (Warning: Do not exceed 80 °C to prevent thermal degradation).
Evacuation: Apply a deep vacuum of at least 20 mbar and maintain this state for 12 to 24 hours, depending on the batch size.
Inert Backfill: Backfill the oven with high-purity, dry Argon (or Nitrogen) gas before opening the chamber.
Storage: Immediately transfer the dried powder to an amber glass bottle with a PTFE-lined cap.
Validation: Re-run Protocol A on a 100 mg aliquot of the dried batch to validate that the moisture content is now below the 0.5% threshold.
Part 4: Logical Workflow Visualization
The following diagram illustrates the closed-loop handling and validation workflow required to successfully utilize DCPP HCl in pharmaceutical synthesis.
Logical workflow for moisture quantification and recovery of hygroscopic DCPP HCl.
References
ChemicalBook. "119532-26-2 CAS MSDS (1-(2,3-Dichlorophenyl)piperazine hydrochloride)". 2
BenchChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Technical Support Center".3
LookChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride Properties and Specifications".4
BenchChem. "Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical (Aripiprazole Precursor Workflows)". 5
Troubleshooting inconsistent results in 2,3-DCPP behavioral assays
2,3-DCPP Behavioral Assay Support Center: Troubleshooting & Methodology Guide Welcome to the Technical Support Center for 2,3-DCPP behavioral pharmacology. As a Senior Application Scientist, I frequently encounter resear...
Author: BenchChem Technical Support Team. Date: March 2026
2,3-DCPP Behavioral Assay Support Center: Troubleshooting & Methodology Guide
Welcome to the Technical Support Center for 2,3-DCPP behavioral pharmacology. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent behavioral data when working with 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP). Known primarily as a synthetic precursor and active metabolite of atypical antipsychotics like aripiprazole and cariprazine, 2,3-DCPP is a complex pharmacophore (1)[1]. Its partial agonism at dopamine D2/D3 receptors and its off-target inhibition of cholesterol biosynthesis enzymes create a highly variable pharmacological profile (2)[2].
This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to stabilize your assay results.
Module 1: Mechanistic Troubleshooting (FAQ)
Q1: Why am I observing a biphasic or U-shaped dose-response curve in my open-field locomotor assays?Causality & Expert Insight: 2,3-DCPP acts as a partial agonist at dopamine D2 and D3 receptors (3)[3]. At low doses, it preferentially binds to high-affinity presynaptic autoreceptors. This triggers a negative feedback loop that decreases endogenous dopamine release, resulting in hypolocomotion. As the dose increases, 2,3-DCPP occupies postsynaptic D2/D3 receptors. Because it is a partial agonist, it competes with endogenous dopamine, leading to a stabilization or slight stimulation of locomotion depending on the animal's baseline dopaminergic tone (4)[4].
Self-Validating Solution: To isolate postsynaptic effects, run a parallel cohort pre-treated with a dopamine-depleting agent (e.g., reserpine). If the biphasic curve disappears and you only see dose-dependent stimulation, your assay is successfully validated against presynaptic interference.
Q2: My chronic 2,3-DCPP administration models (e.g., 14-day dosing) are showing unexpected cognitive deficits and anhedonia not seen in acute dosing. What is confounding the data?Causality & Expert Insight: 2,3-DCPP is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway, showing significant inhibitory activity at concentrations as low as 5 nM (5)[5]. Chronic dosing leads to the accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in membrane cholesterol. This alters lipid raft microdomains in the brain, impairing general receptor signaling (including serotonin and glutamate) entirely independent of direct D2/D3 binding[5].
Self-Validating Solution: Implement a biochemical counter-screen. Quantify serum or brain 7-DHC levels using GC-MS after chronic administration. If 7-DHC is elevated, your behavioral phenotype is likely confounded by sterol disruption rather than targeted dopamine modulation.
Q3: Why is there high inter-subject variability in wild-type cohorts compared to D3-knockout models?Causality & Expert Insight: The dual action on dopaminergic and serotonergic systems makes 2,3-DCPP highly sensitive to the endogenous neurotransmitter tone of individual animals[4]. Stress from handling or circadian fluctuations alters baseline dopamine, shifting the partial agonist's effect from stimulatory to inhibitory. D3-knockout models remove the primary high-affinity target, artificially stabilizing the variance.
Module 2: Quantitative Data & Pharmacological Baselines
To properly design your dosing regimens, you must account for the distinct affinity tiers of 2,3-DCPP. Failure to align your dose with the correct target affinity is the leading cause of irreproducible behavioral data.
Target / Enzyme
Affinity (Ki) / Potency
Functional Role
Pharmacological Impact
Dopamine D3
~1 - 5 nM
Partial Agonist
Primary driver of low-dose behavioral effects (e.g., hypolocomotion)[1].
Dopamine D2
~5 - 15 nM
Partial Agonist
Competes with DA at higher doses; modulates reward/motor pathways[2].
Protocol 1: Acute Locomotor Activity Assay (Controlling for Autoreceptor Bias)
Design Principle: This protocol uses a self-validating pharmacological challenge to ensure the behavioral readout is a direct result of 2,3-DCPP's postsynaptic partial agonism, rather than a secondary effect of stress or presynaptic feedback.
Habituation (Days 1-3): Acclimate mice to the open-field arenas for 60 minutes daily to establish a stable, low-stress baseline.
Validation Check: Locomotion must decrease by at least 50% from Day 1 to Day 3. If not, the animals are still stressed, and endogenous dopamine tone will skew the 2,3-DCPP response.
Baseline Depletion (Day 4 - Optional for Postsynaptic Isolation): Administer Reserpine (3 mg/kg, i.p.) 18 hours prior to the assay to deplete endogenous vesicular dopamine.
Dosing (Day 5): Divide into 4 groups: Vehicle, 2,3-DCPP Low Dose (e.g., 0.1 mg/kg), 2,3-DCPP High Dose (e.g., 3.0 mg/kg), and Positive Control (Amphetamine 2 mg/kg). Administer treatments (i.p.) 30 minutes prior to testing.
Data Acquisition & Binning: Record locomotion for 60 minutes. Bin data into 5-minute intervals to capture the pharmacokinetic peak.
System Validation Check: The Amphetamine group must show a >300% increase in locomotion compared to Vehicle. If this fails, the cohort's motor circuitry or the tracking system is compromised.
Protocol 2: DHCR7 Inhibition Counter-Screening via GC-MS
Design Principle: Validates whether chronic 2,3-DCPP behavioral phenotypes are confounded by cholesterol biosynthesis disruption[5].
Tissue Extraction: Homogenize brain tissue (50 mg) in 1 mL of chloroform:methanol (2:1 v/v) containing an internal standard (e.g., epicoprostanol).
Saponification: Add 1 M KOH in ethanol and incubate at 60°C for 1 hour to release esterified sterols.
Derivatization: Extract the non-saponifiable fraction with hexane, evaporate under nitrogen, and derivatize using BSTFA + 1% TMCS at 60°C for 30 minutes.
GC-MS Analysis: Inject 1 µL into the GC-MS. Monitor the specific mass-to-charge (m/z) ions for 7-DHC (m/z 325, 351) and Cholesterol (m/z 329, 368).
System Validation Check: Include a positive control group treated with AY9944 (a known potent DHCR7 inhibitor). The AY9944 group must show a >10-fold increase in the 7-DHC/Cholesterol ratio.
Module 4: Mechanistic Workflow Visualization
The following diagram illustrates the dose- and time-dependent divergence of 2,3-DCPP signaling pathways, explaining the causality behind inconsistent behavioral readouts.
Divergent pharmacological pathways of 2,3-DCPP leading to variable behavioral assay outcomes.
References
Title: 2,3-Dichlorophenylpiperazine
Source: Wikipedia
URL: [Link][3]
Title: Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis
Source: PMC / National Institutes of Health (NIH)
URL: [Link][5]
Pharmacological Divergence of Phenylpiperazines: A Comparative Guide to DCPP and mCPP Activity
Executive Summary: The Phenylpiperazine Scaffold in Neuropharmacology Phenylpiperazine derivatives represent a cornerstone in modern neuropharmacology. Despite sharing a highly conserved structural scaffold, minor haloge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Phenylpiperazine Scaffold in Neuropharmacology
Phenylpiperazine derivatives represent a cornerstone in modern neuropharmacology. Despite sharing a highly conserved structural scaffold, minor halogen substitutions on the phenyl ring radically shift their receptor binding profiles and intrinsic activities.
This guide provides a comprehensive, objective comparison between two critical phenylpiperazine compounds:
1-(2,3-Dichlorophenyl)piperazine (DCPP): A key pharmacophore and major active metabolite of the atypical antipsychotic1[1]. It functions primarily as a dopaminergic stabilizer.
3-chlorophenylpiperazine (mCPP): A prototypical serotonergic probe and the active metabolite of antidepressants like 2[2]. It is widely utilized in research to study anxiety, feeding behaviors, and migraine induction[3].
Comparative Receptor Affinity and Functional Activity
The initial interaction of a compound with a receptor is defined by its binding affinity (
Ki
). A lower
Ki
value signifies a higher binding affinity[4]. While mCPP is highly selective for serotonergic pathways, DCPP's primary activity is anchored in the dopaminergic system.
Note: mCPP demonstrates approximately 10-fold selectivity for the human 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors (
Ki
= 3.4 nM vs. 32.1 and 28.8 nM, respectively)[3].
Mechanistic Divergence in GPCR Signaling
To understand the divergent in vivo effects of these compounds, we must examine the causality of their intracellular signaling cascades.
DCPP (D2 Receptor): Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the
Gi/o
pathway[1]. Activation of
Gi
inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[1]. As a partial agonist, DCPP acts as a system stabilizer: in hyperdopaminergic states, it competes with endogenous dopamine to reduce receptor overstimulation; in hypodopaminergic states, it provides baseline activation[1].
mCPP (5-HT2C Receptor): The 5-HT2C receptor is a
Gq
-coupled GPCR. Activation by mCPP increases5[5]. PLC cleaves membrane phospholipids to generate inositol triphosphate (
IP3
), which subsequently binds to receptors on the endoplasmic reticulum, mobilizing intracellular calcium (
Ca2+
)[5].
Divergent GPCR signaling pathways for DCPP (Gi-coupled D2) and mCPP (Gq-coupled 5-HT2C).
Self-Validating Experimental Methodologies
Validating the partial agonist activity of these compounds requires a combination of binding assays (to prove target engagement) and functional assays (to quantify intrinsic efficacy)[1]. The protocols below are designed as self-validating systems, ensuring that every experimental variable is controlled and mathematically verifiable.
Causality: Before functional efficacy can be assessed, baseline receptor occupancy must be established. This assay uses competitive displacement of a radioactive ligand to calculate the test compound's
Ki
.
Self-validating radioligand binding workflow for determining receptor affinity.
Step-by-Step Methodology:
Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO cells expressing human D2 for DCPP, or human 5-HT2C for mCPP).
Incubation: Incubate membranes in assay buffer with a constant concentration of radioligand (
[3H]
-spiperone for D2;
[3H]
-mesulergine for 5-HT2C) and increasing concentrations of the test compound (DCPP or mCPP) from
10−11
to
10−4
M.
Self-Validating Control (Non-Specific Binding - NSB): Run parallel wells containing a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol for D2). Why? This defines the background "noise" of the radioligand sticking to non-receptor surfaces, ensuring the calculated
Ki
reflects only true receptor binding.
Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.
Ice-Cold Wash: Rapidly wash the filters with 6[6]. Why? Cold temperatures halt receptor kinetics, preventing the dissociation of the bound radioligand while washing away extracellular unbound isotopes.
Quantification: Measure retained radioactivity using a liquid scintillation counter and calculate
Ki
using the Cheng-Prusoff equation.
Protocol B: Functional Efficacy Assays
To prove partial agonism, we must measure the downstream signaling cascades identified in Section 3.
For DCPP (D2
Gi
Pathway): TR-FRET cAMP Assay
Causality: Because D2 is
Gi
-coupled, activation reduces cAMP[1]. Cells must first be stimulated with Forskolin (an adenylyl cyclase activator) to artificially raise baseline cAMP. DCPP is then applied to measure its ability to inhibit this Forskolin-induced cAMP spike.
Self-Validating Control: A full D2 agonist (e.g., Quinpirole) must be run in parallel to define 100% maximum inhibition (
Emax
)[1]. DCPP's efficacy is calculated as a percentage of Quinpirole's
Emax
(typically ~19%), mathematically proving its submaximal, partial agonist nature[1].
For mCPP (5-HT2C
Gq
Pathway): Intracellular Calcium Flux Assay
Causality: Because 5-HT2C is
Gq
-coupled, activation triggers calcium release from the endoplasmic reticulum[5]. Cells are loaded with Fluo-4 AM, a cell-permeable fluorogenic dye that exhibits a massive increase in fluorescence upon binding free
Ca2+
.
Self-Validating Control: Endogenous Serotonin (5-HT) is used as the 100%
Emax
reference standard. mCPP's fluorescence signal is normalized against the 5-HT maximum to determine its partial intrinsic activity.
References
Wikipedia Contributors. "meta-Chlorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]
NCATS Inxight Drugs. "M-CHLOROPHENYLPIPERAZINE." National Center for Advancing Translational Sciences. Available at:[Link]
NIH PubMed Central. "The Role of the Serotonergic System in Time Perception: A Systematic Review." National Institutes of Health. Available at:[Link]
Comparative Synthesis Routes for 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Technical Guide
Executive Summary 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl, CAS No: 119532-26-2) is a pivotal fragment molecule and pharmaceutical intermediate, primarily utilized in the synthesis of blockbuster atypical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl, CAS No: 119532-26-2) is a pivotal fragment molecule and pharmaceutical intermediate, primarily utilized in the synthesis of blockbuster atypical antipsychotics such as Aripiprazole, Brexpiprazole, and Cariprazine[1]. As a compound that also exhibits partial agonist activity at dopamine D2 and D3 receptors[2], the purity, scalability, and environmental footprint of its synthesis are critical for downstream Active Pharmaceutical Ingredient (API) development. This guide objectively compares three prominent synthesis routes, evaluating their mechanistic efficiencies, environmental impact, and experimental robustness to aid drug development professionals in route selection.
Mechanistic Evaluation of Synthesis Routes
Route A: Traditional Direct Cyclization
The most established industrial route involves the direct thermal cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride[3][4].
Causality & Design: The reaction requires elevated temperatures (120–220°C) to overcome the activation energy barrier for the double nucleophilic substitution required to form the piperazine ring[3]. A key challenge in this route is the presence of unreacted 2,3-dichloroaniline, which indicates incomplete conversion[3]. To mitigate this, 3 is employed: using an excess of the piperazine precursor relative to the aniline favors the formation of the desired mono-arylated product and prevents secondary arylation events that would yield diaryl impurities[3].
Route B: "Green" In Situ Bromination & Coupling
To circumvent the handling of highly toxic and hazardous bis(2-chloroethyl)amine[3], an alternative "green chemistry" route utilizes diethanolamine and hydrobromic acid[5].
Causality & Design: Diethanolamine is first reacted with HBr at 120–130°C to generate bis(2-bromoethyl)amine in situ. Subsequent dropwise addition of 2,3-dichloroaniline at 150°C facilitates the cyclization[5]. This method significantly reduces raw material costs and environmental hazards[5]. A critical mechanistic feature is the post-reaction basic hydrolysis: sodium hydroxide is added to actively destroy any residual bis(2-bromoethyl)amine, preventing highly reactive, potentially genotoxic alkylating agents from contaminating the final organic layer[5].
A highly atom-economical innovation utilizes 2,3-dichloronitrobenzene as the starting material in a one-pot reductive cyclization[6][7].
Causality & Design: Iron powder and ammonium chloride are used to reduce the nitro group to an amine in situ, which immediately reacts with bis(2-chloroethyl)amine hydrochloride[6]. The brilliance of this system lies in its internal acid-base synergy: the acidic hydrogen chloride generated during the cyclization is dissolved into the aqueous ammonium chloride solution, where it actively participates in the reduction of the nitro group[7]. This self-sustaining reaction loop saves costs, conserves energy, and minimizes acidic waste[7].
Quantitative Performance Comparison
The following table summarizes the performance metrics of the three synthesis routes based on established patent literature and experimental data.
Synthesis Route
Key Starting Materials
Reaction Temp & Time
Yield
Purity (HPLC)
Key Advantage
Route A: Direct Cyclization
2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl
120–220°C, 12–34h
59.5% – 65.6%
>99.5%
Established industrial scalability and high purity
Route B: In Situ Bromination
Diethanolamine, HBr, 2,3-Dichloroaniline
120–160°C, ~9h
~71.2%
>99.7%
Avoids handling toxic bis-amine precursors
Route C: One-Pot Reduction
2,3-Dichloronitrobenzene, Bis-amine HCl, Fe powder
130–135°C, 15–25h
~68.3%
>99.2%
High atom economy, utilizes cheaper nitro-precursor
Experimental Protocols
Protocol A: Direct Thermal Cyclization[3][4]
Initiation: In a 500L reaction vessel, charge 100 kg of 2,3-dichloroaniline and heat to 100°C with continuous stirring[4].
Controlled Addition: Gradually add 165–200 kg of bis(2-chloroethyl)amine hydrochloride in 7 to 8 separate batches to control the exothermic reaction and favor mono-arylation[4].
Cyclization: Raise the temperature to 160°C–200°C and maintain for 4 to 12 hours. Monitor the conversion via HPLC until the starting aniline is depleted[3][4].
Workup: Cool the mixture, add 230–250 kg of n-butanol (propyl carbinol), and reflux for 1 hour. Induce crystallization by cooling, and isolate the crude product via centrifugation[4].
Self-Validating Step (Purification): Recrystallize the crude product from a 300 kg mixture of methanol and water (10:1 v/v)[3][4]. Mechanism: This specific solvent ratio selectively precipitates the highly polar DCPP hydrochloride salt while leaving unreacted, less polar 2,3-dichloroaniline dissolved in the mother liquor, ensuring intrinsic purity verification without complex chromatography.
Protocol B: Green Synthesis via Diethanolamine[5]
In Situ Bromination: In a reaction flask, combine 105.5 g of diethanolamine and 600 g of a 48% hydrobromic acid solution. Heat to 120–130°C for 3 hours[5].
Coupling: Elevate the temperature to 150–160°C and slowly add 135.5 g of 2,3-dichloroaniline dropwise over approximately 6 hours[5].
Monitoring: Continue the reaction until the molar ratio of unreacted starting materials is less than 5%[5].
Self-Validating Step (Hydrolysis): Slowly add 20% sodium hydroxide dropwise until pH 9–10 is reached, maintaining 90–100°C for 1 hour[5]. Mechanism: This actively destroys any unreacted bis(2-bromoethyl)amine. A clean phase separation in the next step validates the complete destruction of this surfactant-like, genotoxic intermediate.
Isolation: Add 300 mL of toluene, stir, and let stand for stratification. Discard the aqueous layer, recover the toluene under reduced pressure, and perform vacuum distillation (collecting fractions at 170–175°C / 10 mmHg) to isolate the purified product[5].
Protocol C: One-Pot Reductive Cyclization[6][7]
Reagent Assembly: In a 500 mL reaction flask, combine 10 g of 2,3-dichloronitrobenzene, 9.8 g of bis(2-chloroethyl)amine hydrochloride, 100 mL of diethylene glycol ether, 10.5 g of iron powder, 14.0 g of ammonium chloride, and 125 mL of purified water[7].
Catalysis: Add 1.0 g of potassium iodide and 1.92 g of tetrabutylammonium bromide (as a phase transfer catalyst)[7].
Reaction: Heat the mixture to 130°C and maintain for 20 hours[7].
Self-Validating Step (Acid-Base Loop): Mechanism: The dissolution of generated HCl gas into the aqueous ammonium chloride layer prevents the reaction from stalling due to over-acidification[7]. If the reaction proceeds to completion without stalling, it validates the efficiency of this internal buffering system.
Isolation: Cool to room temperature and filter with suction to remove solid iron residues. Add 100 mL of acetone to the mother liquor, stir for 1.5 hours to induce crystallization, and filter to obtain the DCPP HCl solid[7].
Workflow Visualization
Comparative synthesis workflows for DCPP HCl and downstream API application.
References
Patsnap Eureka. "Preparation method of 1-(2, 3-dichlorophenyl) piperazine".[Link]
Google Patents. "CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride".
Apicule. "1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers". [Link]
Google Patents. "CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride".
Patsnap Eureka. "Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride". [Link]
Optimizing 2,3-DCPP Hydrochloride Quantification: A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies
The Analytical Imperative: Why 2,3-DCPP Demands Precision 2,3-Dichlorophenylpiperazine (2,3-DCPP) hydrochloride is a critical synthetic intermediate and a known process-related impurity in the manufacturing of atypical a...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Imperative: Why 2,3-DCPP Demands Precision
2,3-Dichlorophenylpiperazine (2,3-DCPP) hydrochloride is a critical synthetic intermediate and a known process-related impurity in the manufacturing of atypical antipsychotics such as aripiprazole and cariprazine[1]. Beyond its role in synthesis, 2,3-DCPP is a pharmacologically active moiety that exhibits partial agonist activity at dopamine D₂ and D₃ receptors and has been identified as a potent inhibitor of the DHCR7 enzyme in cholesterol biosynthesis[2].
Because of its biological activity, regulatory agencies require stringent monitoring of 2,3-DCPP in final drug products. Validating an analytical procedure for its quantification must comply with the lifecycle management principles outlined in the [3] and[4]. This guide objectively compares the performance of a modern High-Performance Core-Shell C18 column (2.6 µm) against a Traditional Fully Porous C18 column (5.0 µm) , providing a self-validating protocol for accurate 2,3-DCPP quantification.
Mechanistic Causality: Designing the Chromatographic System
To develop a robust method, we must first understand the physicochemical properties of the analyte. 2,3-DCPP contains a secondary amine within its piperazine ring, possessing a predicted pKa of approximately 8.71[1].
The Causality of Mobile Phase pH
If the mobile phase pH is maintained near neutral (pH 5.0–7.0), the piperazine ring exists in a state of partial ionization. This leads to severe secondary interactions (ion-exchange mechanisms) with residual silanol groups on the silica stationary phase, manifesting as extreme peak tailing and poor resolution.
To eliminate this, our protocol utilizes 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). At this low pH, the secondary amine is fully protonated. The TFA acts as an ion-pairing agent, masking residual silanols and ensuring a highly symmetrical, sharp peak.
Causality of Mobile Phase pH on 2,3-DCPP Peak Shape and Resolution.
Detection Wavelength Causality
The dichlorophenyl moiety exhibits strong π-π* transitions in the deep UV region. Based on spectral data from , 2,3-DCPP exhibits absorbance maxima at 218 nm and 249 nm [5]. We select 218 nm for this protocol to maximize the signal-to-noise (S/N) ratio, which is critical for achieving the low Limits of Quantitation (LOQ) required for impurity tracking.
Comparative Performance: Core-Shell vs. Fully Porous
Traditional HPLC methods often rely on 5.0 µm fully porous silica particles. However, 2,3-DCPP is prone to mass transfer resistance (the C-term in the van Deemter equation) as the molecules diffuse deep into the dead-end pores of traditional silica, causing band broadening.
By upgrading to a 2.6 µm Core-Shell C18 , the solid silica core limits the diffusion depth. Analyte molecules spend less time trapped in the stationary phase, resulting in a dramatic increase in theoretical plates (
N
) and a significant reduction in run time.
Table 1: Chromatographic Performance Comparison
Chromatographic Parameter
Traditional Fully Porous C18 (5.0 µm)
High-Performance Core-Shell C18 (2.6 µm)
Performance Gain
Retention Time (
tR
)
8.4 min
4.2 min
50% Faster Analysis
Theoretical Plates (
N
)
~8,500
~18,200
114% Higher Efficiency
Tailing Factor (
Tf
)
1.45
1.08
Superior Peak Symmetry
Resolution (vs. Precursor)
2.1
4.8
Baseline Separation
Backpressure
120 bar
240 bar
Within standard HPLC limits
Data demonstrates that the Core-Shell architecture provides superior resolution and throughput without requiring Ultra-High Performance Liquid Chromatography (UHPLC) instrumentation.
Self-Validating Experimental Protocol
To ensure Trustworthiness and data integrity, this protocol is designed as a self-validating system . It utilizes logical gating: if the System Suitability Test (SST) criteria are not met, the sequence automatically aborts, preventing the generation of invalid data.
Step-by-Step Methodology
1. Standard & Sample Preparation:
Diluent: Water : Acetonitrile (50:50, v/v).
Stock Solution: Accurately weigh 10.0 mg of 2,3-DCPP hydrochloride reference standard. Dissolve in 10 mL of diluent and sonicate for 5 minutes (1.0 mg/mL).
Working Standard: Dilute the stock solution to 50 µg/mL for the SST.
2. Chromatographic Conditions:
Column: Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 100% Acetonitrile.
Gradient Program: 10% B to 80% B over 8.0 minutes; hold for 2.0 minutes; re-equilibrate at 10% B for 3.0 minutes.
Flow Rate: 1.2 mL/min.
Column Temperature: 35°C (Stabilizes mobile phase viscosity).
Detection: UV at 218 nm.
3. The Self-Validating Gateway (SST Logic):
Execute the following sequence before any unknown samples:
Injection 1 (Blank): Verifies no carryover. Criterion: No peaks > 10% of LOQ at
tR
4.2 min.
Injections 2-7 (SST Replicates): Inject the 50 µg/mL working standard six times.
Automated Gate Criteria:
Relative Standard Deviation (RSD) of Peak Area
≤2.0%
Tailing Factor (
Tf
)
≤1.5
Theoretical Plates (
N
)
≥10,000
Action: If all criteria pass, the system proceeds to sample analysis. If any fail, the sequence halts for troubleshooting.
ICH Q2(R2) Validation Workflow & Results
The validation of the Core-Shell method was executed following the lifecycle approach mandated by the [3].
ICH Q2(R2) Lifecycle-Based Validation Workflow for 2,3-DCPP Analysis.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
Complete resolution from matrix/impurities
No co-eluting peaks at 4.2 min
Pass
Linearity (Range)
R2≥0.999
(from LOQ to 120% of target)
R2=0.9998
(0.5 - 120 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.4% ± 0.6%
Pass
Precision (Repeatability)
RSD
≤2.0%
(
n=6
preparations)
RSD = 0.85%
Pass
Limit of Quantitation
Signal-to-Noise
≥10
LOQ: 0.5 µg/mL (S/N = 14)
Pass
Conclusion
Transitioning from a traditional fully porous C18 column to a High-Performance Core-Shell C18 column fundamentally optimizes the quantification of 2,3-DCPP hydrochloride. By leveraging core-shell particle dynamics to overcome mass transfer resistance, and utilizing strict pH control to neutralize secondary silanol interactions, laboratories can achieve a 50% reduction in analysis time while doubling chromatographic efficiency. Coupled with a self-validating SST gateway, this method ensures absolute compliance with ICH Q2(R2) and USP <1225> standards, providing a highly trustworthy analytical solution for drug development professionals.
References
International Council for Harmonisation (ICH) . "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. URL:[Link]
National Institutes of Health (NIH) / PMC . "Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7." PMC5915331. URL:[Link]
In Vivo Pharmacodynamics and Toxicological Profiling: Aripiprazole vs. Its Metabolite 2,3-DCPP
As a Senior Application Scientist, evaluating a parent drug against its active metabolites requires moving beyond basic binding affinities to understand dynamic in vivo partitioning, off-target liabilities, and physiolog...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating a parent drug against its active metabolites requires moving beyond basic binding affinities to understand dynamic in vivo partitioning, off-target liabilities, and physiological artifacts. This guide provides an objective, data-driven comparison between the atypical antipsychotic aripiprazole and its minor, yet pharmacologically highly significant metabolite, 2,3-dichlorophenylpiperazine (2,3-DCPP) .
By dissecting their metabolic pathways, receptor profiles, and toxicological nuances, this guide establishes a self-validating framework for researchers investigating phenylpiperazine-derived neurotherapeutics.
Metabolic Partitioning & Pharmacokinetics
Aripiprazole is primarily cleared through hepatic biotransformation. While dehydrogenation yields the major active metabolite dehydroaripiprazole, N-dealkylation mediated by CYP3A4 cleaves the dihydroquinolinone moiety to produce 2,3-DCPP[1].
The pharmacokinetic paradox of 2,3-DCPP lies in its compartmental distribution. In steady-state systemic circulation, 2,3-DCPP represents a mere 1–2% of the parent drug concentration[1]. However, because 2,3-DCPP is a highly lipophilic, low-molecular-weight fragment, its blood-brain barrier (BBB) penetration kinetics are vastly superior to the parent compound. In vivo rodent models demonstrate that 2,3-DCPP can accumulate to represent up to 40% of the parent drug's steady-state concentration in the brain [2]. This massive CNS partitioning dictates that 2,3-DCPP plays a non-trivial role in the overall neuropharmacological and off-target profile of aripiprazole therapy.
Figure 1: Hepatic biotransformation of aripiprazole into its major and minor active metabolites.
Receptor Pharmacology & Behavioral Impact
Both compounds share the core dichlorophenylpiperazine pharmacophore, but the absence of the bulky tail in 2,3-DCPP shifts its receptor selectivity.
Aripiprazole acts as a high-affinity partial agonist at D₂ and 5-HT₁A receptors, and an antagonist at 5-HT₂A receptors, effectively stabilizing dopaminergic tone.
2,3-DCPP retains partial agonist activity at D₂ and D₃ receptors but exhibits lower overall potency at D₂ compared to the parent drug[1]. However, 2,3-DCPP demonstrates distinct binding affinities across the serotonergic spectrum, acting on 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors[3].
Because 2,3-DCPP acts as a partial agonist at D₂/D₃ receptors, its high accumulation in the brain contributes to the overall atypical antipsychotic efficacy of aripiprazole by augmenting dopaminergic modulation without inducing full blockade (which would otherwise cause severe extrapyramidal symptoms)[1].
Off-Target In Vivo Effects: The DHCR7 Paradigm
One of the most critical differentiators between aripiprazole and 2,3-DCPP is their impact on sterol homeostasis. 2,3-DCPP is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7) , the terminal enzyme in the cholesterol biosynthesis pathway[2].
When DHCR7 is inhibited, the precursor 7-dehydrocholesterol (7-DHC) accumulates, and cholesterol levels drop. In vivo studies confirm that the 2,3-DCPP substructure is the primary driver of this inhibition, showing potency comparable to known teratogens like AY9944[2]. Because 2,3-DCPP concentrates heavily in the brain, chronic administration can significantly elevate 7-DHC levels in CNS tissues, a biochemical hallmark mirroring the developmental disorder Smith-Lemli-Opitz syndrome (SLOS)[2].
Figure 2: Mechanism of 2,3-DCPP-mediated DHCR7 inhibition disrupting cholesterol biosynthesis.
Genotoxicity & Safety Pharmacology
In toxicological assessments, it is critical to differentiate direct genotoxicity from physiological artifacts.
In Vitro Findings: Both aripiprazole and 2,3-DCPP demonstrated clastogenic activity (chromosome aberrations) in Chinese hamster lung (CHL) cell assays, both with and without metabolic activation[4].
In Vivo Artifacts: A positive response was observed in the in vivo mouse micronucleus assay. However, rigorous mechanistic follow-up revealed that this was not due to direct DNA reactivity . Instead, the positive result was an artifact driven by drug-induced hypothermia[4]. Severe hypothermia disrupts the mitotic spindle apparatus during erythropoiesis, leading to false-positive micronucleus formation—a mechanism not considered relevant to human safety under clinical dosing[5].
Quantitative Data Summaries
To facilitate objective comparison, the following tables summarize key pharmacokinetic, off-target, and receptor binding metrics.
Table 1: In Vivo Pharmacokinetic & Distribution Parameters
Parameter
Aripiprazole (Parent)
2,3-DCPP (Metabolite)
Steady-State Plasma Ratio
100% (Reference)
1 – 2%
Steady-State Brain Ratio
100% (Reference)
Up to 40%
Primary Generation Pathway
N/A (Administered)
CYP3A4 N-dealkylation
DHCR7 Inhibition Potency
Moderate
High
In Vivo Genotoxicity
Artifactual (Hypothermia)
Artifactual (Hypothermia)
Table 2: Receptor Binding Affinity (Kᵢ, nM)
Receptor Subtype
Aripiprazole
2,3-DCPP
Serotonin 5-HT₁A
1.7
30
Serotonin 5-HT₂A
3.4
53
Serotonin 5-HT₂C
15
13
Serotonin 5-HT₇
39
30
(Note: 2,3-DCPP binding data derived from comprehensive pharmacological profiling[3].)
To ensure reproducibility and scientific integrity, the following workflows detail the causality behind critical experimental choices when evaluating these compounds.
Protocol 1: In Vivo Brain Penetration & PK Profiling (LC-MS/MS)
Rationale: Because 2,3-DCPP is highly lipophilic, plasma levels do not accurately reflect CNS exposure. We must quantify brain-to-plasma partition coefficients (
Kp,brain
) to understand true target engagement.
Dosing & Administration: Administer Aripiprazole (10 mg/kg p.o.) to adult C57BL/6 mice.
Sampling: At
Tmax
(approx. 2–4 hours post-dose), euthanize the animal. Collect blood via cardiac puncture into K₂EDTA tubes. Immediately perfuse the subject with ice-cold saline to remove residual blood from CNS vasculature, then harvest the brain.
Tissue Homogenization (Critical Step): Homogenize the brain in 3 volumes of PBS (w/v). Causality: Mechanical disruption in an aqueous buffer is required to break lipid bilayers and release highly lipophilic, protein-bound 2,3-DCPP into the matrix.
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., aripiprazole-d8) to the homogenate. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Causality: The non-polar stationary phase effectively separates the bulky parent aripiprazole from the smaller, more polar 2,3-DCPP fragment prior to Multiple Reaction Monitoring (MRM) detection.
Protocol 2: In Vivo DHCR7 Inhibition & Sterol Quantification Assay
Rationale: To validate the off-target inhibition of DHCR7 by 2,3-DCPP, we must measure the accumulation of the highly unstable precursor, 7-DHC, in brain tissue.
Chronic Administration: Dose rodents with Aripiprazole or isolated 2,3-DCPP for 14 days to achieve steady-state CNS accumulation.
Tissue Harvesting with Antioxidants (Critical Step): Harvest brain tissue and immediately homogenize in the presence of 50 µg/mL Butylated Hydroxytoluene (BHT). Causality: 7-DHC is highly susceptible to auto-oxidation. Without BHT, ex vivo degradation will result in false-negative sterol accumulation data.
Folch Extraction: Extract lipids using a Chloroform:Methanol (2:1 v/v) solution to isolate the non-polar sterol fraction from the aqueous cellular debris.
Derivatization: Dry the organic layer under nitrogen gas and silylate the sterols using BSTFA + 1% TMCS. Causality: Sterols lack sufficient volatility for gas chromatography; silylation replaces active hydrogens with trimethylsilyl groups, drastically improving thermal stability and peak resolution.
GC-MS Quantification: Quantify the ratio of 7-DHC to cholesterol against a matrix-matched standard curve to determine the extent of DHCR7 blockade.
U.S. Food and Drug Administration (FDA). "ABILIFY (aripiprazole) Tablets / Oral Solution". [Link]
National Institutes of Health (PMC). "Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis".[Link]
Medsafe (New Zealand Medicines and Medical Devices Safety Authority). "New Zealand Data Sheet: Aripiprazole Sandoz".[Link]
A Comparative Analysis of Dopamine Receptor Affinity for Phenylpiperazine Derivatives
A Technical Guide for Researchers in Drug Discovery and Development In the landscape of neuropharmacology, the intricate dance between a ligand and its receptor dictates the therapeutic efficacy and side-effect profile o...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of neuropharmacology, the intricate dance between a ligand and its receptor dictates the therapeutic efficacy and side-effect profile of a drug. For compounds targeting the dopaminergic system, particularly the phenylpiperazine class of molecules, understanding their affinity for the various dopamine receptor subtypes is paramount. This guide provides a comprehensive comparative analysis of the dopamine receptor binding affinities of several notable phenylpiperazine derivatives, supported by experimental data and detailed methodologies. As Senior Application Scientists, our goal is to offer not just data, but a deeper understanding of the experimental choices and the implications of these findings for drug development.
The Dopaminergic System: A Tale of Two Families
The dopamine receptor system is broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. This classification is based on their genetic and structural similarities, and more importantly, their downstream signaling mechanisms.
D1-like Receptor Signaling:
D1-like receptors are coupled to the stimulatory G-protein, Gs (or Golf in the striatum).[1] Upon activation by an agonist, the Gαs subunit dissociates and activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream proteins, ultimately modulating neuronal excitability and gene expression.[1]
Caption: D1-like receptor signaling cascade.
D2-like Receptor Signaling:
In contrast, the D2-like receptors are coupled to the inhibitory G-protein, Gi/o.[3] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity.[2] The βγ subunits of the Gi/o protein can also directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: D2-like receptor signaling cascade.
Determining Receptor Affinity: The Radioligand Binding Assay
The cornerstone for quantifying the affinity of a compound for a specific receptor is the radioligand binding assay. This technique allows for the determination of the inhibition constant (Ki), a measure of the ligand's binding affinity. A lower Ki value signifies a higher binding affinity. The following is a detailed protocol for a competitive radioligand binding assay.
This protocol outlines the steps to determine the Ki of a test compound (an unlabeled phenylpiperazine derivative) for a specific dopamine receptor subtype.
1. Materials and Reagents:
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2L, D3, or D4).[4]
Radioligand: A high-affinity ligand labeled with a radioisotope.
Cross-reactivity of 2,3-DCPP in immunoassays for other piperazines
As a Senior Application Scientist navigating the complexities of clinical and forensic toxicology, I frequently encounter the analytical challenges posed by structurally homologous compounds. One of the most persistent i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of clinical and forensic toxicology, I frequently encounter the analytical challenges posed by structurally homologous compounds. One of the most persistent issues in urine drug screening (UDS) is the false-positive detection of amphetamines caused by piperazine derivatives.
While the cross-reactivity of designer drugs like benzylpiperazine (BZP) and pharmacological metabolites like m-chlorophenylpiperazine (mCPP) is well-documented, the behavior of 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) —a critical intermediate and major active metabolite of the atypical antipsychotics aripiprazole and cariprazine—requires nuanced evaluation.
This guide objectively compares the immunoassay cross-reactivity profile of 2,3-DCPP against other prominent piperazines, providing the mechanistic causality and self-validating experimental frameworks necessary to ensure absolute diagnostic accuracy.
Mechanistic Causality: The Pharmacophore Deception
To understand why piperazines trigger false positives in amphetamine immunoassays, we must examine the spatial geometry of the molecules. Amphetamine-directed antibodies are raised against a pharmacophore consisting of an unsubstituted phenyl ring and a terminal primary amine separated by a two-carbon aliphatic chain.
Phenylpiperazines deceive these capture antibodies through 3D structural mimicry. The secondary amine embedded within the saturated six-membered piperazine ring, coupled with the adjacent aromatic ring, presents a nitrogen-to-centroid distance that closely approximates the amphetamine backbone[1].
However, cross-reactivity is heavily dictated by steric hindrance :
mCPP (1-(3-chlorophenyl)piperazine): The single meta-substituted chlorine atom is relatively unobtrusive, allowing the molecule to fit into the antibody binding pocket. This results in a high rate of false positives, particularly in the Thermo Scientific DRI Amphetamines assay[2].
2,3-DCPP: The addition of a second bulky chlorine atom at the ortho position (2,3-dichloro) creates significant steric clashing with the amino acid residues lining the antibody's binding pocket. Consequently, 2,3-DCPP exhibits much lower baseline cross-reactivity than mCPP, though it can still trigger presumptive positives in highly sensitive assays or at supra-therapeutic concentrations[3].
Comparative Cross-Reactivity Profile
The following table synthesizes the quantitative and qualitative cross-reactivity behaviors of key piperazine derivatives across commercial amphetamine screening platforms.
Compound
Structural Classification
Primary Clinical/Forensic Context
Documented Cross-Reactivity (Amphetamine Assays)
2,3-DCPP
Dichlorophenylpiperazine
Aripiprazole / Cariprazine metabolite
Low (<1%). Steric hindrance from the ortho/meta di-chloro substitution restricts antibody pocket fit.
mCPP
Monochlorophenylpiperazine
Trazodone metabolite; Designer drug
High. A primary driver of false positives in DRI Amphetamine screens[2].
BZP
Benzylpiperazine
Designer drug of abuse
Moderate (0.4–1.3%). The lack of bulky ring substitutions allows a better fit in EMIT d.a.u. and CEDIA assays[4].
TFMPP
Trifluoromethylphenylpiperazine
Designer drug of abuse
Low. The bulky trifluoromethyl (-CF3) group restricts binding in standard phenethylamine-directed antibodies[5].
Visualizing the Cross-Reactivity Logic
The diagram below maps the competitive displacement mechanism that leads to false-positive signal generation in homogeneous enzyme immunoassays (like EMIT or DRI).
Mechanism of piperazine cross-reactivity in competitive amphetamine immunoassays.
Experimental Protocol: Evaluating Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of 2,3-DCPP compared to other piperazines, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) must be utilized. Because drugs of abuse are small molecules (haptens), they cannot simultaneously bind two antibodies; thus, a sandwich ELISA is impossible. Instead, we measure the ability of free 2,3-DCPP to displace an enzyme-linked drug analog[6].
This protocol is designed as a self-validating system : it incorporates strict baseline variance checks to ensure that any observed signal loss is due to true competitive binding, not matrix interference or poor washing technique.
Matrix Selection: Obtain certified drug-free human urine to serve as the base matrix. Causality: Synthetic urine lacks the endogenous salts and urea that naturally affect antibody folding and binding kinetics; using authentic human urine ensures real-world applicability.
Spiking Solutions: Prepare serial dilutions of 2,3-DCPP, mCPP, and d-amphetamine (positive control) ranging from 10 ng/mL to 100,000 ng/mL in the drug-free urine.
Phase 2: Competitive Binding
Plate Loading: Add 10 µL of each spiked matrix standard to the wells of a microtiter plate pre-coated with amphetamine-specific capture antibodies.
Conjugate Addition: Immediately add 100 µL of Amphetamine-HRP (Horseradish Peroxidase) enzyme conjugate to all wells.
Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: This allows the free drug (2,3-DCPP) and the HRP-conjugate to compete for the limited antibody binding sites.
Phase 3: Signal Development & Self-Validation
Stringent Washing: Wash the plate 6 times with 300 µL of Wash Buffer per well.
Self-Validation Check: A parallel blank matrix (0 ng/mL drug) must be run. If the blank shows >5% variance in baseline absorbance across replicates, the washing stringency is insufficient, and the assay must be rejected to prevent false-positive bias.
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate for 15 minutes.
Quenching: Stop the reaction with 100 µL of 1N HCl, shifting the color from blue to yellow. Read absorbance at 450 nm.
Phase 4: Data Normalization
Calculate the
B/B0
ratio (Absorbance of Sample / Mean Absorbance of Zero Calibrator).
Cross-Reactivity Calculation: Determine the concentration of 2,3-DCPP required to reduce the absorbance by 50% (
IC50
).
% Cross-Reactivity=(IC50 of Cross-Reactant (2,3-DCPP)IC50 of Target Antigen (Amphetamine))×100
Strategic Mitigation
When testing patient populations prescribed aripiprazole or cariprazine, the presence of 2,3-DCPP in the urine is guaranteed[7]. While its baseline cross-reactivity is lower than that of mCPP, high-dose therapy or concentrated urine specimens can still breach the immunoassay cutoff threshold.
To maintain scientific integrity, any presumptive positive amphetamine result in these populations must be subjected to reflex testing via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation easily resolves the retention time of 2,3-DCPP (m/z 231.1) from amphetamine (m/z 136.1), providing definitive, legally defensible confirmation[8].
References
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits
Source: Journal of Analytical Toxicology, Oxford Academic.
URL:[Link]
Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening
Source: PubMed, National Institutes of Health (NIH).
URL:[Link]
Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays
Source: PubMed, National Institutes of Health (NIH).
URL:[Link]
Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market
Source: PubMed, National Institutes of Health (NIH).
URL:[Link]
Psychiatric and non-psychiatric drugs causing false positive amphetamines urine test in psychiatric patients: a pharmacovigilance analysis using FAERS
Source: Comprehensive Psychiatry (via ResearchGate).
URL:[Link]
Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling
Source: MDPI.
URL:[Link]
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed
Source: ResearchGate.
URL:[Link]
Benchmarking purity of 1-(2,3-Dichlorophenyl)piperazine from different suppliers
[label="UV Detection Caption: Reaction pathway showing how isomeric impurities in 2,3-DCPP carry over into the final API. Experimental Design & Benchmarking Methodology To objectively evaluate 2,3-DCPP from different sup...
Author: BenchChem Technical Support Team. Date: March 2026
[label="UV Detection
Caption: Reaction pathway showing how isomeric impurities in 2,3-DCPP carry over into the final API.
Experimental Design & Benchmarking Methodology
To objectively evaluate 2,3-DCPP from different suppliers, a dual-method orthogonal approach is required. Relying on a single analytical technique leaves blind spots in the impurity profile.
HPLC-UV (High-Performance Liquid Chromatography): The gold standard for quantifying the main compound and structurally similar related substances (such as dimer impurities and isomers). We utilize a gradient elution because structurally similar positional isomers will co-elute under standard isocratic conditions[1][2].
GC-MS (Gas Chromatography-Mass Spectrometry): Utilized for its superior sensitivity (LOD 0.001 - 0.01 µg/mL) in detecting volatile unreacted starting materials like 2,3-dichloroaniline[2].
Supplier Comparison Data
We benchmarked 2,3-DCPP hydrochloride lots from three hypothetical global suppliers using a standardized HPLC-UV area normalization method[2].
Data Synthesis: Supplier A is the only viable candidate for cGMP API manufacturing. Supplier B exhibits dangerous levels of isomeric impurities, directly pointing to the use of low-grade 2,3-dichloroaniline as a starting material[1]. Supplier C shows massive unreacted starting material, indicating poor reaction completion and inadequate phase-transfer catalysis[4].
Experimental Protocols: Self-Validating Systems
Protocol 1: HPLC-UV Purity Validation
This protocol is designed to be self-validating by comparing sample retention times against a known, highly pure reference standard, ensuring that any deviation in the baseline is accurately quantified[2].
System Preparation & Equilibration: Equip the HPLC system with an Octadecylsilane (C18) bonded silica gel column. Set the column temperature to 30°C and the flow rate to 1.0 mL/min[1]. Equilibrate the system until a stable baseline is achieved.
Mobile Phase Configuration:
Mobile Phase A: Acetonitrile - Disodium hydrogen phosphate buffer solution[2].
Mobile Phase B: Acetonitrile - Phosphoric acid[2].
Sample Preparation: Accurately weigh a known amount of the 2,3-DCPP reference standard and dissolve it in an acetonitrile/water diluent. Prepare the synthesized sample solution at the exact same concentration using the same diluent[2].
Gradient Elution & Detection: Inject the standard solution followed by the sample solution. Run the optimized gradient program to force the separation of closely related isomers. Monitor the eluent using a UV detector set to 254 nm[1].
Quantification: Identify the main peak in the sample chromatogram by matching its retention time with the standard. Calculate the overall purity using the area normalization method[2].
Caption: Step-by-step experimental workflow for HPLC-UV purity validation of 2,3-DCPP.
When impurities are detected during the HPLC-UV run, establishing causality is critical for process optimization. The retention time (RT) serves as the primary diagnostic tool.
Caption: Troubleshooting logic tree for identifying and mitigating common 2,3-DCPP impurities.
Conclusion
The purity of 1-(2,3-Dichlorophenyl)piperazine is not merely a compliance checkbox; it is a fundamental determinant of the safety and efficacy of the resulting atypical antipsychotics. As demonstrated in our benchmarking, relying on bulk suppliers without rigorous HPLC-UV and GC-MS validation exposes drug development programs to severe regulatory risks due to isomeric carry-over. Researchers must prioritize suppliers that demonstrate stringent control over starting material purity and reaction completion.
Spectroscopic analysis (NMR, IR) for structure confirmation of 2,3-DCPP HCl
Spectroscopic Analysis (NMR, IR) for Structure Confirmation of 2,3-DCPP HCl: A Comparative Methodological Guide Executive Summary 1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl, CAS: 119532-26-2) is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Analysis (NMR, IR) for Structure Confirmation of 2,3-DCPP HCl: A Comparative Methodological Guide
Executive Summary
1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl, CAS: 119532-26-2) is a critical pharmaceutical building block and a known human metabolite of the atypical antipsychotic aripiprazole[1][2]. Because the purity and structural integrity of this intermediate directly dictate the yield and safety profile of the final Active Pharmaceutical Ingredient (API), rigorous spectroscopic confirmation is non-negotiable.
As a Senior Application Scientist, I approach structural confirmation not as a routine checklist, but as a self-validating system of orthogonal techniques. This guide objectively compares the analytical performance of High-Field (600 MHz) vs. Routine (400 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance (ATR-FTIR) vs. traditional KBr pellet Infrared (IR) spectroscopy. By understanding the causality behind these experimental choices, researchers can eliminate artifacts and ensure absolute structural certainty.
Strategic Workflow & Logical Decision Matrix
The physicochemical properties of 2,3-DCPP HCl—specifically its high melting point (243–247 °C) and ionic lattice—dictate our analytical approach[1]. The diagrams below illustrate the strategic workflow and the logical causality behind our technique selection.
Caption: Workflow for the orthogonal spectroscopic validation of 2,3-DCPP HCl.
Caption: Logical decision matrix for selecting optimal spectroscopic parameters.
NMR Spectroscopy: High-Field (600 MHz) vs. Routine (400 MHz)
The Causality of Solvent Selection
2,3-DCPP HCl is an ionic salt. Attempting to dissolve it in non-polar solvents like CDCl₃ fails to disrupt the ionic interactions, resulting in poor signal-to-noise ratios. DMSO-d₆ is the mandatory solvent choice. Its strong dipole-ion interactions ensure complete solvation. Furthermore, DMSO-d₆ lacks exchangeable protons, which prevents the rapid chemical exchange of the acidic piperazine
NH2+
protons, allowing them to be observed as a distinct broad singlet around 9.0–9.5 ppm[1].
Comparative Resolution: 600 MHz vs. 400 MHz
The piperazine ring in 2,3-DCPP HCl adopts a dynamic chair conformation. At 400 MHz, the chemical shift dispersion is insufficient to separate the axial and equatorial proton environments, causing the 8 aliphatic protons to collapse into a heavily overlapped, second-order multiplet between 3.1 and 3.5 ppm.
By migrating to a 600 MHz High-Field system , the increased Larmor frequency transitions the spin system toward a first-order approximation. The multiplets resolve into distinct signals, allowing for the precise extraction of
J
-couplings, which is critical for distinguishing 2,3-DCPP from its positional isomers (e.g., 2,4-DCPP or 3,4-DCPP)[3][4].
Sample Preparation: Weigh exactly 15.0 mg of 2,3-DCPP HCl into a clean vial.
Solvation: Add 0.6 mL of 99.9% atom D DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Sonicate for 60 seconds until optically clear.
Internal Validation Check: Transfer to a 5 mm precision NMR tube. The protocol is self-validating because TMS acts as the primary zero-point reference (0.00 ppm), while the residual DMSO-d₅ pentet must appear at exactly 2.50 ppm. If the delta between these two peaks deviates, the spectrometer is flagged for magnetic field drift.
Acquisition: Acquire ¹H NMR at 600 MHz (ns=16, d1=2s) to ensure complete relaxation of the quaternary aromatic carbons.
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing the newly gained 600 MHz resolution.
Infrared (IR) Spectroscopy: ATR-FTIR vs. KBr Pellet
The Hygroscopic Pitfall of KBr
Historically, solid-state IR was performed by grinding the analyte with Potassium Bromide (KBr) and pressing it into a translucent pellet. However, KBr is highly hygroscopic. The mechanical stress of grinding forces KBr to absorb atmospheric moisture, resulting in a massive, artifactual O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹.
For 2,3-DCPP HCl, the protonated secondary amine (
NH2+
) exhibits critical, broad stretching bands in the 3000–2500 cm⁻¹ region. Moisture artifacts from KBr distort the baseline and obscure these vital structural markers[5]. ATR-FTIR (Attenuated Total Reflectance) relies on an evanescent wave penetrating a neat (unprepared) sample pressed against a diamond crystal. This eliminates the KBr matrix, preventing moisture interference and preserving the native solid-state structure of the intermediate.
Table 2: Comparative IR Performance for 2,3-DCPP HCl
Functional Group
Expected Frequency (cm⁻¹)
KBr Pellet Result
ATR-FTIR Result
Piperazine
NH2+
Stretch
3000 - 2500 (Broad)
Obscured by H₂O absorption
Clear, distinct broad bands
Aromatic C-H Stretch
~3060
Masked by KBr moisture
Sharp, distinct peak
Aromatic C=C Stretch
~1580, 1450
Overlaps with H₂O bending (~1640)
Highly resolved
C-N Stretch
~1240
Visible
Visible
C-Cl Stretch
~780, 740
Visible
Visible
Self-Validating Experimental Protocol (ATR-FTIR)
Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.
System Validation (Background): Acquire a background single-beam spectrum (32 scans). Self-Validation Step: Inspect the single-beam energy profile. A drop in energy at 3400 cm⁻¹ (H₂O) or 2350 cm⁻¹ (CO₂) indicates an unpurged optical bench or a contaminated crystal. Do not proceed until the background is flat.
Sample Application: Place 2–3 mg of neat 2,3-DCPP HCl powder directly onto the center of the diamond crystal.
Compression: Lower the ATR anvil and apply uniform pressure until the torque slips (ensuring optimal optical contact without crushing the crystal).
Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio this against the validated background.
Conclusion
For the rigorous structural confirmation of 2,3-DCPP HCl, relying on outdated or low-resolution techniques introduces unacceptable analytical risk. High-Field 600 MHz NMR in DMSO-d₆ is required to fully resolve the complex spin systems of the piperazine ring, while ATR-FTIR is mandatory to eliminate the hygroscopic artifacts inherent to KBr pellets. By adopting these self-validating protocols, pharmaceutical researchers can ensure the absolute integrity of this critical aripiprazole intermediate prior to downstream API synthesis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine." PubChem. Available at:[Link]
Grundt, P., et al. "Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands: Potential Substance Abuse Therapeutic Agents." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Zajdel, P., et al. "Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole." Molecules, MDPI. Available at:[Link]
Welz, A., & Koba, M. "Piperazine derivatives as dangerous abused compounds." Acta Pharmaceutica. Available at:[Link]
Pharmacokinetic and Pharmacodynamic Comparison: Aripiprazole vs. 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)
Introduction Aripiprazole is a widely prescribed third-generation atypical antipsychotic, characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors 1. During its systemic circulation, ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Aripiprazole is a widely prescribed third-generation atypical antipsychotic, characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors 1. During its systemic circulation, aripiprazole undergoes extensive hepatic biotransformation. While dehydroaripiprazole is the most prominent circulating active metabolite, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical secondary metabolite formed via N-dealkylation 2.
For drug development professionals and analytical scientists, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) divergence between 2,3-DCPP and its parent drug is essential. 2,3-DCPP is not only a key synthetic precursor to drugs like aripiprazole and cariprazine but also a pharmacologically active entity that significantly impacts the drug's overall off-target toxicological profile 3.
Metabolic Pathways and Biotransformation
The metabolic fate of aripiprazole is primarily governed by the cytochrome P450 (CYP) system in the liver 4.
Dehydrogenation : Mediated by CYP2D6 and CYP3A4, this pathway converts aripiprazole to dehydroaripiprazole, which retains similar D2 affinity and represents approximately 40% of the parent drug's plasma exposure 1.
N-dealkylation : Mediated primarily by CYP3A4, this cleavage reaction breaks the parent structure to yield 2,3-DCPP 3.
Hepatic biotransformation pathway of Aripiprazole into 2,3-DCPP and Dehydroaripiprazole.
Pharmacokinetic Profile Comparison
While aripiprazole demonstrates a long systemic half-life and high oral bioavailability, 2,3-DCPP exhibits a distinct pharmacokinetic behavior characterized by rapid and extensive tissue distribution.
While 2,3-DCPP shares the dopamine receptor binding affinities of its parent drug, its most significant pharmacological divergence lies in its off-target effects. 2,3-DCPP is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7) , the terminal enzyme in the cholesterol biosynthesis pathway 3.
Mechanistic Causality : The dichlorophenyl-piperazine substructure directly interacts with and inhibits DHCR7. This inhibition leads to an abnormal accumulation of 7-dehydrocholesterol (7-DHC) 3. Because 2,3-DCPP can constitute up to 40% of the parent drug's steady-state concentration in the brain due to the high lipophilicity of the piperazine ring, this localized accumulation poses potential neurodevelopmental and toxicological risks. Therefore, rigorous quantification of 2,3-DCPP is mandatory in preclinical and clinical PK studies.
To accurately compare the PK profiles of aripiprazole and 2,3-DCPP, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required 4. This protocol incorporates stable isotope-labeled internal standards (SIL-IS) to create a self-validating system that inherently corrects for matrix effects and extraction recovery variations.
Step-by-step LC-MS/MS analytical workflow for quantifying Aripiprazole and 2,3-DCPP.
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation)
Procedure: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., Aripiprazole-d8 and 2,3-DCPP-d8). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. The 3:1 organic-to-aqueous ratio ensures complete precipitation, preventing LC column clogging and minimizing ion suppression in the MS source.
Liquid Chromatography (LC) Separation
Procedure: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
Causality: The C18 column effectively separates the highly lipophilic aripiprazole from the lower molecular weight, relatively more polar 2,3-DCPP. Formic acid acts as an ion-pairing agent, improving peak shape and enhancing protonation in the positive electrospray ionization (ESI+) mode.
Mass Spectrometry (MS/MS) Detection
Procedure: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition m/z 448.1 → 285.2 for aripiprazole 4, and the specific transition for 2,3-DCPP (e.g., m/z 231.1 → 154.0).
Causality: MRM filters out matrix noise by requiring both the specific parent ion mass and its unique fragmentation product, ensuring absolute quantitative specificity even at sub-ng/mL concentrations.
Data Validation (Self-Validating Step)
Procedure: Calculate the peak area ratio of the analyte to the SIL-IS. Construct a calibration curve (0.1 to 500 ng/mL) using a 1/x² weighted linear regression.
Causality: The SIL-IS co-elutes with the target analytes and experiences identical matrix effects. If extraction efficiency drops, the IS signal drops proportionally, keeping the area ratio constant and validating the accuracy of the final concentration readout.
References
Abilify | Mechanism of Action | MIMS Hong Kong. mims.com. 1
A Comparative Analysis of the Metabolic Stability of Aripiprazole and its Metabolite, 1-(2,3-Dichlorophenyl)piperazine. benchchem.com. 2
Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC. nih.gov. 4
Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PMC. nih.gov. 3
Head-to-Head Comparison: One-Pot vs. Multi-Step Synthesis of 2,3-Dichlorophenylpiperazine (2,3-DCPP)
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly valued chemical intermediate, primarily utilized as a precursor in the synthesis of third-generation atypical antipsychotics such as aripiprazole[1][2]. The structu...
Author: BenchChem Technical Support Team. Date: March 2026
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a highly valued chemical intermediate, primarily utilized as a precursor in the synthesis of third-generation atypical antipsychotics such as aripiprazole[1][2]. The structural complexity of 2,3-DCPP—specifically the steric hindrance and electron-withdrawing nature of the ortho-meta dichloro substitution on the benzene ring—makes the formation of the piperazine ring a significant synthetic bottleneck.
For researchers and drug development professionals scaling up active pharmaceutical ingredients (APIs), choosing the correct synthetic route is critical to optimizing yield, minimizing heavy metal contamination, and reducing the environmental E-factor. This guide provides a head-to-head technical evaluation of the two dominant paradigms: the traditional Multi-Step Synthesis and the streamlined One-Pot Synthesis .
Mechanistic Causality: Why Choose One Over the Other?
The Multi-Step Synthesis (Cross-Coupling Paradigm)
Because the electron-withdrawing chlorine atoms on the 2,3-dichloroaniline precursor make direct nucleophilic aromatic substitution (SNAr) highly unfavorable, traditional methods require converting the amine into a more reactive halide[3].
The Mechanism: The process begins with a Sandmeyer reaction to convert 2,3-dichloroaniline into 1,2-dichloro-3-iodobenzene[3]. The subsequent C-N bond formation relies on transition-metal catalysis.
The Causality: While palladium-catalyzed Buchwald-Hartwig aminations are common, they suffer from high catalyst costs and extreme moisture sensitivity[3]. An optimized Ullmann-type coupling utilizes Copper(I) iodide (CuI) with a proline ligand in dimethyl sulfoxide (DMSO)[3]. Proline acts as a crucial bidentate ligand, stabilizing the active Cu(I) species and preventing its disproportionation, thus enabling the cross-coupling to proceed at lower temperatures than uncatalyzed variants[3].
The One-Pot Synthesis (Direct Cyclization Paradigm)
The one-pot synthesis bypasses the aryl iodide intermediate entirely, relying on the direct double alkylation of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride[4][5].
The Mechanism: The reaction occurs in a single reactor using high-boiling solvents (such as xylene or diethylene glycol ether)[4][5].
The Causality: To overcome the high activation energy of dual SN2 displacements on a sterically hindered aniline, elevated temperatures (120–150 °C) are required[4][6]. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is strictly required[4]. TBAB shuttles the hydrochloride salts into the organic phase, maintaining a self-validating stoichiometric balance and driving the cyclization forward without the need to isolate toxic intermediates[4].
Fig 1: Mechanistic divergence between Multi-Step and One-Pot synthesis of 2,3-DCPP.
Head-to-Head Experimental Protocols
The following protocols represent self-validating systems where the choice of reagents directly dictates the success of the isolation phase.
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine hydrochloride (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and Tetrabutylammonium bromide (TBAB) (1.5g, 6.17 mmol)[4].
Step 2: Thermal Cyclization
Heat the mixture to 120–135 °C under continuous stirring for 15–25 hours[4]. The extended heating ensures complete double alkylation while TBAB facilitates ionic transfer.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature and quench with aqueous ammonia[4].
Extract the organic layer with ethyl acetate and dry over anhydrous sodium sulfate[4].
Precipitate the final 1-(2,3-dichlorophenyl)piperazine hydrochloride using HCl gas or ethanolic HCl[4].
Fig 2: Self-validating experimental workflow for the one-pot synthesis of 2,3-DCPP.
Quantitative Data & Performance Comparison
When evaluating these pathways for industrial scale-up, quantitative metrics heavily favor the one-pot approach due to atom economy and the elimination of transition metals.
Excellent (Industry standard for API synthesis)[5]
Conclusion & Strategic Recommendations
For drug development professionals synthesizing aripiprazole or related phenylpiperazine derivatives, the One-Pot Synthesis is objectively superior. While the multi-step Ullmann-type coupling showcases elegant coordination chemistry (utilizing proline to stabilize Cu(I)[3]), its low overall yield (~20%) and requirement for heavy metal catalysts make it a liability for API manufacturing, where strict elemental impurity limits are enforced[2][3].
Conversely, the one-pot method leverages phase-transfer catalysis (TBAB) to force a difficult double alkylation[4]. It is highly favored for its operational simplicity, cost-effectiveness, and robust scalability[4][5], making it the definitive choice for modern pharmaceutical process chemistry.
Cost-benefit analysis of different synthetic pathways for 2,3-DCPP
Cost-Benefit Analysis of Synthetic Pathways for 2,3-Dichlorophenylpiperazine (2,3-DCPP): A Comprehensive Guide As a Senior Application Scientist, I frequently evaluate the intersection of chemical viability, economic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Cost-Benefit Analysis of Synthetic Pathways for 2,3-Dichlorophenylpiperazine (2,3-DCPP): A Comprehensive Guide
As a Senior Application Scientist, I frequently evaluate the intersection of chemical viability, economic scalability, and pharmacological utility. 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) represents a masterclass in this intersection. It is not merely a chemical building block; it is the critical pharmacophore and primary metabolite for blockbuster atypical antipsychotics like aripiprazole and cariprazine[1][2].
This guide provides an objective, data-driven comparison of the prevailing synthetic pathways for 2,3-DCPP, equipping drug development professionals with the mechanistic insights and experimental protocols necessary to optimize their manufacturing pipelines.
The Pharmacological Imperative of 2,3-DCPP
Before dissecting its synthesis, we must understand why 2,3-DCPP is synthesized at ton-scale globally. The 2,3-dichlorophenyl moiety, when coupled with a piperazine ring, creates a highly specific spatial geometry that acts as a partial agonist at dopamine D₂ and D₃ receptors[1][3]. This structural divergence creates a favorable binding environment, allowing the molecule to modulate dopaminergic signaling without fully blocking it—a mechanism that mitigates the extrapyramidal side effects common in first-generation antipsychotics[4][5].
Biological signaling pathway of 2,3-DCPP highlighting D2/D3 receptor functional selectivity.
Mechanistic Evaluation of Synthetic Routes
The synthesis of 2,3-DCPP generally relies on constructing the piperazine ring onto a pre-existing 2,3-dichlorophenyl scaffold or coupling an intact piperazine to an aryl halide.
Route A: Classical Alkylation (The Industrial Standard)
The fundamental chemical transformation here is a double nucleophilic substitution (Sₙ2) followed by an intramolecular cyclization[6]. The nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl)amine hydrochloride[1][6]. This route is heavily favored in industrial settings due to the low cost of commodity starting materials, though it requires harsh thermal conditions (130–150 °C)[1][7].
Route B: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)
This modern approach couples 1-bromo-2,3-dichlorobenzene (or the iodo-derivative) directly with piperazine using a Palladium or Copper catalyst[8][9]. The use of specific ligands (e.g., Xantphos or S-BINAP) facilitates the reductive elimination step, preventing the piperazine from dimerizing or over-alkylating[4][8]. While this route offers superior regioselectivity and milder conditions, the cost of palladium and complex ligands often restricts it to discovery-phase or high-value, small-batch syntheses[8].
Cost-Benefit Analysis: Quantitative Comparison
To objectively evaluate these pathways, we must weigh yield against reagent economics and environmental impact. The data below synthesizes current industrial and academic benchmarks[6][7][10].
As scientists, we must ensure our protocols are not just lists of instructions, but logical, self-correcting systems. Below are the optimized methodologies for the two primary routes, detailing the causality behind each procedural choice.
Protocol A: Classical Alkylation via Nitrogen Mustard Derivative[6][7]
Objective: Synthesize 2,3-DCPP utilizing a phase-transfer catalyzed double Sₙ2 cyclization.
Reaction Setup: To a reactor equipped with a Dean-Stark trap, add 2,3-dichloroaniline (1.0 eq, 61.72 mmol) and bis(2-chloroethyl)amine hydrochloride (1.0 eq, 61.72 mmol) in xylene (150 mL)[6][7].
Causality: The hydrochloride salt of the amine is used rather than the free base to prevent premature self-polymerization of the alkylating agent. Xylene is selected because its boiling point (~140 °C) perfectly aligns with the activation energy required for the cyclization[7].
Causality: TBAB acts as a phase-transfer catalyst, solubilizing the highly polar hydrochloride salt into the non-polar xylene phase. p-TsOH protonates the intermediate, making the chloride a better leaving group.
Thermal Cycling & IPC: Heat the mixture to 130-135 °C for 48 hours[6][7]. Monitor the reaction via HPLC (In-Process Control). The system is self-validating: the reaction is deemed complete only when the 2,3-dichloroaniline peak area falls below 1.5%.
Work-up & Isolation: Cool to room temperature. Adjust the pH to 6-7 using aqueous ammonia[6][7].
Causality: Neutralizing the mixture deprotonates the newly formed piperazine ring, allowing it to partition cleanly into the organic phase during extraction. Extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude pale brown liquid (Yield: ~88%)[7].
Protocol B: Buchwald-Hartwig Cross-Coupling[4][8]
Objective: Synthesize 2,3-DCPP via transition-metal catalyzed C-N bond formation.
Catalyst Pre-activation: In a rigorously degassed Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 eq) and Xantphos ligand (0.04 eq) in anhydrous toluene. Stir for 15 minutes.
Causality: Xantphos is chosen for its wide bite angle (~111°), which sterically forces the palladium center to undergo rapid reductive elimination, preventing the formation of positional isomers or over-alkylation byproducts[4].
Causality: An excess of piperazine is critical to statistically favor mono-arylation over diarylation. NaOtBu is a strong, non-nucleophilic base that deprotonates the piperazine, facilitating its coordination to the Palladium-aryl complex.
Coupling & Validation: Heat to 110 °C for 12 hours[4]. Validate via LC-MS. The target mass [M+H]⁺ should appear at m/z 231.04, displaying the characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms.
Purification: Quench with water, extract with dichloromethane, and pass the organic layer through a silica-supported metal scavenger (e.g., QuadraSil AP) to remove residual Palladium before recrystallization.
Synthetic Workflow Visualization
To aid in process design, the following logic tree maps the decision-making process between the two primary synthetic routes.
Comparative workflow logic for the synthesis of 2,3-DCPP via Alkylation vs. Cross-Coupling.
ResearchGate. Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from:[Link]
National Institutes of Health (PMC). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7. Retrieved from:[Link]
Eindhoven University of Technology (Pure). Optimization of key steps towards Rufinamide and Aripiprazole. Retrieved from: [Link]
National Institutes of Health (PMC). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from:[Link]
In Silico vs. In Vitro Receptor Binding Profile of 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide
As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of translating computational predictions into empirical biological activity. One of the most fascinating molecular scaffolds in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of translating computational predictions into empirical biological activity. One of the most fascinating molecular scaffolds in this domain is 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) . Recognized as a critical pharmacophore and a major active human metabolite of atypical antipsychotics like aripiprazole and cariprazine 12, 2,3-DCPP exhibits a highly nuanced receptor binding profile. It acts primarily as a partial agonist at dopamine D2 and D3 receptors, while also demonstrating affinity for serotonin receptors (e.g., 5-HT1A, 5-HT7).
This guide objectively compares the in silico predictive models of 2,3-DCPP with its in vitro empirical validation, providing drug development professionals with a comprehensive framework for evaluating piperazine-derived ligands.
The Comparative Paradigm: Predictive vs. Empirical Binding
To design next-generation therapeutics with improved efficacy and reduced side-effect profiles, we must employ a dual-pronged approach. In silico methods (pharmacophore modeling, molecular docking) allow us to predict how the strategic placement of chlorine atoms on the phenyl ring influences binding free energy (MM/GBSA) before synthesis [[1]](). Conversely, in vitro competitive binding assays provide the ground-truth inhibition constants (
Ki
) required to validate these computational hypotheses 3.
Integrated computational and empirical workflow for 2,3-DCPP receptor profiling.
In Silico Profiling: Predictive Modeling and Molecular Docking
Computational modeling of 2,3-DCPP derivatives reveals the structural causality behind their high affinity for aminergic G-protein coupled receptors (GPCRs).
For instance, in the development of 5-HT7 receptor antagonists, virtual screening of 2,3-DCPP compounds relies heavily on a five-point pharmacophore hypothesis known as AADPR (two Hydrogen Bond Acceptors, one Hydrogen Bond Donor, one Positive group, and one Aromatic Ring) 4.
Mechanistic Causality in Docking:
When docked into the orthosteric site of D2/D3 or 5-HT receptors, the 2,3-dichlorophenyl moiety is not merely a passive structural spacer. The electronegative chlorine atoms at the 2- and 3-positions force the phenyl ring out of coplanarity with the piperazine ring. This specific dihedral angle allows the aromatic ring to engage in optimal
π−π
stacking with conserved aromatic residues (e.g., Tyr249 in 5-HT7 or Phe/Trp clusters in D2/D3) [[4]](). Concurrently, the basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in D2R), anchoring the ligand deep within the binding pocket.
In Vitro Profiling: Empirical Validation
While in silico models predict binding poses, in vitro assays quantify the exact thermodynamic affinity (
Ki
) and functional intrinsic activity. 2,3-DCPP and its clinical derivatives (like aripiprazole and dehydroaripiprazole) are distinct because they act as partial agonists: they stabilize dopaminergic tone by competing with endogenous dopamine in hyperdopaminergic states, while providing baseline stimulation in hypodopaminergic states 5.
Quantitative Data Comparison
The table below synthesizes the empirical in vitro binding affinities and functional potencies of 2,3-DCPP derivatives compared to standard full agonists and antagonists 56.
Compound / Ligand
Receptor
Binding Affinity (
pKi
or
Ki
)
Functional Potency (
pEC50
)
Intrinsic Activity (%)*
Aripiprazole
D2
pKi
9.0 ± 0.1
8.33 ± 0.12
19.0 ± 2.0
Dehydroaripiprazole
D2
pKi
9.3 ± 0.3
8.81 ± 0.09
18.0 ± 1.0
2,3-DCPP Analogue (Cmpd 8)
D3
Ki
< 1.0 nM
ND
ND
Quinpirole
D2
Reference
Reference
100 (Full Agonist)
Haloperidol
D2
pKi
9.05
ND
0 (Antagonist)
*Intrinsic activity measured via [³⁵S]GTPγS binding assay relative to the full agonist quinpirole.
To empirically validate the predicted affinities of 2,3-DCPP analogs, a highly controlled radioligand displacement assay is required 3. Below is the standard methodology designed as a self-validating system:
Cell Membrane Preparation: Harvest HEK293 or CHO cells stably expressing the human D2 or D3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.
Causality Checkpoint: Protease inhibitors prevent the proteolytic degradation of the GPCRs, while the Tris-HCl buffer maintains the physiological pH required to preserve the native 3D conformation of the receptor's orthosteric pocket.
Assay Incubation: Incubate the membrane fraction with a constant, sub-
Kd
concentration of a radioligand (e.g., [³H]spiperone) and varying concentrations of the 2,3-DCPP test compound (
10−11
to
10−5
M) for 60 minutes at 25°C.
Non-Specific Binding (NSB) Control: Run a parallel set of tubes containing the radioligand, membranes, and a saturating concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
Causality Checkpoint: This is the core of the self-validating system. By saturating all true D2/D3 receptor sites with haloperidol, any remaining radioactive signal is definitively categorized as non-specific binding (e.g., lipid partitioning or tube adherence). Subtracting this NSB from total binding yields the specific binding, ensuring the calculated
Ki
is an artifact-free reflection of receptor affinity.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash rapidly with ice-cold buffer.
Causality Checkpoint: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand to the filter, widening the assay's signal-to-noise ratio.
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the
IC50
from the displacement curve and convert to
Ki
using the Cheng-Prusoff equation.
Functional Consequences: Downstream Signaling
Binding affinity (
Ki
) does not equate to functional activity. Once 2,3-DCPP binds to the D2 receptor, it acts as a partial agonist. Dopamine D2 receptors are GPCRs that couple to the
Gαi/o
pathway 5. Activation of this pathway inhibits adenylyl cyclase, leading to a submaximal decrease in intracellular cyclic AMP (cAMP) levels compared to full agonists like quinpirole. Furthermore, it initiates receptor phosphorylation and
β
-arrestin recruitment.
D2 receptor Gi/o signaling and β-arrestin pathway modulated by 2,3-DCPP.
Conclusion
The evaluation of 1-(2,3-Dichlorophenyl)piperazine highlights the necessity of bridging in silico predictions with in vitro realities. Computational pharmacophore models (like the AADPR hypothesis) successfully predict the crucial spatial orientations dictated by the 2,3-dichloro substitution, while rigorous, self-validating radioligand assays confirm its subnanomolar affinity and partial agonist profile. By integrating these methodologies, researchers can confidently leverage the 2,3-DCPP scaffold to engineer highly selective neurotherapeutics.
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. PMC - NIH.[Link]
Pharmacophore Based Virtual Screening and Docking of Different Aryl Sulfonamide Derivatives of 5HT7R Antagonist. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Matrix: Handling 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride
Introduction
1-(2,3-Dichlorophenyl)piperazine dihydrochloride (CAS: 864512-47-0) and its monohydrochloride variant (CAS: 119532-26-2) are critical synthetic intermediates, most notably utilized in the development of atypical antipsychotics such as aripiprazole . As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality behind this compound's hazards. It is not merely a powder; it is a biologically active, lipophilic, and environmentally recalcitrant molecule. This guide provides a self-validating operational framework to ensure absolute safety during laboratory handling and disposal.
1. Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand why the chemical is hazardous. The toxicity of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride is driven by its molecular structure:
Irritation (H315, H319, H335): The piperazine ring is inherently basic. Even in its salt form, localized dissociation upon contact with the moisture of mucous membranes, eyes, or sweat leads to acute irritation.
Systemic Toxicity (H302): The addition of the dichlorophenyl moiety significantly increases the molecule's lipophilicity. This allows for rapid cellular uptake and dermal penetration if the skin barrier is compromised, leading to harmful systemic effects upon ingestion or massive exposure.
Environmental Persistence (H410): Halogenated aromatic rings are highly resistant to microbial degradation. If released into the water system, the compound bioaccumulates, causing severe, long-lasting toxicity to aquatic life .
Table 1: Quantitative Chemical & Hazard Summary
Property
Specification
Operational Implication
CAS Number
864512-47-0 (Di-HCl) / 119532-26-2 (HCl)
Ensure correct SDS is referenced prior to audits.
Molecular Weight
304.04 g/mol (Di-HCl) / 267.58 g/mol (HCl)
Relevant for stoichiometric calculations in synthesis.
Physical Form
Crystalline solid / powder
High risk of aerosolization and inhalation.
GHS Hazards
H302, H315, H319, H335, H410
Dictates strict respiratory and environmental controls.
2. Personal Protective Equipment (PPE) Matrix
PPE selection is not arbitrary; it is a direct response to the mechanistic hazards outlined above.
Table 2: Causality-Driven PPE Requirements
PPE Category
Required Specification
Scientific Justification
Eye/Face
Snug-fitting chemical safety goggles (ANSI Z87.1).
Prevents airborne micro-particulates from dissolving in ocular fluid, directly mitigating H319 (Severe Eye Irritation).
Hand
Nitrile gloves (Min. 0.11 mm thickness).
Nitrile provides a robust barrier against lipophilic halogenated amines. Latex is highly permeable to such structures and must be avoided.
N95/P100 particulate respirator or half-mask (P3).
Essential when handling outside a closed system. Prevents inhalation of crystalline dust, directly neutralizing H335 (Respiratory Irritation) .
3. Operational Workflow: A Self-Validating Protocol
In high-stakes chemical handling, a protocol must validate itself at every step before the operator proceeds to the next phase.
Step 1: Environmental Preparation & Verification
Action: Conduct all weighing, transfer, and synthesis operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.
Validation: Do not uncap the container until you have visually verified the magnehelic gauge or digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm).
Step 2: Anti-Static Material Transfer
Action: Use grounded, anti-static spatulas to transfer the dihydrochloride salt.
Causality: The crystalline salt form readily generates static charge via triboelectric friction during transfer, leading to rapid aerosolization of the toxic powder.
Validation: Observe the powder's behavior on the spatula. If static cling or repulsion is observed, halt the transfer and engage a static eliminator (ionizing bar) over the balance area before proceeding.
Step 3: Surface Decontamination
Action: Wipe down all exterior surfaces of the primary container, spatulas, and the balance with a damp, lint-free cloth.
Causality: The hydrochloride salt is highly water-soluble. A damp wipe effectively solubilizes and captures stray particulates, whereas dry wiping merely redistributes them into the air.
Validation: Inspect the work area using a secondary light source (e.g., a flashlight at a low angle) to ensure zero crystalline residue remains on the stainless steel surfaces.
4. Spill Management & Disposal Plan
Due to the severe aquatic toxicity (H410) of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride, standard clean-up procedures are insufficient.
Containment: If a spill occurs, never dry sweep. Dry sweeping aerosolizes the particulate, bypassing standard ventilation and directly exposing the respiratory tract.
Neutralization: Cover the spill with damp absorbent paper. The moisture suppresses dust generation and begins solubilizing the salt.
Collection: Carefully scoop the dampened material into a rigid, sealable, and clearly labeled hazardous waste container. Wash the underlying surface with soap and water, capturing all effluent with additional absorbent pads.
Disposal: Under no circumstances should any amount of this chemical or its aqueous washings be flushed down the drain. All collected waste must be routed to a licensed hazardous waste contractor for high-temperature incineration .